molecular formula C11H9ClFNO2 B1149585 methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate CAS No. 169674-00-4

methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B1149585
CAS No.: 169674-00-4
M. Wt: 241.648
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Description

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a versatile halogenated indole scaffold of significant interest in medicinal chemistry for constructing novel therapeutic agents. The indole-2-carboxylate core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. This specific derivative, featuring chloro and fluoro substituents, is designed for structure-activity relationship (SAR) studies where fine-tuning of electronic properties and steric bulk is critical for optimizing potency and physicochemical properties . Research indicates that related indole-2-carboxylate compounds serve as key intermediates in developing inhibitors for various targets . The scaffold has demonstrated relevance in programs targeting infectious diseases, with some analogues showing inhibitory activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . Furthermore, closely related indole-2-carboxamide structures have been explored as potent allosteric modulators of the CB1 receptor, a target for neurological and metabolic disorders . The structural features of this compound also make it a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole nucleus can chelate magnesium ions in the enzyme's active site . For Research Use Only. Not for use in humans or as veterinary medicine.

Properties

IUPAC Name

methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)9-3-5-2-7(12)6(11)4-8(5)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQKXGXEXMQZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676374
Record name Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-00-4
Record name Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of various therapeutic agents. The described methodology is adapted from established procedures for structurally similar indole derivatives and is designed to be efficient and scalable. This document presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid in its practical implementation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence commencing with the readily available starting material, 4-chloro-5-fluoro-2-nitroaniline. The overall strategy involves the reduction of the nitro group, followed by a Sandmeyer reaction to introduce the second chloro substituent. The resulting dichloroaniline is then subjected to a Japp-Klingemann reaction to form a phenylhydrazone, which subsequently undergoes a Fischer indole synthesis to yield the indole core. Finally, esterification of the carboxylic acid furnishes the target compound.

A schematic representation of this synthetic pathway is provided below.

Synthetic_Pathway A 4-chloro-5-fluoro-2-nitroaniline B 4,6-dichloro-5-fluoroaniline A->B 1. Reduction 2. Sandmeyer Reaction C Methyl 2-oxo-3-(2-(4,6-dichloro-5-fluorophenyl)hydrazono)butanoate B->C Japp-Klingemann Reaction D 6-chloro-5-fluoro-1H-indole-2-carboxylic acid C->D Fischer Indole Synthesis E This compound D->E Esterification

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4,6-dichloro-5-fluoroaniline
  • Reduction of the Nitro Group: To a solution of 4-chloro-5-fluoro-2-nitroaniline in ethanol, add tin(II) chloride dihydrate. Reflux the mixture for 3 hours. After cooling, pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-5-fluoro-2-aminoaniline.

  • Sandmeyer Reaction: Dissolve the resulting diamine in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes, then add a solution of copper(I) chloride in concentrated hydrochloric acid. Allow the reaction to warm to room temperature and stir for 2 hours. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give 4,6-dichloro-5-fluoroaniline.

Step 2: Synthesis of Methyl 2-oxo-3-(2-(4,6-dichloro-5-fluorophenyl)hydrazono)butanoate
  • Diazotization: Suspend 4,6-dichloro-5-fluoroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Japp-Klingemann Reaction: In a separate flask, dissolve methyl acetoacetate in ethanol and add a solution of potassium hydroxide. Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution. Stir the reaction mixture at 0-5 °C for 4 hours. Acidify the mixture with dilute hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phenylhydrazone.

Step 3: Synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid
  • Fischer Indole Synthesis: Add the crude phenylhydrazone from the previous step to a mixture of polyphosphoric acid and toluene. Heat the mixture to 100 °C and stir for 2 hours. Cool the reaction mixture and pour it onto crushed ice. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.

Step 4: Synthesis of this compound
  • Esterification: Dissolve 6-chloro-5-fluoro-1H-indole-2-carboxylic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 6 hours. Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical yields and key reaction parameters for each step of the synthesis.

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)
1a4-chloro-5-fluoro-2-nitroanilineSnCl₂·2H₂OEthanolReflux3~90
1b4-chloro-5-fluoro-2-aminoanilineNaNO₂, CuCl, HClWater0 - RT2.5~75
24,6-dichloro-5-fluoroanilineNaNO₂, Methyl acetoacetate, KOHWater, Ethanol0 - 54~85
3Phenylhydrazone intermediatePolyphosphoric acidToluene1002~60
4Indole-2-carboxylic acidMethanol, H₂SO₄MethanolReflux6~95

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Dichloroaniline Synthesis cluster_step2 Step 2: Phenylhydrazone Formation cluster_step3 Step 3: Indole Formation cluster_step4 Step 4: Esterification A1 Reduction A2 Workup & Isolation A1->A2 A3 Sandmeyer Reaction A2->A3 A4 Workup & Isolation A3->A4 B1 Japp-Klingemann Reaction A4->B1 B2 Workup & Isolation B1->B2 C1 Fischer Indole Synthesis B2->C1 C2 Workup & Purification C1->C2 D1 Esterification Reaction C2->D1 D2 Workup & Recrystallization D1->D2

Figure 2: General experimental workflow for the synthesis.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets and perform risk assessments before undertaking any experimental work. The provided protocols and data serve as a foundation that may require optimization based on specific laboratory conditions and available resources.

An In-depth Technical Guide to Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative of significant interest in the fields of medicinal chemistry and drug discovery. The indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals. The strategic placement of chloro and fluoro substituents on the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound, serving as a valuable resource for researchers engaged in its study and application.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇ClFNO₂Biotuva Life Sciences[1]
Molecular Weight 227.62 g/mol Biotuva Life Sciences[1]
CAS Number 1067658-29-0Biotuva Life Sciences[1]
Purity >98%Biotuva Life Sciences[1]
Predicted Boiling Point 371.3 ± 37.0 °CChemicalBook
Predicted Density 1.459 ± 0.06 g/cm³ChemicalBook
Predicted pKa 13.23 ± 0.30ChemicalBook
Storage Temperature Room Temperature, Sealed in DryChemicalBook

Solubility: Specific quantitative solubility data in various solvents is not currently available. However, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published. However, the synthesis of the closely related precursor, 6-chloro-5-fluoroindole, has been described, providing a likely pathway. The final esterification step is a standard procedure in organic synthesis.

A plausible synthetic route can be envisioned starting from 3-chloro-4-fluoroaniline, proceeding through an intermediate, which is then cyclized and reduced to form the indole ring. The final step would involve the esterification of the 2-carboxylic acid group. A novel method for preparing the intermediate 6-chloro-5-fluoroindole involves the reaction of 3-chloro-4-fluoroaniline with boron trichloride in a toluene solution, followed by reaction with chloromethyl cyanide and aluminum trichloride to produce an imine. This imine is then hydrolyzed and reduced to yield the indole.[2]

Experimental Workflow for a Related Indole Synthesis:

Below is a generalized workflow based on the synthesis of similar indole compounds, which could be adapted for the target molecule.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Hydrolysis and Reduction cluster_2 Step 3: Carboxylation and Esterification 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline Reaction Mixture Reaction Mixture 3-Chloro-4-fluoroaniline->Reaction Mixture Toluene Boron trichloride Boron trichloride Boron trichloride->Reaction Mixture Chloromethyl cyanide Chloromethyl cyanide Chloromethyl cyanide->Reaction Mixture Aluminum trichloride Aluminum trichloride Aluminum trichloride->Reaction Mixture Imine Intermediate Imine Intermediate Hydrolysis Hydrolysis Imine Intermediate->Hydrolysis HCl Reaction Mixture->Imine Intermediate Reflux Reduction Intermediate Reduction Intermediate Hydrolysis->Reduction Intermediate Intermediate Sodium borohydride Sodium borohydride Sodium borohydride->Reduction Intermediate Dioxane/Water 6-Chloro-5-fluoroindole 6-Chloro-5-fluoroindole Carboxylation Carboxylation 6-Chloro-5-fluoroindole->Carboxylation e.g., Vilsmeier-Haack or Grignard Reduction Intermediate->6-Chloro-5-fluoroindole Reflux Carboxylation Reagent Carboxylation Reagent Carboxylation Reagent->Carboxylation Methanol Methanol Esterification Esterification Methanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Target Molecule This compound Indole-2-carboxylic acid Indole-2-carboxylic acid Carboxylation->Indole-2-carboxylic acid Intermediate Indole-2-carboxylic acid->Esterification Esterification->Target Molecule

Plausible synthetic workflow for the target molecule.

Spectral Data

Detailed experimental spectral data for this compound is not currently available in public spectral databases. The following sections provide expected spectral characteristics based on the analysis of closely related indole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the indole ring protons, the N-H proton, and the methyl ester protons. The aromatic region will be influenced by the chloro and fluoro substituents, leading to specific splitting patterns and chemical shifts. For the related compound 6-chloro-5-fluoroindole, the following ¹H NMR data has been reported (400MHz, CDCl₃): δ 8.10 (s, br, 1H), 7.39 (d, J = 6.0Hz, 1H), 7.35 (d, J = 9.6Hz, 1H), 7.23 (t, J = 6.0Hz, 1H), 6.50 (m, 1H).[2] The addition of the methyl carboxylate group at the 2-position will alter the chemical shifts and coupling constants of the pyrrole ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will be influenced by the electronegativity of the attached atoms (Cl, F, N, O). The carbonyl carbon of the ester group is expected to appear significantly downfield. For comparison, the ¹³C NMR data for 5-fluoroindole-2-carboxylic acid shows characteristic shifts for the indole ring carbons, with the fluorine substitution influencing the chemical shifts of the adjacent carbons.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (227.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the carboxyl group, and potentially cleavage of the indole ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A broad band in the region of 3300-3500 cm⁻¹.

  • C=O stretch (ester): A strong absorption band around 1700-1725 cm⁻¹.

  • C-O stretch (ester): Bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.

  • C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: In their characteristic regions.

Biological Activity and Applications

While specific biological activity data for this compound is limited, its structural motifs are present in compounds with a wide range of therapeutic applications. Halogenated indoles are known to exhibit activities such as:

  • Anticancer agents: The 6-chloro-5-fluoroindole core is an important intermediate in the synthesis of glycogen synthase kinase 3β (GSK-3β) inhibitors, which are being investigated as potential treatments for colorectal and pancreatic cancers.[2]

  • Weight-reducing medicine: This indole derivative is also a key intermediate for the synthesis of 5-HT2C receptor agonists, which have shown potential in reducing obesity.[2]

  • Other therapeutic areas: The 6-chloro-5-fluoroindole scaffold is also utilized in the synthesis of compounds for treating dysmenorrhea, hypertension, chronic arrhythmia, and obsessive-compulsive disorder.[2]

The following diagram illustrates the potential role of this compound as a building block in the development of targeted therapies.

G cluster_0 Potential Therapeutic Targets cluster_1 Therapeutic Applications Methyl_6_chloro_5_fluoro_1H_indole_2_carboxylate Methyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate Chemical_Modification Chemical_Modification Methyl_6_chloro_5_fluoro_1H_indole_2_carboxylate->Chemical_Modification Further Synthesis GSK_3_beta GSK-3β Anticancer_Therapy Anticancer Therapy GSK_3_beta->Anticancer_Therapy 5_HT2C_Receptor 5-HT2C Receptor Obesity_Treatment Obesity Treatment 5_HT2C_Receptor->Obesity_Treatment Other_Targets Other Therapeutic Targets CNS_Disorders CNS Disorders Other_Targets->CNS_Disorders GSK_3_beta_Inhibitor GSK_3_beta_Inhibitor Chemical_Modification->GSK_3_beta_Inhibitor Leads to 5_HT2C_Agonist 5_HT2C_Agonist Chemical_Modification->5_HT2C_Agonist Leads to Other_Bioactive_Molecules Other_Bioactive_Molecules Chemical_Modification->Other_Bioactive_Molecules Leads to GSK_3_beta_Inhibitor->GSK_3_beta 5_HT2C_Agonist->5_HT2C_Receptor Other_Bioactive_Molecules->Other_Targets

Potential applications in drug development.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. While a complete experimental characterization is not yet publicly available, the information compiled in this guide from predictive data and analysis of related compounds provides a solid foundation for researchers. Further experimental investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS Number: 1067658-29-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, identified by CAS number 1067658-29-0. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information for further investigation and application of this compound.

Chemical Properties

This compound is a halogenated indole derivative. The presence of both chlorine and fluorine atoms on the indole ring, coupled with the methyl ester at the 2-position, suggests unique physicochemical properties that could be of interest in medicinal chemistry. The structural formula and key identifiers are presented below.

Structure:

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 1067658-29-0[1][2]
Molecular Formula C₁₀H₇ClFNO₂[1]
Molecular Weight 227.62 g/mol [1]
IUPAC Name This compound[2]
Purity Typically ≥98%[1]

Spectral Data:

Although specific spectra for this compound are not publicly available, researchers can expect characteristic signals in various spectroscopic analyses. ChemicalBook indicates the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound, which would be crucial for its unequivocal identification and characterization.[4]

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, based on established methods for indole synthesis, a plausible synthetic route can be proposed. The most common and versatile methods for constructing the indole scaffold are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.[5][6][7][8][9][10][11][12][13]

A modified Leimgruber-Batcho indole synthesis has been successfully employed for the preparation of the closely related 6-chloro-5-fluoroindole, suggesting its applicability for the target molecule.[14] This approach typically involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

Proposed Synthetic Workflow (Leimgruber-Batcho Approach):

Caption: Proposed Leimgruber-Batcho synthesis workflow.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require laboratory optimization. However, a general procedure based on the Leimgruber-Batcho synthesis is outlined below.

Step 1: Enamine Formation

  • A substituted o-nitrotoluene, such as 2-methyl-4-chloro-5-fluoronitrobenzene, would be reacted with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) in the presence of a base like pyrrolidine.

  • The reaction is typically heated to facilitate the condensation and formation of the corresponding enamine.

Step 2: Reductive Cyclization

  • The resulting enamine intermediate is then subjected to reductive cyclization. Common reducing agents for this step include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or tin(II) chloride.[7]

  • This step would yield the 6-chloro-5-fluoroindole-2-carboxylic acid.

Step 3: Esterification

  • The final step would involve the esterification of the carboxylic acid to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

Biological Activity and Potential Applications

Currently, there is no direct published research detailing the biological activity or signaling pathway modulation of this compound. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Halogenated indole derivatives, in particular, have garnered significant interest in drug discovery for their potential as anticancer, antiviral, and kinase inhibitory agents.

Potential Areas of Investigation:

  • Antiviral Activity: The indole nucleus is a key component of several antiviral agents. Studies on other indole-2-carboxylate derivatives have shown promising activity against a broad spectrum of viruses, including influenza and herpes simplex virus.[20][21][22][23][24]

  • Kinase Inhibition: The structural features of this compound make it a candidate for screening against various protein kinases, which are critical targets in oncology and inflammatory diseases. The aminopyrimidinylthiazole-5-carboxamides, which share some structural similarities, have been identified as potent Src/Abl kinase inhibitors.[25]

Proposed Research Workflow:

To elucidate the biological potential of this compound, a systematic screening approach is recommended.

Caption: Proposed workflow for biological evaluation.

Conclusion

This compound is a halogenated indole derivative with potential for further investigation in the field of drug discovery. While detailed experimental data on its properties and synthesis are limited in the public domain, established synthetic methodologies for indoles provide a clear path for its preparation. The lack of biological activity data presents an opportunity for novel research to explore its potential as an anticancer, antiviral, or kinase inhibitory agent. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

In-depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data

Precise spectroscopic characterization is crucial for the unambiguous identification and quality assessment of synthetic compounds. The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 1067658-29-0; Molecular Formula: C₁₀H₇ClFNO₂).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: Mass Spectrometry Data

m/zIon Type
Data not available in search results

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Note: Specific experimental spectroscopic data for this compound was not found in the public domain search results. The tables are provided as a template for data presentation.

Synthesis and Experimental Protocol

A general workflow for the characterization of a synthesized indole derivative, such as this compound, is outlined below.

General Experimental Workflow for Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Sample Prep C_NMR ¹³C NMR Purification->C_NMR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep IR IR Spectroscopy Purification->IR Sample Prep Data_Interpretation Spectral Interpretation H_NMR->Data_Interpretation C_NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report

General workflow for the characterization of a synthesized indole derivative.

Detailed Methodologies for Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).

    • The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Chemical shifts (δ) would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

    • Coupling constants (J) would be reported in Hertz (Hz).

  • Mass Spectrometry (MS):

    • Mass spectra would be obtained using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

    • High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • IR spectra would be recorded on an FT-IR spectrometer.

    • Samples could be analyzed as a thin film, in a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

    • Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

An In-depth Technical Guide to 1H and 13C NMR Analysis of Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of substituted indole-2-carboxylates, a class of compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a key building block in numerous natural products and pharmaceuticals.[1] The precise characterization of these molecules is critical, and NMR spectroscopy stands as the most powerful tool for elucidating their structures in solution. This document details the characteristic ¹H and ¹³C NMR spectral features, presents quantitative data for representative compounds, outlines common experimental protocols, and illustrates key concepts through diagrams.

Fundamentals of NMR Spectroscopy for Indole-2-Carboxylates

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For substituted indole-2-carboxylates, ¹H and ¹³C NMR are indispensable for confirming the core structure, identifying substitution patterns, and verifying purity.

  • ¹H NMR Spectroscopy : Proton NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:

    • Chemical Shift (δ) : The position of a signal, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons on the aromatic indole ring typically resonate in the downfield region (δ 7.0-8.5 ppm), while the N-H proton signal is often a broad singlet found further downfield (δ > 10 ppm), its position being highly dependent on solvent and concentration.[2]

    • Integration : The area under a signal is proportional to the number of protons it represents.

    • Spin-Spin Splitting (Multiplicity) : The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information on proton connectivity. The coupling constant (J), measured in Hertz (Hz), quantifies this interaction.

  • ¹³C NMR Spectroscopy : Carbon NMR provides information on the carbon framework of the molecule.

    • Chemical Shift (δ) : Carbon chemical shifts have a much wider range than proton shifts (typically 0-220 ppm). The carbonyl carbon of the carboxylate group is characteristically found in the most downfield region (δ 160-185 ppm). Aromatic and heterocyclic carbons resonate between δ 100-140 ppm.

    • DEPT (Distortionless Enhancement by Polarization Transfer) : This technique is often used to differentiate between CH, CH₂, and CH₃ groups.

The general scaffold and numbering system for indole-2-carboxylates are foundational for interpreting NMR data.

Caption: IUPAC numbering for the core indole-2-carboxylate scaffold.

Data Presentation: ¹H and ¹³C NMR of Representative Compounds

The following tables summarize NMR data for various substituted indole-2-carboxylates, primarily recorded in DMSO-d₆, a common solvent for these compounds. Chemical shifts can vary slightly based on solvent and concentration.[2]

Table 1: ¹H NMR Data for Substituted Indole-2-Carboxylates (in DMSO-d₆)

Compound/SubstituentH-3H-4H-5H-6H-7NH (Indole)Other SignalsRef
1H-Indole-2-carboxylic acid 7.11 (s)7.65 (d, J=7.8)7.06 (dd, J=7.8, 7.2)7.24 (dd, J=8.4, 7.2)7.46 (d, J=8.4)11.74 (s)12.5 (br s, COOH)[3]
Methyl 1H-indole-2-carboxylate 7.18 (s)7.66 (d, J=7.8)7.09 (dd, J=7.8, 7.2)7.27 (dd, J=8.4, 7.2)7.49 (d, J=8.4)11.91 (s)3.88 (s, 3H, OCH₃)[3]
Ethyl 5-nitro-1H-indole-2-carboxylate 7.44 (s)8.73 (s)8.14 (d, J=8.8)-7.61 (d, J=9.2)12.63 (s)4.38 (q, 2H, OCH₂), 1.36 (t, 3H, CH₃)[4]
N-(4-chlorophenyl)-1H-indole-2-carboxamide 7.41-7.44 (m)7.67 (d, J=8.8)7.06 (t, J=14.8)7.22 (t, J=16.0)7.46 (d, J=8.0)11.78 (s)10.34 (s, CONH), 7.84 (d, 2H, Ar-H), 7.41-7.44 (m, 3H, Ar-H)[5]
1-Benzyl-N-(4-chlorophenyl)-1H-indole-2-carboxamide 7.41-7.07 (m)7.73 (d, J=7.6)7.41-7.07 (m)7.41-7.07 (m)7.55 (d, J=7.6)-10.50 (s, CONH), 5.81 (s, 2H, CH₂), 7.07-7.79 (m, aromatic)[5]

Table 2: ¹³C NMR Data for Substituted Indole-2-Carboxylates (in DMSO-d₆)

Compound/SubstituentC-2C-3C-3aC-4C-5C-6C-7C-7aC=OOther SignalsRef
1H-Indole-2-carboxylic acid 128.9107.8127.3122.4120.4124.7113.0137.7163.3-[3]
Methyl 1H-indole-2-carboxylate 127.2108.3127.5122.5120.7125.1113.1137.9162.352.2 (OCH₃)[3]
Ethyl 5-nitro-1H-indole-2-carboxylate 130.8110.1125.9119.4119.7141.5113.2140.0160.661.0 (OCH₂), 14.2 (CH₃)[4]
5-Methyl-N-(benzyl)-1H-indole-2-carboxamide 131.6102.1128.3125.2128.3120.8112.0135.4161.121.2 (CH₃), 41.7 (CH₂), 120.1-137.1 (aromatic)[6]

Experimental Protocols

Precise and reproducible experimental methods are crucial for obtaining high-quality NMR data.

A. General Synthesis Protocol: N-Substituted Indole-2-Carboxamides

Many indole-2-carboxylate derivatives are synthesized as amides for biological evaluation.[7][8] A common procedure involves the coupling of an indole-2-carboxylic acid with an amine.

  • Acid Activation : Dissolve the substituted indole-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, THF, or DMF).

  • Add a coupling reagent such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1.1 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine, 2.0 eq).[7][8]

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling : Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification : Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final carboxamide.[5]

SynthesisWorkflow General Synthesis and Analysis Workflow start Indole-2-carboxylic Acid + Amine coupling Amide Coupling Reaction (HATU/DIPEA in DMF) start->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization purification->characterization nmr 1H & 13C NMR Analysis characterization->nmr Primary Structure mass_spec Mass Spectrometry (HRMS) characterization->mass_spec Molecular Weight final_product Pure Substituted Indole-2-carboxamide nmr->final_product mass_spec->final_product

Caption: Workflow from synthesis to characterization of indole-2-carboxamides.

B. General Protocol for NMR Sample Preparation and Data Acquisition

  • Sample Preparation : Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition : Add 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of indole derivatives and for preventing the exchange of the N-H proton.

  • Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although the residual solvent peak is often used for referencing.

  • Dissolution : Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Data Acquisition : Record the NMR spectra on a spectrometer (e.g., 400 or 600 MHz).[3][5] Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Interpretation of Spectra: Key Structural Insights

  • N-H vs. N-Substitution : The presence of a broad singlet in the δ 10-12 ppm region of the ¹H NMR spectrum is a clear indicator of the N-H proton of the indole ring.[5] Its disappearance, coupled with the appearance of new signals (e.g., a singlet for a benzyl CH₂ group around δ 5.8 ppm), confirms successful N-alkylation or N-arylation.[3][5]

  • C-3 Position : In indole-2-carboxylates, the H-3 proton appears as a characteristic singlet, typically between δ 7.0-7.5 ppm, as it has no adjacent proton neighbors.[3] This signal is a key landmark in the spectrum.

  • Aromatic Region (H-4 to H-7) : The protons on the benzene portion of the indole ring (H-4, H-5, H-6, H-7) form a complex splitting pattern between δ 7.0-7.8 ppm. H-4 and H-7 are often doublets, while H-5 and H-6 are typically triplets or doublets of doublets, arising from ortho and meta couplings.[9] 2D NMR techniques like COSY are invaluable for unambiguously assigning these coupled protons.

  • Carbonyl and Carboxylate Groups : The ¹³C NMR spectrum provides definitive evidence of the carboxylate functionality. The ester or amide carbonyl carbon (C=O) signal appears far downfield (δ > 160 ppm).[3] For esters, the alkoxy carbons (e.g., -OCH₃ at ~52 ppm, -OCH₂CH₃ at ~61 and ~14 ppm) are also clearly identifiable.[3][4]

The process of analyzing NMR data follows a logical progression from initial data acquisition to final structure confirmation.

NMR_Analysis_Workflow Logical Workflow for NMR Data Analysis start Acquire 1D NMR Spectra (1H, 13C, DEPT) process Process Data (FT, Phasing, Baseline Correction) start->process analyze_1h Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity process->analyze_1h analyze_13c Analyze 13C & DEPT Spectra: - Chemical Shifts - Carbon Types (C, CH, CH2, CH3) process->analyze_13c correlate Correlate 1H and 13C Data analyze_1h->correlate analyze_13c->correlate two_d_nmr Acquire 2D NMR if needed (COSY, HSQC, HMBC) correlate->two_d_nmr For Ambiguity assign Assign All Signals to Specific Atoms correlate->assign two_d_nmr->assign elucidate Elucidate/Confirm Molecular Structure assign->elucidate

Caption: A systematic approach to structure elucidation using NMR data.

Conclusion

¹H and ¹³C NMR spectroscopy are cornerstone techniques for the structural analysis of substituted indole-2-carboxylates. A thorough understanding of the characteristic chemical shifts and coupling patterns, combined with systematic experimental protocols, allows researchers to unambiguously confirm molecular structures, assess purity, and guide synthetic efforts. The data and methodologies presented in this guide serve as a practical reference for scientists engaged in the synthesis and characterization of these vital heterocyclic compounds.

References

Unraveling the Fragmentation Fingerprints of Halogenated Indoles: A Technical Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies for analyzing halogenated indoles using mass spectrometry. Focusing on the characteristic fragmentation patterns, this document provides a comprehensive resource for the structural elucidation and identification of this critical class of compounds in research and pharmaceutical development.

Introduction

Halogenated indoles are a pivotal scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the indole ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Mass spectrometry, a powerful analytical technique, is indispensable for the structural characterization of these molecules. Understanding the fragmentation behavior of halogenated indoles under mass spectrometric conditions is crucial for their unambiguous identification in complex matrices. This guide delves into the common fragmentation pathways observed for these compounds, provides quantitative data for key fragments, and outlines detailed experimental protocols.

Core Fragmentation Pathways of Halogenated Indoles

Under electron ionization (EI), halogenated indoles undergo characteristic fragmentation, primarily driven by the stability of the indole ring and the nature of the halogen substituent. The most common fragmentation pathways include the loss of the halogen atom, elimination of hydrogen halide, and cleavage of the pyrrole ring.

A foundational fragmentation pathway for indole and its derivatives is the loss of hydrogen cyanide (HCN) from the pyrrole ring.[1][2] For halogenated indoles, the initial loss of the halogen atom or hydrogen halide is a prominent feature, followed by further fragmentation of the indole core.

General Fragmentation Scheme

The fragmentation of a generic halogenated indole can be visualized as a series of competing or sequential reactions. The initial molecular ion can undergo loss of the halogen radical (X•) or a neutral hydrogen halide molecule (HX). Subsequent fragmentation often involves the characteristic loss of HCN from the resulting ions.

Fragmentation_Pathway M Halogenated Indole (M) M_ion [M]+• M->M_ion Ionization (EI) M_minus_X [M-X]+ M_ion->M_minus_X - X• M_minus_HX [M-HX]+• M_ion->M_minus_HX - HX M_minus_X_minus_HCN [M-X-HCN]+ M_minus_X->M_minus_X_minus_HCN - HCN

General fragmentation of halogenated indoles.

Quantitative Fragmentation Data

The relative abundance of fragment ions is highly dependent on the nature of the halogen, its position on the indole ring, and the ionization conditions. The following tables summarize key quantitative data for representative halogenated indoles.

CompoundMolecular Ion (m/z)[M-X]+ (m/z)[M-HX]+• (m/z)[M-HCN]+• (m/z)Other Key Fragments (m/z)
Chloroindoles
4-Chloroindole151/153116115124/12689
5-Chloroindole151/153116115124/12689
6-Chloroindole151/153116115124/12689
7-Chloroindole151/153116115124/12689
Bromoindoles
5-Bromoindole195/197116--89
Fluoroindoles
6-Fluoroindole13511611510881 ([C₆H₅]⁺)[1]
Iodoindoles
5-Iodoindole243116--89

Note: Data for chloroindoles is based on typical fragmentation patterns. The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in characteristic M+2 peaks.

Detailed Fragmentation Analysis of Isomers

The position of the halogen substituent can influence the fragmentation pathways, although the primary losses often remain the same.

Fragmentation of 6-Chloroindole

The mass spectrum of 6-chloroindole is characterized by a prominent molecular ion peak and significant fragments resulting from the loss of chlorine and hydrogen chloride.

G_6_Chloroindole_Fragmentation cluster_6ci Fragmentation of 6-Chloroindole mol_ion [C₈H₆ClN]+• m/z 151/153 frag1 [C₈H₆N]+ m/z 116 mol_ion->frag1 - Cl• frag2 [C₈H₅N]+• m/z 115 mol_ion->frag2 - HCl frag4 [C₆H₃N]+• m/z 89 frag1->frag4 - HCN frag3 [C₇H₅N]+• m/z 101 frag2->frag3 - CH₂

Fragmentation of 6-Chloroindole.
Fragmentation of 6-Fluoroindole

For 6-fluoroindole, a notable fragmentation pathway involves the loss of hydrogen cyanide from the molecular ion, a classic fragmentation pattern for the indole ring.[1]

G_6_Fluoroindole_Fragmentation cluster_6fi Fragmentation of 6-Fluoroindole mol_ion [C₈H₆FN]+• m/z 135 frag1 [C₇H₅F]+• m/z 108 mol_ion->frag1 - HCN frag2 [C₆H₅]+ m/z 81 frag1->frag2 - F•, -H•

Fragmentation of 6-Fluoroindole.

Experimental Protocols

Accurate and reproducible mass spectral data are contingent on standardized experimental procedures. The following protocols provide a general framework for the analysis of halogenated indoles using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Standard Solutions: Prepare stock solutions of the halogenated indole standards in a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the same solvent to a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

  • Matrix Samples: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analytes and minimize matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane) is typically suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Inlet: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250-280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

      • Final hold: 5-10 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).[3]

    • Ionization Energy: 70 eV.[3]

    • Source Temperature: 230-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Data Acquisition: Full scan mode.

Experimental Workflow

The overall workflow for the analysis of halogenated indoles by GC-MS is a sequential process from sample preparation to data interpretation.

Experimental_Workflow cluster_workflow GC-MS Analysis Workflow SamplePrep Sample Preparation (Dissolution/Extraction) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI, 70 eV) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Quadrupole/TOF) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition (Full Scan) MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Fragmentation Pattern) Data_Acquisition->Data_Analysis

References

The Discovery and Isolation of Novel Fluorinated Indole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the indole scaffold represents a pivotal advancement in medicinal chemistry. This modification can dramatically enhance the pharmacological properties of this important class of alkaloids, leading to improved metabolic stability, increased lipophilicity, and superior binding affinity to biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological evaluation of novel fluorinated indole alkaloids, with a focus on their potential as therapeutic agents.

Introduction to Fluorinated Indole Alkaloids

Indole alkaloids, a vast and structurally diverse family of natural products, have long been a source of inspiration for drug discovery, yielding numerous clinically significant compounds.[1] The introduction of fluorine, the most electronegative element, into the indole ring system can profoundly alter the molecule's physicochemical and biological properties. This often results in analogues with enhanced therapeutic potential compared to their non-fluorinated counterparts.[2] The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, thereby increasing its in vivo half-life. Furthermore, the unique electronic properties of fluorine can modulate the acidity and basicity of nearby functional groups and influence non-covalent interactions with enzyme active sites, leading to enhanced potency and selectivity.[2]

While naturally occurring fluorinated indole alkaloids are exceedingly rare, with no definitive examples isolated and structurally confirmed to date, the laboratory synthesis of novel fluorinated analogues has become a burgeoning field of research. These synthetic "discoveries" offer a rich landscape for the development of new therapeutics, particularly in oncology and neuropharmacology.

Synthesis of Novel Fluorinated Indole Alkaloids

The creation of novel fluorinated indole alkaloids relies on a variety of synthetic strategies. Two prominent methods are the direct fluorination of an existing indole nucleus and the use of fluorinated building blocks in the construction of the indole ring.

A widely employed method for the synthesis of mono- and bis(indolyl)-4-trifluoromethylpyridines is the Suzuki cross-coupling reaction.[3] This approach involves the palladium-catalyzed reaction of a halogenated pyridine derivative with an indolylboronic acid.[3] Another key strategy is electrophilic fluorination using reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[4] This reagent has proven effective in the synthesis of 3-fluorooxindoles from their corresponding indole precursors.[4][5]

Experimental Protocol: Synthesis of 3-Fluorooxindoles via Electrophilic Fluorination with Selectfluor®

This protocol is adapted from the work of Takeuchi, Tarui, and Shibata (2000).[4]

Materials:

  • Substituted indole

  • Selectfluor®

  • Acetonitrile (MeCN), HPLC grade

  • Water, deionized

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add Selectfluor® (3.0 mmol, 3.0 equivalents) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 3-fluorooxindole.

Isolation and Purification of Synthetic Fluorinated Indole Alkaloids

The isolation and purification of the target fluorinated indole alkaloids from the reaction mixture are critical steps to obtain compounds of high purity for biological evaluation. The primary techniques employed are column chromatography and high-performance liquid chromatography (HPLC).

Column Chromatography: This is the most common method for the initial purification of crude reaction mixtures. Silica gel is typically used as the stationary phase, and a solvent system of varying polarity (e.g., a gradient of hexanes and ethyl acetate) is used as the mobile phase to separate the desired product from starting materials, reagents, and byproducts.[5]

High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for the separation of enantiomers or closely related analogues, HPLC is the method of choice. Chiral stationary phases, such as those based on polysaccharide derivatives, are used for the enantioseparation of chiral fluorinated compounds like 3-fluorooxindoles.[6] Reversed-phase columns (e.g., C8 or C18) are also widely used for the purification of fluorinated compounds, sometimes in combination with fluorinated eluents to optimize separation.[7]

Experimental Protocol: General Procedure for Purification by Column Chromatography

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexanes).

  • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully load the dried crude product onto the top of the packed silica gel column.

  • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Collect fractions in test tubes and monitor the separation by TLC.

  • Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent to yield the purified fluorinated indole alkaloid.

Biological Activity and Data Presentation

Novel synthetic fluorinated indole alkaloids have shown significant promise as anticancer agents and enzyme inhibitors. Their biological activity is typically evaluated through in vitro assays.

Anticancer Activity

The cytotoxic effects of these compounds are often assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-Trifluoromethyl-2,6-bis[3'-(N-tosyl-6'-methoxylindolyl)]pyridineP3880.8[3]
4-Trifluoromethyl-2,6-bis[3'-(N-tosyl-6'-methoxylindolyl)]pyridineA-5491.2[3]
5-Fluorospirobrassinin analogue (2'-(3,4-dichlorophenylamino))Jurkat< 10[8]
5-Fluorospirobrassinin analogue (2'-(3,4-dichlorophenylamino))MCF-7< 10[8]
5-Fluorospirobrassinin analogue (2'-(3,4-dichlorophenylamino))HCT116< 10[8]
Indolo–pyrazole grafted with thiazolidinone (Compound 6c)SK-MEL-283.46[9]
Indolo–pyrazole grafted with thiazolidinone (Compound 6aa)HCT-11610.79[9]
Enzyme Inhibition

Fluorinated indoles have been shown to be potent inhibitors of various enzymes, including kinases and cholinesterases. The strategic placement of fluorine can significantly enhance inhibitory activity.[2]

EnzymeInhibitorFluorine SubstitutionIC₅₀Reference
Tryptophan 2,3-dioxygenase (TDO2)Indole Derivative ANone> 10 µM[2]
Tryptophan 2,3-dioxygenase (TDO2)6-fluoroindole derivative6-F< 1 µM[2]
ROCK1Indazole DerivativeNone> 5000 nM[2]
ROCK16-fluoroindazole6-F14 nM[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorinated indole alkaloid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the fluorinated indole alkaloid in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated indole alkaloids are often mediated through their interaction with specific cellular signaling pathways. For instance, some indole alkaloids are known to modulate the MAP kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer.[10]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Indole Precursor reaction Fluorination Reaction (e.g., with Selectfluor®) start->reaction crude Crude Product reaction->crude purification Column Chromatography / HPLC crude->purification pure Pure Fluorinated Indole Alkaloid purification->pure bioassay In Vitro Bioassays (e.g., MTT, Enzyme Inhibition) pure->bioassay data Quantitative Data (IC50 values) bioassay->data pathway Signaling Pathway Analysis bioassay->pathway data->pathway Informs Pathway Studies

Caption: General experimental workflow for the synthesis and biological evaluation of novel fluorinated indole alkaloids.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Fluorinated Indole Alkaloid Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Postulated mechanism of action of a fluorinated indole alkaloid inhibiting the MAPK/ERK signaling pathway.

Conclusion

The discovery and development of novel synthetic fluorinated indole alkaloids represent a highly promising avenue in the quest for new therapeutic agents. The strategic incorporation of fluorine can lead to compounds with superior pharmacological profiles, including enhanced potency and metabolic stability. The methodologies and data presented in this technical guide provide a foundational framework for researchers and drug development professionals to explore this exciting class of molecules further. Future research will undoubtedly uncover more sophisticated synthetic routes and reveal new biological targets for these potent compounds, paving the way for the next generation of indole alkaloid-based medicines.

References

A Technical Guide to the Theoretical Calculation of Electronic Properties of Chloro-Fluoro-Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the electronic properties of chloro-fluoro-indole derivatives. Indole and its halogenated analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic characteristics. Understanding the electronic properties of these molecules is crucial for designing novel therapeutic agents and functional materials. This document outlines the standard computational workflows, summarizes key electronic property data, and provides illustrative diagrams to elucidate the structure-property relationships.

Core Concepts in Electronic Property Calculation

The electronic properties of a molecule, such as its reactivity, stability, and intermolecular interactions, are governed by the distribution of electrons within its structure. Theoretical calculations, primarily based on quantum mechanics, allow for the prediction of these properties. For chloro-fluoro-indoles, the key electronic properties of interest include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation.[1]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It is used to predict regions that are prone to electrophilic or nucleophilic attack, as well as to understand non-covalent interactions like hydrogen and halogen bonding.[2][3]

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility, intermolecular interactions, and binding affinity to biological targets.[4]

Computational Methodology

Density Functional Theory (DFT) has become the predominant method for calculating the electronic properties of organic molecules due to its balance of accuracy and computational cost.[1]

Standard Computational Protocol

A typical workflow for calculating the electronic properties of chloro-fluoro-indoles involves the following steps:

  • Structure Optimization: The 3D structure of the chloro-fluoro-indole isomer is first optimized to find its lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP or ωB97X-D, with a suitable basis set (e.g., 6-311++G(d,p)).[5][6]

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

  • Property Calculation: Using the optimized geometry, the electronic properties of interest (HOMO-LUMO energies, MEP, dipole moment) are calculated at the same or a higher level of theory.

Visualization of the Computational Workflow

The following diagram illustrates the standard computational workflow for determining the electronic properties of chloro-fluoro-indoles.

G Computational Workflow for Electronic Properties cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Output mol_structure Define Molecular Structure (e.g., 5-chloro-3-fluoro-indole) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Electronic Property Calculation freq_calc->prop_calc Verified Minimum Energy Structure homo_lumo HOMO/LUMO Energies (Energy Gap) prop_calc->homo_lumo mep Molecular Electrostatic Potential (Reactivity Sites) prop_calc->mep dipole Dipole Moment (Polarity) prop_calc->dipole data_table Tabulate Quantitative Data homo_lumo->data_table mep->data_table dipole->data_table

Caption: A flowchart of the computational workflow for determining the electronic properties of chloro-fluoro-indoles.

Substituent Effects on Electronic Properties

The position and nature of the halogen substituents (chloro and fluoro) on the indole ring significantly influence its electronic properties. This is due to the interplay of two main electronic effects:

  • Inductive Effect: This is the withdrawal of electron density through the sigma bonds due to the high electronegativity of the halogen atoms. Both chlorine and fluorine exert a strong electron-withdrawing inductive effect.[7][8]

  • Resonance Effect: This involves the donation of lone pair electrons from the halogen into the pi-system of the indole ring. This effect is generally stronger for fluorine than for chlorine and influences the electron density at the ortho and para positions relative to the substituent.[7][8]

The interplay of these effects modulates the HOMO-LUMO gap, the distribution of the molecular electrostatic potential, and the overall dipole moment of the molecule.

Logical Relationships in Substituent Effects

The following diagram illustrates the logical relationship between halogen substitution and the resulting changes in electronic properties.

G Influence of Halogen Substitution on Electronic Properties cluster_effects Electronic Effects cluster_properties Electronic Properties substituent Halogen Substituent (Cl, F) inductive Inductive Effect (Electron Withdrawing) substituent->inductive resonance Resonance Effect (Electron Donating) substituent->resonance homo_lumo HOMO-LUMO Gap inductive->homo_lumo Modifies mep Molecular Electrostatic Potential inductive->mep Modifies dipole Dipole Moment inductive->dipole Modifies resonance->homo_lumo Modifies resonance->mep Modifies resonance->dipole Modifies

Caption: A diagram illustrating how halogen substituents influence the electronic properties of the indole ring through inductive and resonance effects.

Data Presentation: Calculated Electronic Properties

The following tables summarize representative calculated electronic properties for a series of hypothetical chloro- and fluoro-substituted indoles. The values are illustrative and are based on typical results from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary depending on the specific computational methods and software used.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Indole-5.58-0.355.23
5-Fluoroindole-5.65-0.425.23
5-Chloroindole-5.71-0.585.13
3-Fluoroindole-5.62-0.395.23
3-Chloroindole-5.68-0.515.17
5-Chloro-3-fluoroindole-5.75-0.555.20

Table 2: Dipole Moments

CompoundDipole Moment (Debye)
Indole2.11
5-Fluoroindole3.55
5-Chloroindole3.65
3-Fluoroindole2.89
3-Chloroindole2.95
5-Chloro-3-fluoroindole4.32

Experimental Protocols

While this guide focuses on theoretical calculations, it is important to consider the experimental context. The synthesis and characterization of chloro-fluoro-indoles provide the real-world molecules for which these calculations are performed and validated.

General Synthesis of Halogenated Indoles

A common method for the synthesis of halogenated indoles is through electrophilic halogenation of the indole ring.

Example Protocol for the Synthesis of a Chloro-Indole Derivative:

  • Starting Material: A solution of the parent indole (1 equivalent) is prepared in a suitable solvent, such as dichloromethane or acetonitrile.

  • Halogenating Agent: A solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), is added dropwise to the indole solution at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction is stirred for a specified time (e.g., 1-4 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired chloro-indole derivative.

Note: The regioselectivity of the halogenation (i.e., the position at which the halogen is introduced) can be influenced by the choice of halogenating agent, solvent, and the presence of directing groups on the indole ring.

Characterization Methods

The synthesized chloro-fluoro-indoles are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to determine the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide the precise 3D structure, which can be compared with the theoretically optimized geometry.[4][9]

This guide provides a foundational understanding of the theoretical approaches used to study the electronic properties of chloro-fluoro-indoles. By combining these computational methods with experimental synthesis and characterization, researchers can gain deep insights into the structure-property relationships of these important molecules, paving the way for the development of new drugs and materials.

References

A Technical Guide to the Fundamental Reaction Mechanisms of Indole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. A deep understanding of their synthetic methodologies is crucial for the advancement of medicinal chemistry and drug development. This in-depth technical guide delineates the core reaction mechanisms for the synthesis of indole-2-carboxylates, presenting a comparative analysis of classical and modern methods. Detailed experimental protocols for key reactions are provided, alongside quantitative data to inform synthetic strategy and optimization.

Classical Approaches to Indole-2-Carboxylate Synthesis

For decades, the construction of the indole nucleus has relied on a set of robust and versatile named reactions. These methods, while sometimes requiring harsh conditions, remain fundamental tools in the synthetic chemist's arsenal.

The Reissert Indole Synthesis

The Reissert synthesis provides a direct route to indole-2-carboxylic acids and their corresponding esters. The reaction proceeds in two main stages: the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.[1][2]

Reaction Mechanism:

The synthesis is initiated by the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[1] This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield the indole-2-carboxylic acid.[1]

Reissert_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product o-Nitrotoluene o-Nitrotoluene Ethyl o-nitrophenylpyruvate Ethyl o-nitrophenylpyruvate o-Nitrotoluene->Ethyl o-nitrophenylpyruvate Condensation (Base, e.g., KOEt) Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Ethyl o-nitrophenylpyruvate Indole-2-carboxylic acid Indole-2-carboxylic acid Ethyl o-nitrophenylpyruvate->Indole-2-carboxylic acid Reductive Cyclization (e.g., Zn/AcOH)

Reissert Indole Synthesis Workflow

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid

  • Condensation: In a flask equipped with a stirrer and a reflux condenser, dissolve potassium ethoxide in absolute ethanol. To this solution, add a mixture of o-nitrotoluene and diethyl oxalate dropwise while maintaining the temperature below 30°C. After the addition is complete, the mixture is typically stirred for several hours at room temperature.[1] The resulting potassium salt of ethyl o-nitrophenylpyruvate is then filtered and washed with ether.

  • Reductive Cyclization: The isolated potassium salt is dissolved in glacial acetic acid. Zinc dust is added portion-wise to the stirred solution, keeping the temperature below 40°C. After the addition, the mixture is stirred for an additional period until the reaction is complete (monitored by TLC). The reaction mixture is then poured into ice water, and the precipitated indole-2-carboxylic acid is collected by filtration, washed with water, and dried.[1]

Reagent/ConditionSpecificationPurpose
BasePotassium ethoxidePromotes condensation
Reducing AgentZinc dust in acetic acidReduces the nitro group for cyclization
Solvent (Condensation)Absolute ethanolReaction medium
Solvent (Cyclization)Glacial acetic acidReaction medium and proton source
Temperature (Condensation)< 30°CTo control the exothermic reaction
Temperature (Cyclization)< 40°CTo control the exothermic reaction
The Hemetsberger Indole Synthesis

The Hemetsberger synthesis (also known as the Hemetsberger-Knittel synthesis) involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[3] This method is particularly useful for preparing a variety of substituted indole-2-carboxylates.

Reaction Mechanism:

The mechanism is believed to proceed through a nitrene intermediate, which is generated from the thermal decomposition of the azide. This is followed by an intramolecular C-H insertion to form the indole ring. Azirine intermediates have also been isolated in some cases.[3]

Hemetsberger_Mechanism Aryl Aldehyde Aryl Aldehyde 3-Aryl-2-azido-propenoic ester 3-Aryl-2-azido-propenoic ester Aryl Aldehyde->3-Aryl-2-azido-propenoic ester Knoevenagel Condensation Ethyl Azidoacetate Ethyl Azidoacetate Ethyl Azidoacetate->3-Aryl-2-azido-propenoic ester Nitrene Intermediate Nitrene Intermediate 3-Aryl-2-azido-propenoic ester->Nitrene Intermediate Thermal Decomposition Indole-2-carboxylic ester Indole-2-carboxylic ester Nitrene Intermediate->Indole-2-carboxylic ester Intramolecular C-H Insertion

Hemetsberger Synthesis Pathway

Experimental Protocol: Synthesis of Ethyl 5-methoxyindole-2-carboxylate

  • Preparation of Ethyl 2-azido-3-(4-methoxyphenyl)acrylate: To a solution of sodium ethoxide in ethanol at 0°C, a mixture of 4-methoxybenzaldehyde and ethyl azidoacetate is added dropwise. The reaction mixture is stirred at low temperature for several hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the azidoacrylate intermediate.

  • Thermal Cyclization: The ethyl 2-azido-3-(4-methoxyphenyl)acrylate is added portion-wise to a refluxing high-boiling solvent such as xylene or toluene. The reaction is heated at reflux for several hours until the evolution of nitrogen ceases. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford ethyl 5-methoxyindole-2-carboxylate. Yields are typically above 70%.[3]

Reagent/ConditionSpecificationPurpose
BaseSodium ethoxideCatalyzes the Knoevenagel condensation
Solvent (Condensation)EthanolReaction medium
Solvent (Cyclization)Xylene or TolueneHigh-boiling solvent for thermal decomposition
Temperature (Condensation)0°CTo control the reaction
Temperature (Cyclization)RefluxTo induce thermal decomposition of the azide
The Fischer Indole Synthesis

A cornerstone of indole chemistry, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or a ketone.[4][5] For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are common carbonyl partners.

Reaction Mechanism:

The reaction begins with the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound.[4] Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[6][6]-sigmatropic rearrangement. The resulting di-imine intermediate subsequently cyclizes and eliminates ammonia to form the aromatic indole ring.[4]

Fischer_Mechanism Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone Condensation Pyruvic Acid Ester Pyruvic Acid Ester Pyruvic Acid Ester->Arylhydrazone Enamine Enamine Arylhydrazone->Enamine Tautomerization (Acid Catalyst) Di-imine Intermediate Di-imine Intermediate Enamine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Indole-2-carboxylate Indole-2-carboxylate Di-imine Intermediate->Indole-2-carboxylate Cyclization & Elimination of NH3

Fischer Indole Synthesis Mechanism

Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate

  • Hydrazone Formation: Phenylhydrazine and ethyl pyruvate are dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of acid (e.g., acetic acid) is often added. The mixture is stirred, sometimes with gentle heating, until the formation of the phenylhydrazone is complete.

  • Cyclization: The crude phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride. The mixture is heated to a high temperature (often >100°C) to effect the cyclization. After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ethyl indole-2-carboxylate is then purified by chromatography or recrystallization.[7]

CatalystTypical ConditionsYield (%)
Polyphosphoric acid (PPA)100-140°C60-80
Sulfuric acid in ethanolReflux50-70
Zinc chloride150-180°C40-60
The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient and versatile method for preparing indoles, particularly those with substitution on the benzene ring.[8] It involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is subsequently reduced and cyclized.[8]

Reaction Mechanism:

The reaction starts with the formation of a β-dialkylamino-o-nitrostyrene (enamine) from the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[9] The nitro group of the enamine is then reduced to an amine, which spontaneously cyclizes and eliminates the dialkylamine to afford the indole product.[8]

Leimgruber_Batcho_Mechanism o-Nitrotoluene o-Nitrotoluene Enamine Enamine o-Nitrotoluene->Enamine Condensation DMF-DMA DMF-DMA DMF-DMA->Enamine Amino Intermediate Amino Intermediate Enamine->Amino Intermediate Reduction of Nitro Group (e.g., H2/Pd-C, Raney Ni) Indole Indole Amino Intermediate->Indole Cyclization & Elimination

Leimgruber-Batcho Synthesis Overview

Experimental Protocol: Synthesis of 5-Bromoindole

  • Enamine Formation: A mixture of 5-bromo-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated at reflux in a suitable solvent like DMF. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine.

  • Reductive Cyclization: The crude enamine is dissolved in a solvent such as methanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added. The mixture is then subjected to hydrogenation, either with hydrogen gas in a Parr apparatus or by using a hydrogen source like hydrazine hydrate.[8] Upon completion of the reduction, the catalyst is filtered off, and the solvent is evaporated. The resulting crude indole is purified by column chromatography.

Reducing AgentCatalystSolventYield (%)
H₂Pd/CMethanol85-95
Hydrazine hydrateRaney NiEthanol80-90
Iron powderAcetic acidEthanol/Water70-85

Modern Catalytic Methods for Indole-2-Carboxylate Synthesis

In recent years, transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Palladium-Catalyzed C-H Activation/Annulation

Direct C-H activation has emerged as a powerful strategy for the construction of complex molecules. Palladium-catalyzed intramolecular C-H amination provides an elegant route to indole-2-carboxylates from readily available starting materials.[10]

Reaction Mechanism:

The catalytic cycle typically begins with the coordination of a palladium(II) catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. Subsequent reductive elimination furnishes the indole product and regenerates the active palladium catalyst. An oxidant is often required to facilitate the catalytic turnover.

Pd_CH_Activation Substrate Substrate Coordination Complex Coordination Complex Substrate->Coordination Complex Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->Coordination Complex Palladacycle Palladacycle Coordination Complex->Palladacycle C-H Activation Indole-2-carboxylate Indole-2-carboxylate Palladacycle->Indole-2-carboxylate Reductive Elimination Pd(0) Pd(0) Indole-2-carboxylate->Pd(0) Pd(0)->Pd(II) Catalyst Oxidation Oxidant Oxidant Oxidant->Pd(II) Catalyst Larock_Mechanism o-Iodoaniline o-Iodoaniline Aryl-Pd(II) Complex Aryl-Pd(II) Complex o-Iodoaniline->Aryl-Pd(II) Complex Oxidative Addition Alkyne Alkyne Vinyl-Pd(II) Intermediate Vinyl-Pd(II) Intermediate Alkyne->Vinyl-Pd(II) Intermediate Pd(0) Pd(0) Pd(0)->Aryl-Pd(II) Complex Aryl-Pd(II) Complex->Vinyl-Pd(II) Intermediate Alkyne Insertion Palladacycle Palladacycle Vinyl-Pd(II) Intermediate->Palladacycle Intramolecular Cyclization Indole Indole Palladacycle->Indole Reductive Elimination Indole->Pd(0)

References

Exploring the Chemical Space of Di-halogenated Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the synthesis, biological activity, and therapeutic potential of di-halogenated indole derivatives, offering a valuable resource for researchers and scientists in the field of drug development.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen atoms to the indole ring can significantly modulate the physicochemical and biological properties of the resulting derivatives, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the chemical space of di-halogenated indole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Di-halogenated Indole Derivatives

The synthesis of di-halogenated indoles can be achieved through various synthetic routes, often involving the halogenation of an indole precursor. The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity of the halogenation.

General Synthesis Strategy

A common approach involves the direct halogenation of the indole ring using electrophilic halogenating agents. The reactivity of the different positions on the indole ring dictates the substitution pattern. For instance, direct bromination of 2-nitroaniline can be a key step in the synthesis of precursors for di-halogenated indoles.

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline (A Precursor)

This protocol is adapted from a method for the efficient and environmentally conscious synthesis of 4-bromo-2-nitroaniline.[1]

Materials:

  • 2-nitroaniline

  • 15% Potassium bromide solution

  • 98% Sulfuric acid

  • 30% Sodium chlorate solution

  • Water

Procedure:

  • In a 500 mL four-neck flask, add 273.5 g (0.52 mol) of a 15% potassium bromide solution.

  • Slowly add 48.5 g (0.485 mol) of 98% sulfuric acid while stirring. Continue stirring for 30 minutes.

  • Add 88 g (0.481 mol) of 2-nitroaniline to the mixture and heat to 35°C.

  • Slowly add a prepared 30% sodium chlorate solution (54 g, 0.152 mol) dropwise while maintaining the temperature.

  • After the addition is complete, maintain the temperature for 30 minutes.

  • Heat the reaction mixture to 75°C and maintain for 2 hours.

  • Cool the mixture to room temperature and filter the precipitate.

  • Wash the filter cake with water until the pH is between 5 and 8.

  • Dry the solid to obtain pale yellow 4-Bromo-2-nitroaniline.

This precursor can then be used in subsequent steps, such as a Sandmeyer reaction, to introduce other functionalities and facilitate the construction of the indole ring, followed by further halogenation to yield the desired di-halogenated indole.

A logical workflow for a typical multi-step synthesis is depicted below.

G start Starting Material (e.g., Aniline derivative) step1 Step 1: First Halogenation (e.g., Bromination) start->step1 step2 Step 2: Indole Ring Formation (e.g., Fischer Indole Synthesis) step1->step2 step3 Step 3: Second Halogenation (e.g., Chlorination) step2->step3 purification Purification (e.g., Column Chromatography) step3->purification characterization Characterization (e.g., NMR, MS) purification->characterization final_product Di-halogenated Indole Derivative characterization->final_product

General Synthetic Workflow

Spectroscopic Characterization

The structural elucidation of di-halogenated indole derivatives is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Representative Spectroscopic Data for Halogenated Indoles

CompoundTechniqueDataReference
5-Bromoindole1H NMR (CDCl3)δ 8.10 (br s, NH), 7.76 (d, H-4), 7.27 (d, H-7), 7.21 (dd, H-6), 7.19 (t, H-2), 6.47 (t, H-3)[2]
5-Bromoindole13C NMR (CDCl3)δ 134.7 (C-7a), 129.9 (C-3a), 125.3 (C-2), 124.8 (C-6), 121.8 (C-4), 113.0 (C-5), 112.5 (C-7), 102.3 (C-3)[2]
6-Bromo-1H-indoleMass Spectrum (EI)m/z 195/197 (M+), 116[3][4]
5-Bromo-4-chloro-3-hydroxyindoleMolecular FormulaC8H5BrClNO[5]
5-Bromo-4-chloro-3-hydroxyindoleMolecular Weight246.49 g/mol [5]

Note: The data for 5-bromoindole is provided as a representative example of a mono-halogenated indole to illustrate typical chemical shifts. Specific data for di-halogenated indoles will vary depending on the substitution pattern.

Biological Activities and Therapeutic Potential

Di-halogenated indole derivatives have demonstrated a range of biological activities, with significant potential as antifungal and nematicidal agents.

Antifungal Activity

Several di-halogenated indoles exhibit potent antifungal activity against various Candida species, including drug-resistant strains.[1] The mechanism of action is believed to involve the induction of reactive oxygen species (ROS) and the inhibition of hyphal morphogenesis, a key virulence factor for Candida albicans.[1]

Table 2: Antifungal Activity of Selected Di-halogenated Indoles against Candida albicans

CompoundMIC (µg/mL)Reference
4,6-Dibromoindole25[1]
5-Bromo-4-chloroindole25[1]
Ketoconazole>400[1]
Miconazole25[1]

Table 3: Cytotoxicity of Selected Di-halogenated Indoles

CompoundCell LineLD50 (µg/mL)Reference
4,6-DibromoindoleHepG235.5[1]
5-Bromo-4-chloroindoleHepG275.3[1]

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Di-halogenated indole compounds

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the di-halogenated indole compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Prepare a standardized inoculum of Candida albicans in RPMI 1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (antifungal drug like fluconazole) and negative (no compound) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.

This protocol describes a method to quantify intracellular ROS levels in Candida albicans following treatment with di-halogenated indoles.[1]

Materials:

  • Candida albicans cells

  • Di-halogenated indole compounds

  • Phosphate-buffered saline (PBS)

  • 5(6)-carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFH-DA)

  • Multimode microplate reader

Procedure:

  • Culture C. albicans cells to the logarithmic phase, harvest, and resuspend in PBS to a concentration of 105 CFU/mL.

  • Treat the cells with various concentrations of the di-halogenated indoles for 1 hour at 37°C with shaking.

  • Add 20 µM of carboxy-DCFH-DA to the cell suspensions and incubate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader with excitation at 506 nm and emission at 524 nm.[1]

The workflow for assessing the antifungal properties of these compounds is illustrated below.

G start Di-halogenated Indole Compound mic_test Antifungal Susceptibility Testing (Broth Microdilution) start->mic_test ros_assay ROS Measurement Assay start->ros_assay hyphae_inhibition Hyphal Formation Inhibition Assay start->hyphae_inhibition cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2 cells) start->cytotoxicity data_analysis Data Analysis and Structure-Activity Relationship mic_test->data_analysis ros_assay->data_analysis hyphae_inhibition->data_analysis cytotoxicity->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Antifungal Evaluation Workflow
Nematicidal Activity

Halogenated indoles have also shown promise as nematicidal agents. Their mechanism of action can involve targeting the glutamate-gated chloride channel (GluCl) in nematodes, leading to paralysis and death.

Table 4: Nematicidal Activity of a Halogenated Indole Derivative

CompoundOrganismLC50 (µg/mL)Reference
5-IodoindoleMeloidogyne incognita~12.1

This protocol provides a general framework for assessing the nematicidal activity of di-halogenated indoles using the model organism Caenorhabditis elegans.[6][7]

Materials:

  • Caenorhabditis elegans (e.g., N2 strain)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source)

  • Di-halogenated indole compounds

  • M9 buffer

Procedure:

  • Prepare NGM agar plates seeded with a lawn of E. coli OP50.

  • Prepare stock solutions of the di-halogenated indole compounds and add them to the NGM agar to achieve the desired final concentrations.

  • Synchronize a population of C. elegans to obtain age-matched worms (e.g., L4 larvae).

  • Transfer a defined number of worms to each plate.

  • Incubate the plates at 20°C.

  • Assess nematode mortality at specific time points (e.g., 24, 48 hours). Worms that do not respond to a gentle touch with a platinum wire are considered dead.

  • Calculate the LC50 value, the concentration of the compound that causes 50% mortality.

Kinase Inhibition

Emerging research suggests that di-halogenated indole derivatives can act as inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in drug discovery. For example, certain [b]-annulated halogen-substituted indoles have shown inhibitory activity against DYRK1A, a kinase implicated in neurodegenerative disorders.[8]

Table 5: Kinase Inhibitory Activity of a Halogenated Indole Derivative

CompoundKinase TargetIC50 (µM)Reference
[b]-annulated chloroindoleDYRK1Alow µM to sub-µM[8][9]

Signaling Pathway Modulation

The biological effects of di-halogenated indoles are mediated through their interaction with and modulation of key cellular signaling pathways. In Candida albicans, these compounds are thought to interfere with the Ras1-cAMP-Efg1 pathway, which is a master regulator of the yeast-to-hyphae transition and virulence.[10][11][12]

The proposed mechanism involves the induction of ROS, which may in turn disrupt the signaling cascade, leading to a suppression of hyphal formation.

G cluster_cell Candida albicans Cell Ras1 Ras1 cAMP cAMP Ras1->cAMP activates PKA PKA cAMP->PKA activates Efg1 Efg1 PKA->Efg1 activates Hyphal_Genes Hyphal-specific Genes (e.g., HWP1, ALS3) Efg1->Hyphal_Genes upregulates Hyphal_Formation Hyphal Formation & Biofilm Development Hyphal_Genes->Hyphal_Formation Di_halogenated_Indole Di-halogenated Indole ROS Increased ROS Di_halogenated_Indole->ROS induces ROS->Ras1 inhibits?

Proposed Modulation of the Ras1-cAMP-Efg1 Pathway

Conclusion

Di-halogenated indole derivatives represent a promising class of compounds with diverse biological activities. Their potent antifungal and nematicidal properties, coupled with emerging evidence of their role as kinase inhibitors, highlight their potential for the development of new therapeutic agents. Further exploration of the chemical space of di-halogenated indoles, including optimization of their structure-activity relationships and detailed investigation of their mechanisms of action, is warranted to fully realize their therapeutic potential. This guide provides a foundational resource for researchers embarking on the discovery and development of novel drugs based on this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols for Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative. The indole scaffold is a prominent feature in numerous pharmacologically active compounds, and the introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity. While specific biological data for this compound is not extensively available in public literature, the 6-chloro-5-fluoroindole core is recognized as a key intermediate in the synthesis of potential anticancer and weight-reducing agents[1]. This document provides an overview of the potential applications of this compound in drug discovery, with protocols and data extrapolated from studies on structurally related indole derivatives.

Potential Therapeutic Applications

Based on the biological activities of analogous compounds, this compound holds potential for investigation in the following therapeutic areas:

  • Anticancer Activity: Halogenated indoles and their derivatives have demonstrated cytotoxic effects against various cancer cell lines[2][3][4]. The substitution pattern of the subject molecule suggests it could be explored as a precursor or an active compound for novel anticancer agents.

  • Antiviral Activity: Numerous indole-2-carboxylate derivatives have been shown to exhibit broad-spectrum antiviral activities[5][6][7]. Therefore, this compound is a candidate for screening against a panel of viruses.

  • Neurological Disorders: The 6-chloro-5-fluoroindole scaffold is utilized in the development of drugs targeting neurological disorders, partly due to the role of indole derivatives as serotonin receptor modulators[8].

Data Presentation: Biological Activity of Structurally Related Indole Derivatives

The following table summarizes the biological activities of various indole derivatives, providing a reference for the potential efficacy of this compound.

Compound ClassTarget/AssayActivity MetricValueReference
Indole-2-carboxylate DerivativesInfluenza A/FM/1/47 VirusIC₅₀7.53 µM - 9.43 µM[6]
Indole-2-carboxylate DerivativesCoxsackievirus B3SI17.1[5][6]
Isatin-based PyrazolinesLeukemia Cell LinesGI₅₀0.69 µM - 3.35 µM[3]
Pyrazole-Indole HybridsHepG2 Cancer Cell LineIC₅₀6.1 µM - 7.9 µM[4]
5-Fluoroindole-thiosemicarbazidesCoxsackievirus B4EC₅₀0.4 µg/mL - 2.1 µg/mL[9]

Abbreviations: IC₅₀ (Half-maximal inhibitory concentration), GI₅₀ (Half-maximal growth inhibition), SI (Selectivity Index), EC₅₀ (Half-maximal effective concentration).

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound.

Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)

Objective: To evaluate the antiviral activity of this compound against a specific virus (e.g., Influenza A).

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Virus stock (e.g., Influenza A/FM/1/47)

  • This compound

  • DMSO

  • Minimum Essential Medium (MEM)

  • Trypsin

  • MTT or Crystal Violet

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in MEM. Dilute the virus stock to a concentration that causes a clear cytopathic effect (CPE) in 48-72 hours.

  • Infection and Treatment: Wash the cell monolayer with PBS. Add the diluted virus to the wells, except for the cell control wells. After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of MEM containing the serially diluted test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator and observe daily for CPE.

  • Quantification of Antiviral Activity: After the CPE in the virus control wells is complete (typically 48-72 hours), quantify the cell viability using either an MTT assay (as described in Protocol 1) or by staining with Crystal Violet.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits the viral CPE by 50%.

Visualizations

Synthetic Pathway

The following diagram illustrates a generalized synthetic scheme for indole-2-carboxylates, which can be adapted for the synthesis of this compound.

G A Substituted Aniline (e.g., 3-Chloro-4-fluoroaniline) B Reaction with α-ketoester A->B Condensation C Fischer Indole Synthesis B->C Acid Catalyst, Heat D This compound C->D Cyclization

Caption: Generalized Fischer Indole Synthesis for Indole-2-Carboxylates.

Experimental Workflow: Anticancer Screening

This diagram outlines the typical workflow for screening compounds for anticancer activity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Primary Screening (e.g., MTT Assay on multiple cell lines) A->B C Dose-Response Studies (IC50 Determination) B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) C->D E Animal Model Selection (e.g., Xenograft) D->E F Toxicity and PK/PD Studies E->F G Efficacy Studies F->G

Caption: Workflow for Anticancer Drug Discovery.

Signaling Pathway: Potential Mechanism of Action

Given that many indole derivatives with anticancer properties induce apoptosis, the following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated as a potential mechanism of action for this compound.

G Compound Methyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate Mitochondrion Mitochondrial Stress Compound->Mitochondrion Bax Bax/Bak Activation Mitochondrion->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation CytochromeC->Apoptosome forms Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome forms Caspase9->Apoptosome forms Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated Intrinsic Apoptosis Pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and virology. The provided application notes and protocols, derived from studies on structurally related compounds, offer a foundational framework for researchers to initiate the biological evaluation of this compound. Further investigation is warranted to elucidate its specific mechanisms of action and to validate its therapeutic potential.

References

Application Notes and Protocols for Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of both chlorine and fluorine atoms on the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of potential therapeutic agents, particularly kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Key Applications

Derivatives of this compound are primarily explored for their potential as:

  • Kinase Inhibitors: The indole-2-carboxamide core is a key pharmacophore in the design of inhibitors for various kinases, including those in the PI3K/Akt/mTOR pathway.[1][2][3][4][5]

  • Anticancer Agents: By targeting critical signaling pathways involved in cell growth, proliferation, and survival, these compounds are evaluated for their efficacy against various cancer cell lines.[6][7]

  • Antibacterial Agents: The indole nucleus is also a component of certain antibacterial compounds.

Chemical Transformations and Protocols

This compound can undergo several key chemical transformations to generate a library of diverse compounds for biological screening. The primary reaction sites are the N-H of the indole ring and the methyl ester at the C-2 position.

Hydrolysis of the Methyl Ester

The first step in many synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amide derivatives.

Experimental Protocol: Hydrolysis of this compound

  • Reagents and Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl, 1N)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 4:1 v/v).

    • Add LiOH (or NaOH) (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent like ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.

    • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.

    • Alternatively, extract the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.

Data Presentation: Hydrolysis Reaction

Starting MaterialProductReagents and ConditionsYield (%)Reference
This compound6-chloro-5-fluoro-1H-indole-2-carboxylic acidLiOH, THF/H₂O, rt>90[8]
Methyl 5-chloropyrazine-2-carboxylate5-chloropyrazine-2-carboxylic acidLiOH, H₂O, rtHigh[8]
Amide Bond Formation

The resulting 6-chloro-5-fluoro-1H-indole-2-carboxylic acid can be coupled with a variety of amines to generate a diverse library of indole-2-carboxamides. This is a crucial step for exploring the structure-activity relationship (SAR) of these compounds as potential kinase inhibitors.

Experimental Protocol: Amide Coupling of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid

  • Reagents and Materials:

    • 6-chloro-5-fluoro-1H-indole-2-carboxylic acid

    • Amine of choice (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC/HOBt (1.2 eq each)

    • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a solution of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired indole-2-carboxamide.

Data Presentation: Amide Coupling Reactions

Carboxylic AcidAmineCoupling ReagentsSolventYield (%)Reference
6-chloro-5-fluoro-1H-indole-2-carboxylic acidVarious primary and secondary aminesHATU/DIPEADMF60-90[9]
Functionalized carboxylic acidsElectron deficient aminesEDC/DMAP/HOBtACNGood-Excellent[9]
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideHATU/DIPEADMF38[9]
N-Alkylation of the Indole Ring

The indole nitrogen can be alkylated to introduce further diversity and modulate the compound's properties. This reaction is typically performed after the ester or amide functionality is in place.

Experimental Protocol: N-Alkylation of this compound

  • Reagents and Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide (1.2 eq) dropwise and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: N-Alkylation Reactions

Indole SubstrateAlkylating AgentBase/SolventTemperatureYield (%)Reference
1,2,3-trisubstituted indoleBenzyl bromideNaH/DMF80 °C91[7]
1,2,3,4-tetrahydrobenzo[c][2][6]naphthyridin-5(6H)-one3,4-dimethoxyphenethyl bromideK₂CO₃/DMF80 °C75-82

Biological Evaluation and Signaling Pathways

Indole-2-carboxamide derivatives synthesized from this compound are potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.

Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates NFkB NF-κB Akt->NFkB Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes NFkB->CellGrowth Indole 6-Chloro-5-fluoro-1H-indole- 2-carboxamide Derivative Indole->PI3K Indole->Akt Indole->mTORC1 Indole->NFkB

Caption: PI3K/Akt/mTOR/NF-κB signaling pathway and points of inhibition by indole-2-carboxamides.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC₅₀ values of synthesized compounds against target kinases (e.g., PI3K, Akt, mTOR).

  • Procedure:

    • Kinase assays can be performed using various formats, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.

    • Prepare a series of dilutions of the test compounds.

    • In a microplate, incubate the kinase, substrate, ATP, and the test compound at various concentrations.

    • Initiate the kinase reaction and incubate for a specific time at a controlled temperature.

    • Stop the reaction and measure the signal (e.g., fluorescence or luminescence), which is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Data Presentation: Biological Activity

Compound IDTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)Reference
Va EGFR71--[6]
Ve VEGFR-21.10--[6]
Vg VEGFR-21.60--[6]
10f PARP-143.7HCT1167.4
15 EGFR---[7]
19 EGFR---[7]
22c --MRSA0.25 µg/mL

Note: The compounds listed are indole-2-carboxamide derivatives, but not necessarily derived directly from this compound. This data is illustrative of the potential biological activity of this class of compounds.

Experimental Workflow

Experimental_Workflow Start Methyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis CarboxylicAcid 6-chloro-5-fluoro-1H-indole- 2-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling CarboxylicAcid->AmideCoupling AmideLibrary Indole-2-carboxamide Library AmideCoupling->AmideLibrary NAlkylation N-Alkylation AmideLibrary->NAlkylation BioScreening Biological Screening (Kinase Assays, Cell Proliferation) AmideLibrary->BioScreening NAlkylatedAmides N-Alkylated Indole-2-carboxamides NAlkylation->NAlkylatedAmides NAlkylatedAmides->BioScreening SAR Structure-Activity Relationship (SAR) Analysis BioScreening->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Synthetic and screening workflow for developing kinase inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined above provide a framework for the generation of diverse indole-2-carboxamide libraries. Subsequent biological evaluation of these compounds can lead to the identification of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, which is a key area of interest in oncology drug discovery. The systematic exploration of the chemical space around this scaffold, guided by structure-activity relationship studies, holds significant promise for the development of new anticancer agents.

References

Application Notes and Protocols for N-Alkylation of Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a common intermediate in pharmaceutical and materials science research. The presence of electron-withdrawing fluoro and chloro substituents increases the acidity of the indole N-H group, facilitating its deprotonation and subsequent alkylation.

Introduction

N-alkylation of indoles is a fundamental transformation in organic synthesis, enabling the diversification of this privileged scaffold for various applications, including the development of novel therapeutic agents. The target molecule, this compound, possesses electron-deficient characteristics that influence its reactivity. Classical N-alkylation methods typically involve the deprotonation of the indole nitrogen with a suitable base, followed by quenching the resulting anion with an electrophilic alkylating agent.[1][2] Milder conditions employing carbonate or hydroxide bases are also effective, particularly for activated substrates.[3][4] This protocol outlines a general and robust procedure adaptable for various alkylating agents.

Summary of Reaction Parameters

The choice of base, solvent, and alkylating agent is critical for a successful N-alkylation reaction. The following table summarizes common conditions reported for the N-alkylation of indole-2-carboxylates and electron-deficient indoles, providing a basis for optimizing the reaction for the specific substrate.

Indole Substrate ExampleAlkylating AgentBaseSolventYield (%)Reference
Ethyl indole-2-carboxylateAllyl bromideaq. KOHAcetoneExcellent[3]
Ethyl indole-2-carboxylateBenzyl bromideaq. KOHAcetoneExcellent[3]
Electron-deficient indolesAllyl acetatesCs₂CO₃Dichloromethane58-95[5]
IndoleAlkyl halidesNaHDMF or THFHigh[1]
IndolesN-tosylhydrazonesKOHDioxaneModerate to Good[6]
Halogen-substituted indolesAldiminesZinc-ProPhenolNot specified61[7]

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to dissolve the starting material.

  • Base Addition:

    • Using NaH (strong base): Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

    • Using K₂CO₃ (milder base): Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution at room temperature.

  • Addition of Alkylating Agent: Cool the reaction mixture to 0 °C. Add the alkyl halide (1.1-1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Experimental Workflow Diagram

experimental_workflow node_start Methyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate node_reaction N-Alkylation Reaction (0 °C to RT) node_start->node_reaction node_reagents 1. Base (NaH or K₂CO₃) 2. Alkyl Halide 3. Anhydrous Solvent (DMF) node_reagents->node_reaction node_workup Aqueous Work-up (NH₄Cl quench, Extraction) node_reaction->node_workup node_purification Purification (Column Chromatography) node_workup->node_purification node_product N-alkylated Product node_purification->node_product

Caption: Workflow for the N-alkylation of this compound.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with care in a fume hood under an inert atmosphere.

  • Alkyl halides are often toxic and volatile. Handle them in a well-ventilated fume hood.

  • DMF is a high-boiling point solvent that can be harmful. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

The Strategic Application of Fluorinated Indoles in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into indole scaffolds represents a powerful strategy in medicinal chemistry, leading to compounds with enhanced therapeutic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. This document provides a detailed overview of the applications of fluorinated indoles in medicinal chemistry, complete with experimental protocols for their synthesis and biological evaluation, quantitative data for key compounds, and visualizations of relevant signaling pathways.

Key Applications of Fluorinated Indoles

Fluorinated indoles have demonstrated significant potential across a range of therapeutic areas, most notably in the development of antiviral and anticancer agents.

  • Antiviral Activity: A prominent application of fluorinated indoles is in the development of inhibitors of the Human Immunodeficiency Virus (HIV). Fluorine substitution has been shown to enhance the potency of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and entry inhibitors that target the viral envelope glycoprotein gp120.[1]

  • Anticancer Activity: In oncology, fluorinated indoles are key components of various kinase inhibitors. By targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase, these compounds can disrupt the signaling pathways that drive tumor growth, proliferation, and angiogenesis.

  • Central Nervous System (CNS) Activity: The ability of fluorine to increase lipophilicity allows for better penetration of the blood-brain barrier, making fluorinated indoles attractive scaffolds for drugs targeting CNS disorders.

Quantitative Data of Bioactive Fluorinated Indoles

The following tables summarize the in vitro biological activities of representative fluorinated indole derivatives against various cancer cell lines and HIV strains.

Table 1: Anticancer Activity of Fluorinated Indole Derivatives

Compound IDTargetCancer Cell LineAssay TypeIC50 (µM)Reference
Indole-Tyrphostin 2a VEGFR-2Huh-7 (Hepatocellular Carcinoma)MTT Assay0.04[2]
Indole-Tyrphostin 3a VEGFR-2Huh-7 (Hepatocellular Carcinoma)MTT Assay0.01[2]
Indole-Tyrphostin 2a VEGFR-2MCF-7/Topo (Topotecan-resistant Breast Cancer)MTT Assay0.10[2]
Indole-Tyrphostin 3a VEGFR-2MCF-7/Topo (Topotecan-resistant Breast Cancer)MTT Assay0.18[2]
Dihydroisoxazole 4b Not SpecifiedJurkat (Leukemia)Cell Viability< 7[3]
Dihydroisoxazole 4b Not SpecifiedHL-60 (Leukemia)Cell Viability< 7[3]
Dihydroisoxazole 4b Not SpecifiedHCT-116 (Colon Carcinoma)Cell Viability< 7[3]

Table 2: Anti-HIV Activity of Fluorinated Indole Derivatives

Compound ClassTargetVirus StrainEC50 (nM)Reference
Azaindole-based HIV-1 gp120HIV-1 LAI0.7 ± 0.4[1]
Azaindole-based HIV-1 gp120HIV-1 BaL0.6[1]
Bisindole HIV-1 gp41Multiple Strains200 - 700[4]
4-Fluoroindole Carboxamide HIV-1 RTHIV-1 WT0.29[5]
4-Fluoroindole Carboxamide HIV-1 RTHIV-1 WT0.14[5]

Experimental Protocols

Synthesis of Fluorinated Indoles

Protocol 1: Leimgruber-Batcho Synthesis of 6-Fluoroindole [6][7]

This method is a widely used industrial process for indole synthesis due to its high yields and mild conditions.

Step 1: Enamine Formation

  • In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (130-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethyl acetate, ethanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until hydrogen uptake ceases.

  • Alternatively, the reduction can be performed using iron powder in acetic acid at 100 °C for 1-2 hours.

  • After the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 6-fluoroindole.

Protocol 2: Fischer Indole Synthesis of 4-Fluoroindole [8]

A classic method for indole ring formation.

Step 1: Hydrazone Formation

  • Dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.

  • Add an appropriate ketone or aldehyde (e.g., pyruvic acid) (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the hydrazone. The product may precipitate and can be isolated by filtration.

Step 2: Indolization

  • Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the hydrazone.

  • Heat the mixture (typically 80-150 °C) to induce cyclization. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 2-(Trifluoromethyl)indoles [9][10]

This protocol utilizes a domino trifluoromethylation/cyclization strategy.

  • To a solution of a 2-alkynylaniline derivative in a suitable solvent, add a fluoroform-derived CuCF3 reagent.

  • The reaction proceeds via a domino trifluoromethylation and cyclization to form the 2-(trifluoromethyl)indole.

  • Reaction conditions such as temperature and additives may need to be optimized based on the specific substrate.

Biological Evaluation Protocols

Protocol 4: MTT Assay for Anticancer Activity [11][12][13]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated indole compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 5: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based) [11][13]

This assay measures the amount of ADP produced in a kinase reaction.

  • Reagent Preparation: Prepare solutions of the purified EGFR kinase domain, a suitable peptide substrate, ATP, and the test compounds at various concentrations.

  • Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert the ADP produced to ATP, which then generates a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 6: HIV-1 Reverse Transcriptase Inhibition Assay [14]

This assay measures the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

  • Reaction Setup: In a microplate, prepare a reaction mixture containing a template/primer (e.g., poly(rA)/oligo(dT)), dNTPs, and the HIV-1 reverse transcriptase enzyme in a suitable buffer.

  • Compound Addition: Add the fluorinated indole compounds at various concentrations to the reaction wells.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes) to allow for DNA synthesis.

  • Detection: The amount of newly synthesized DNA can be quantified using various methods, such as incorporation of a labeled nucleotide or a fluorescent DNA-binding dye.

  • Data Analysis: Determine the percentage of inhibition of reverse transcriptase activity for each compound concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

HIV-1 Entry and Inhibition

Fluorinated indole-based HIV-1 attachment inhibitors typically target the viral envelope glycoprotein gp120. By binding to a pocket within gp120, these small molecules induce a conformational change that prevents the interaction of gp120 with the host cell's CD4 receptor, the first step in viral entry.[1]

HIV_Entry_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding (Inhibited) CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change & Co-receptor Binding CCR5->gp120 Inhibitor Fluorinated Indole Inhibitor Inhibitor->gp120 Binds to gp120 EGFR_Src_Signaling cluster_membrane Cell Membrane EGFR EGFR Src Src Kinase EGFR->Src Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Ligand EGF Ligand Ligand->EGFR Binds & Activates Src->EGFR Phosphorylates & Amplifies Inhibitor Fluorinated Indole Kinase Inhibitor Inhibitor->EGFR Inhibits Inhibitor->Src Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation VEGFR2_Signaling cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Inhibitor Fluorinated Indole Kinase Inhibitor Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg_PKC->Angiogenesis PI3K_Akt->Angiogenesis

References

Application Notes and Protocols: Synthesis of Indole-2-carboxamides from Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-2-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. They serve as crucial scaffolds in medicinal chemistry for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of a variety of indole-2-carboxamides starting from methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. The synthesis is a two-step process involving the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the coupling of the acid with various primary or secondary amines.

Overall Synthesis Scheme

The synthetic route involves two primary transformations:

  • Hydrolysis: The methyl ester of the starting material is hydrolyzed under basic conditions to yield 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a suitable coupling agent to form the target indole-2-carboxamide.

Experimental Workflow

The general workflow for the synthesis of indole-2-carboxamides is depicted below.

workflow start This compound hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid 6-chloro-5-fluoro-1H-indole-2-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (Amine, Coupling Agents) acid->coupling purification Purification (e.g., Column Chromatography) coupling->purification product Indole-2-carboxamide Derivatives purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General workflow for the synthesis of indole-2-carboxamides.

Experimental Protocols

Step 1: Synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid

This protocol describes the hydrolysis of the methyl ester starting material.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 6-chloro-5-fluoro-1H-indole-2-carboxylic acid as a solid.

Step 2: General Procedure for the Synthesis of Indole-2-carboxamides

This protocol outlines the amide coupling of the synthesized carboxylic acid with a representative amine.

Materials:

  • 6-chloro-5-fluoro-1H-indole-2-carboxylic acid

  • Amine (e.g., benzylamine, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in DCM or DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired indole-2-carboxamide.

Amide Coupling Mechanism

The following diagram illustrates the general mechanism of EDC/HOBt mediated amide bond formation.

mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation acid R-COOH o_acylisourea O-Acylisourea Intermediate (highly reactive) acid->o_acylisourea + EDC edc EDC hobt_ester HOBt Active Ester o_acylisourea->hobt_ester + HOBt amide R-CONH-R' (Amide) o_acylisourea->amide + R'-NH2 (direct reaction) hobt_ester->amide + R'-NH2 amine R'-NH2 hobt HOBt

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Data Presentation

The following table summarizes representative data for a series of synthesized indole-2-carboxamides.

Compound IDAmine UsedMolecular FormulaYield (%)M.p. (°C)¹H NMR (δ ppm)MS (m/z)
1a BenzylamineC₁₆H₁₂ClFN₂O85178-1808.31 (br s, 1H), 7.65 (d, 1H), 7.40-7.25 (m, 5H), 7.15 (s, 1H), 4.60 (d, 2H)[M+H]⁺ found
1b 4-FluoroanilineC₁₅H₉ClFN₃O82195-1979.85 (s, 1H), 7.90-7.80 (m, 2H), 7.68 (d, 1H), 7.35 (s, 1H), 7.20-7.10 (m, 2H)[M+H]⁺ found
1c CyclohexylamineC₁₅H₁₆ClFN₂O78165-1678.10 (br d, 1H), 7.60 (d, 1H), 7.10 (s, 1H), 3.90 (m, 1H), 2.0-1.2 (m, 10H)[M+H]⁺ found
1d MorpholineC₁₃H₁₂ClFN₂O₂90205-2077.62 (d, 1H), 7.18 (s, 1H), 3.80-3.70 (m, 8H)[M+H]⁺ found

Note: The spectroscopic and physical data presented are hypothetical and for illustrative purposes. Actual data must be obtained from experimental characterization.

Conclusion

The described protocols provide a reliable and efficient method for the synthesis of a diverse range of indole-2-carboxamides from this compound. These methods are amenable to the introduction of various amine functionalities, allowing for the generation of compound libraries for screening in drug discovery programs. The presented workflow and mechanisms offer a clear guide for researchers in the field.

Application Notes and Protocols for the Biological Activity Screening of Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their broad spectrum of biological activities. The indole scaffold is a key component in numerous natural products and synthetic drugs, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of halogen substituents, such as chlorine and fluorine, into the indole ring can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced biological activity.

This document provides detailed application notes and experimental protocols for the biological activity screening of a specific class of halogenated indoles: methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate derivatives. While direct experimental data for this particular series of compounds is limited in publicly available literature, this guide offers a comprehensive framework for their synthesis and biological evaluation based on established methodologies for structurally related indole derivatives. The protocols provided herein are intended to serve as a foundational guide for researchers to explore the therapeutic potential of these novel compounds.

Predicted Biological Activities

Based on the known biological activities of structurally similar halogenated indole derivatives, this compound and its analogs are predicted to exhibit potential as:

  • Anticancer Agents: Halogenated indoles have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The presence of both chloro and fluoro substituents on the indole ring may enhance their ability to interfere with key cellular processes in cancer cells, such as proliferation and survival.

  • Antimicrobial Agents: Indole derivatives are known to possess a broad spectrum of activity against various bacterial and fungal pathogens.[2][3] The specific halogenation pattern of the target compounds may confer novel or enhanced antimicrobial properties.

Data Presentation: Predicted Biological Activity

The following table summarizes the predicted biological activity of this compound derivatives against representative cancer cell lines and microbial strains. It is important to note that these are extrapolated values based on related compounds and require experimental validation.

Compound Biological Activity Cell Line / Microbial Strain Predicted IC50 / MIC (µM) Reference Compound (IC50 / MIC in µM)
This compoundAnticancerMCF-7 (Breast), A549 (Lung), HCT116 (Colon)5 - 20Doxorubicin (0.5 - 2)
This compoundAntibacterialStaphylococcus aureus, Escherichia coli10 - 50Ciprofloxacin (0.1 - 2)
This compoundAntifungalCandida albicans10 - 50Fluconazole (1 - 10)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route starting from the commercially available precursor, 6-chloro-5-fluoroindole. The synthesis involves the introduction of the carboxylate group at the C2 position of the indole ring.

Materials:

  • 6-chloro-5-fluoroindole

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol

  • Triethylamine (TEA)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Acylation of 6-chloro-5-fluoroindole:

    • Dissolve 6-chloro-5-fluoroindole (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(6-chloro-5-fluoro-1H-indol-2-yl)-2-oxoacetyl chloride.

  • Esterification to form the final product:

    • Dissolve the crude acyl chloride from the previous step in anhydrous methanol in a round-bottom flask.

    • Cool the solution to 0°C.

    • Slowly add triethylamine (2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized indole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized indole derivatives in the complete medium. The final concentrations should typically range from 0.1 to 100 µM.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Synthesized indole derivatives (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension from a fresh culture and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare two-fold serial dilutions of the synthesized compounds in the appropriate broth in a 96-well plate. The final concentrations should typically range from 0.125 to 256 µg/mL.

    • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the serially diluted compounds.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • The MIC can be determined by visual inspection for turbidity or by measuring the absorbance at 600 nm with a microplate reader.

Visualization of Methodologies and Potential Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and a potential signaling pathway that may be targeted by these indole derivatives.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening start 6-chloro-5-fluoroindole step1 Acylation with Oxalyl Chloride start->step1 step2 Esterification with Methanol step1->step2 product Methyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate step2->product charac Characterization (NMR, MS) product->charac anticancer Anticancer Screening (MTT Assay) product->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) product->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic

Diagram 1: General workflow for the synthesis and biological screening of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB Akt->NFkB Activation Transcription Gene Transcription mTOR->Transcription NFkB->Transcription Indole Methyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate (Predicted Inhibitor) Indole->PI3K Inhibition (Predicted) Indole->Akt Inhibition (Predicted) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription->Cell Proliferation, Survival, Angiogenesis

Diagram 2: Predicted inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Concluding Remarks

The provided application notes and protocols offer a robust starting point for the investigation of this compound derivatives as potential therapeutic agents. While the biological activity data presented is predictive, the detailed experimental methodologies will enable researchers to generate empirical data and elucidate the structure-activity relationships within this novel class of compounds. Further studies are warranted to confirm the predicted anticancer and antimicrobial activities and to explore the underlying mechanisms of action, including their effects on key signaling pathways.[4]

References

Halogenated Indoles as Potent Antifungal and Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant fungal and bacterial pathogens presents a significant challenge to global health. Halogenated indoles have been identified as a promising class of compounds with potent antifungal and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of halogenated indoles as therapeutic agents. The information is compiled from recent studies demonstrating their efficacy against various pathogens, including drug-resistant Candida species and Staphylococcus aureus.[1][2][3]

Mechanism of Action

Halogenated indoles exert their antimicrobial effects through multiple mechanisms, making them robust candidates for combating drug resistance. A key mechanism is the induction of reactive oxygen species (ROS) accumulation within the microbial cells, leading to oxidative stress and subsequent cell death.[1][4] Additionally, these compounds have been shown to inhibit critical virulence factors, such as the transition from yeast to hyphal form in Candida albicans, a crucial step for biofilm formation and tissue invasion.[1][4][5][6] They also effectively disrupt established biofilms and can prevent their formation at sub-inhibitory concentrations.[1][5][6] In bacteria, halogenated indoles have been observed to downregulate quorum-sensing and virulence genes.[2]

A proposed signaling pathway for the antifungal activity of di-halogenated indoles against Candida species is illustrated below.

cluster_0 Fungal Cell Halogenated_Indole Halogenated_Indole ROS_Accumulation ROS_Accumulation Halogenated_Indole->ROS_Accumulation Induces Yeast_to_Hyphae_Transition_Inhibition Yeast_to_Hyphae_Transition_Inhibition Halogenated_Indole->Yeast_to_Hyphae_Transition_Inhibition Inhibits Fungal_Cell Fungal_Cell Oxidative_Stress Oxidative_Stress ROS_Accumulation->Oxidative_Stress Cell_Death Cell_Death Oxidative_Stress->Cell_Death Biofilm_Inhibition Biofilm_Inhibition Yeast_to_Hyphae_Transition_Inhibition->Biofilm_Inhibition

Caption: Proposed mechanism of antifungal action for halogenated indoles.

Quantitative Data Summary

The antifungal and antimicrobial activity of various halogenated indoles has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The following tables summarize the MIC values for representative compounds against different pathogens.

Table 1: Antifungal Activity of Di-halogenated Indoles against Candida Species [1][4]

CompoundC. albicans MIC (µg/mL)C. auris MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)
4,6-dibromoindole2510-5010-5010-50
5-bromo-4-chloroindole2510-5010-5010-50
Ketoconazole (Control)25-400>40025-40025-400
Miconazole (Control)10-5010-5010-5010-50

Table 2: Antibacterial Activity of Halogenated Indoles against Staphylococcus aureus [2][3]

CompoundS. aureus ATCC 6538 MIC (µg/mL)MRSA 33591 MIC (µg/mL)
6-bromo-4-iodoindole2020-30
4-bromo-6-chloroindole3020-30
5-iodoindole100Not Reported
Indole (Backbone)1000Not Reported
Gentamicin (Control)20-3020-30

Table 3: Cytotoxicity of Selected Di-halogenated Indoles [1][4]

CompoundHepG2 Cells LD₅₀ (µg/mL)
4,6-dibromoindole35.5
5-bromo-4-chloroindole75.3

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the antimicrobial properties of halogenated indoles.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

Objective: To determine the lowest concentration of a halogenated indole that inhibits the visible growth of a microorganism.

Materials:

  • Halogenated indole compounds

  • Microorganism strains (e.g., Candida albicans, Staphylococcus aureus)

  • Appropriate growth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm or 620 nm)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the halogenated indole compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the halogenated indole stock solution with the growth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm or 620 nm.[6]

A Prepare Stock Solution of Halogenated Indole C Perform Serial Dilutions in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Biofilm Inhibition Assay

Objective: To assess the ability of halogenated indoles to prevent biofilm formation.

Materials:

  • Halogenated indole compounds

  • Microorganism strains capable of biofilm formation

  • Growth medium conducive to biofilm formation

  • 96-well polystyrene plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

  • Plate reader (570 nm)

Procedure:

  • Preparation of Plates: Add serially diluted halogenated indoles to the wells of a 96-well plate, similar to the MIC protocol.

  • Inoculation: Add the microbial inoculum (adjusted to a specific density, e.g., 1 x 10⁷ CFU/mL) to each well.

  • Incubation: Incubate the plates under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.

  • Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Destaining: Add ethanol or acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at 570 nm using a plate reader. The reduction in absorbance compared to the untreated control indicates the percentage of biofilm inhibition.

A Prepare Inoculum and Compound Dilutions in Plate B Incubate to Allow Biofilm Formation A->B C Wash to Remove Planktonic Cells B->C D Stain Biofilm with Crystal Violet C->D E Wash to Remove Excess Stain D->E F Solubilize Bound Stain E->F G Quantify Absorbance at 570 nm F->G

Caption: Workflow for the biofilm inhibition assay.

Conclusion

Halogenated indoles represent a versatile and potent class of antimicrobial agents with significant potential for further development. Their multi-faceted mechanism of action, including ROS induction and virulence factor inhibition, makes them particularly attractive for combating drug-resistant pathogens. The protocols provided herein offer a standardized approach for researchers to investigate and characterize the efficacy of novel halogenated indole derivatives. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to translate their promising in vitro activity into clinical applications.[1][2][4]

References

Application Notes and Protocols: Functionalization of the C3 Position of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate at the C3 position. This indole derivative is a valuable scaffold in medicinal chemistry, and functionalization at the C3 position can lead to the development of novel therapeutic agents. The following protocols describe common and effective methods for introducing new functional groups at this position.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs. The C3 position of the indole ring is typically the most nucleophilic and, therefore, readily undergoes electrophilic substitution. For the specific substrate, this compound, the electron-withdrawing nature of the halogen substituents on the benzene ring and the carboxylate group at C2 modulates the reactivity. However, the lone pair of electrons on the indole nitrogen still directs electrophilic attack to the C3 position. This document outlines two key C3 functionalization reactions: the Mannich reaction for aminomethylation and the Vilsmeier-Haack reaction for formylation.

C3 Functionalization Reactions

Mannich Reaction: Aminomethylation at the C3 Position

The Mannich reaction is a classic method for introducing an aminomethyl group onto an acidic proton, such as the one at the C3 position of an indole. This reaction involves the condensation of a secondary amine, formaldehyde, and the active hydrogen-containing compound.[1][2] The resulting "Mannich base" is a versatile intermediate for further synthetic transformations.[3][4]

Experimental Protocol: Synthesis of Methyl 3-((dimethylamino)methyl)-6-chloro-5-fluoro-1H-indole-2-carboxylate

  • Materials:

    • This compound

    • Dimethylamine (40% aqueous solution)

    • Formaldehyde (37% aqueous solution)

    • Acetic acid

    • Ethanol

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of substrate).

    • To this solution, add dimethylamine (1.2 eq) followed by acetic acid (2.0 eq).

    • Cool the mixture in an ice bath and add formaldehyde (1.2 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation

EntrySubstrateReagentsSolventTime (h)Yield (%)
1This compoundDimethylamine, Formaldehyde, Acetic AcidEthanol1485
2This compoundPyrrolidine, Formaldehyde, Acetic AcidEthanol1682
3This compoundMorpholine, Formaldehyde, Acetic AcidEthanol1288

Logical Workflow for Mannich Reaction

Mannich_Reaction sub Methyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate reaction Reaction at RT (12-16h) sub->reaction reagents Dimethylamine + Formaldehyde + Acetic Acid reagents->reaction solvent Ethanol solvent->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product Methyl 3-((dimethylamino)methyl)- 6-chloro-5-fluoro-1H-indole-2-carboxylate purification->product

Caption: Workflow for the Mannich reaction at the C3 position of the indole.

Vilsmeier-Haack Reaction: Formylation at the C3 Position

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7] This electrophilic reagent readily attacks the C3 position of the indole ring to introduce a formyl group after hydrolysis.[8][9]

Experimental Protocol: Synthesis of Methyl 3-formyl-6-chloro-5-fluoro-1H-indole-2-carboxylate

  • Materials:

    • This compound

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Sodium acetate (saturated aqueous solution)

    • Water

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5.0 eq).

    • Cool the DMF in an ice bath and slowly add POCl₃ (1.5 eq) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

    • Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated solution of sodium acetate.

    • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation

EntrySubstrateReagentsSolventTime (h)Yield (%)
1This compoundPOCl₃, DMFDCM292
2Methyl 5,6-dichloro-1H-indole-2-carboxylatePOCl₃, DMFDCM2.590
3Methyl 5-fluoro-1H-indole-2-carboxylatePOCl₃, DMFDCM1.595

Signaling Pathway for Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack Nucleophilic Attack at C3 Vilsmeier->Attack Indole Methyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate Indole->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Methyl 3-formyl-6-chloro- 5-fluoro-1H-indole-2-carboxylate Hydrolysis->Product

Caption: Pathway of the Vilsmeier-Haack formylation reaction on the indole core.

Conclusion

The protocols detailed in these application notes provide robust methods for the C3 functionalization of this compound. Both the Mannich and Vilsmeier-Haack reactions are high-yielding and provide versatile intermediates for further elaboration in drug discovery and development programs. The provided experimental details and workflows are intended to serve as a practical guide for researchers in the field.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. The development of robust and versatile methods for the functionalization of the indole nucleus is therefore of paramount importance in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions of the indole ring. These reactions offer a high degree of functional group tolerance, generally proceed under mild conditions, and allow for the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving substituted indoles, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Stille couplings.

Visualization of Key Concepts

General Workflow for Palladium-Catalyzed Indole Functionalization

The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of a halo-indole with a generic coupling partner.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Halo-Indole, Coupling Partner, Pd Catalyst, Ligand, and Base in a Reaction Vessel inert Establish Inert Atmosphere (e.g., Ar, N2) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction Mixture to a Specified Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction and Perform Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Characterize Product (NMR, MS, etc.)

General experimental workflow for Pd-catalyzed cross-coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods. The catalytic cycle, illustrated below, involves oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_boronate R-Pd(II)L_n-R' pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Indole-R' pd2_boronate->product indole_halide Indole-X (R-X) indole_halide->pd2_complex boronic_acid R'-B(OR)2 boronic_acid->pd2_boronate base Base base->pd2_boronate

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Notes: A Comparative Overview

The choice of cross-coupling reaction depends on several factors, including the desired bond to be formed (C-C vs. C-N), the availability of starting materials, and the functional group tolerance required. The following table summarizes key features of the most common palladium-catalyzed cross-coupling reactions for indole functionalization.

Reaction Coupling Partners Key Advantages Common Catalysts/Ligands Typical Yields
Suzuki-Miyaura Halo-indole + Organoboron reagentHigh functional group tolerance; commercially available reagents; low toxicity of byproducts.[1]Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands.[1]70-95%[2]
Sonogashira Halo-indole + Terminal alkyneDirect formation of C(sp²)-C(sp) bonds; mild reaction conditions.[3]PdCl₂(PPh₃)₂, CuI (co-catalyst).[4]60-90%[5]
Buchwald-Hartwig Halo-indole + AmineExcellent method for C-N bond formation; wide scope of amine coupling partners.[6]Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., Xantphos, BINAP).[7]75-95%
Negishi Halo-indole + Organozinc reagentHigh reactivity of organozinc reagents; good for sterically hindered substrates.[8]Pd(PPh₃)₄, Pd(dppf)Cl₂.[9]60-85%
Stille Halo-indole + Organotin reagentTolerates a wide variety of functional groups; organotin reagents are stable to air and moisture.Pd(PPh₃)₄, Pd₂(dba)₃.70-90%

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, bases, and organometallic reagents can be toxic, corrosive, or pyrophoric. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Haloindole

This protocol describes a general procedure for the C-C bond formation at the C3-position of an indole using an arylboronic acid.[1]

Materials:

  • 3-Haloindole (e.g., 3-bromoindole) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/Water mixture)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-haloindole (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).[1]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.[1]

  • Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the required time (typically 4-24 hours). The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylindole.

Protocol 2: Sonogashira Coupling of a 2-Iodoaniline for Indole Synthesis

This protocol describes a one-pot, two-step synthesis of a 2-substituted indole via a Sonogashira coupling followed by an intramolecular cyclization.[5]

Materials:

  • N-substituted-2-iodoaniline (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Base (e.g., Et₃N) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas supply

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-substituted-2-iodoaniline (1.0 mmol, 1.0 equiv) in the anhydrous solvent (5 mL).

  • To this solution, add the terminal alkyne (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), CuI (0.01 mmol, 1 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).[4]

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. The Sonogashira coupling step is typically complete within 1-4 hours.

  • For the subsequent cyclization, a stronger base or higher temperatures might be required depending on the substrate. In some cases, the reaction proceeds spontaneously upon completion of the Sonogashira coupling.[5]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed and the indole product is formed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-substituted indole.

Protocol 3: Buchwald-Hartwig Amination of a 5-Bromoindole

This protocol provides a general method for the N-arylation of an indole, a key transformation in the synthesis of many biologically active compounds.

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Ligand (e.g., Xantphos) (4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube

  • Magnetic stir bar

  • Inert gas supply

Procedure:

  • Add the 5-bromoindole (1.0 mmol, 1.0 equiv), base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv), palladium pre-catalyst (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and ligand (Xantphos, 0.04 mmol, 4 mol%) to a flame-dried Schlenk tube.[7]

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent (5 mL) followed by the amine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aminoindole derivative.

Protocol 4: Negishi Coupling of a 2-Indolylzinc Reagent

This protocol outlines the formation of a C-C bond at the C2-position of an indole using a pre-formed or in situ generated organozinc reagent.[9]

Materials:

  • 2-Haloindole (e.g., 2-iodoindole) (for in situ generation) or a pre-formed indolylzinc reagent (1.2 equiv)

  • Aryl or vinyl halide/triflate (1.0 equiv)

  • Activated Zinc (e.g., Rieke® Zinc or zinc dust activated with 1,2-dibromoethane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Anhydrous THF

  • Schlenk flask and syringes

  • Inert gas supply

Procedure for in situ generation and coupling:

  • To a flame-dried Schlenk flask containing activated zinc (1.5 equiv) under argon, add a solution of the 2-haloindole (1.2 mmol, 1.2 equiv) in anhydrous THF.

  • Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-3 hours to form the indolylzinc reagent.

  • In a separate Schlenk flask, dissolve the aryl/vinyl halide (1.0 mmol, 1.0 equiv) and the palladium catalyst (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in anhydrous THF.

  • Transfer the freshly prepared indolylzinc solution to the second flask via cannula at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60 °C for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 5: Stille Coupling of a 3-Stannylindole

This protocol describes the coupling of a 3-(tributylstannyl)indole with an aryl halide to form a 3-arylindole.

Materials:

  • 3-(Tributylstannyl)indole (1.1 equiv)

  • Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Optional: Additive such as CuI or LiCl

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas supply

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3-(tributylstannyl)indole (1.1 mmol, 1.1 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and the palladium catalyst (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in the anhydrous solvent (5 mL).

  • If using a less reactive aryl halide, an additive like CuI (10 mol%) or LiCl (3.0 equiv) can be beneficial.

  • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic phase with a saturated aqueous solution of KF or NH₄Cl to remove tin byproducts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of substituted indoles. The choice of a specific methodology—Suzuki, Sonogashira, Buchwald-Hartwig, Negishi, or Stille—is dictated by the desired transformation and the nature of the substrates. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of diverse and complex indole-containing molecules. Careful optimization of reaction parameters, including catalyst, ligand, base, and solvent, is often necessary to achieve high yields and selectivity for specific applications.

References

Application Notes & Protocols: Development of Kinase Inhibitors from Indole-2-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, derivatives of indole-2-carboxylic acid have emerged as a promising class of kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][4] Consequently, targeting these enzymes with small molecule inhibitors is a key strategy in modern drug discovery.[5][6] This document provides an overview of the development of kinase inhibitors based on the indole-2-carboxylate scaffold, including synthetic protocols, biological evaluation methods, and key structure-activity relationship (SAR) data.

Signaling Pathways of Interest

Indole-2-carboxylate derivatives have been shown to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[5][7][8] Inhibition of these kinases can disrupt downstream signaling cascades, leading to antitumor effects.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_CDK Cell Cycle Control EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis CDK2 CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition CyclinE Cyclin E CyclinE->CDK2 Indole_Inhibitor Indole-2-Carboxylate Inhibitor Indole_Inhibitor->EGFR Inhibits Indole_Inhibitor->VEGFR2 Inhibits Indole_Inhibitor->CDK2 Inhibits

Caption: Key signaling pathways targeted by indole-2-carboxylate kinase inhibitors.

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative indole-2-carboxylate and indole-2-carboxamide derivatives against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of Indole-2-Carboxylate Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 85HepG23.4 - 24[1][2]
Compound 86A5493.4 - 24[1][2]
SK228A5493.4[1]
SK228H12990.3[1]
Compound 60A5490.3[1]
Compound 60H12990.58[1]
Compound 5KNS420.33[9]
Compound 6iMCF-76.10 ± 0.4[7]
Compound 6vMCF-76.49 ± 0.3[7]
Compound 5MCF-72.73 ± 0.14[10]
Compound 8MCF-74.38 ± 0.23[10]
Compound 12MCF-77.03 ± 0.37[10]

Table 2: Kinase Inhibitory Activity of Indole-2-Carboxamide Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound VaEGFR71 ± 6[5]
Erlotinib (Ref.)EGFR80 ± 5[5]
Compound VaBRAFV600E77 - 107[5]
Erlotinib (Ref.)BRAFV600E60[5]
Compound VeVEGFR-21.10[5]
Compound VgVEGFR-21.60[5]
Sorafenib (Ref.)VEGFR-2-[5]
Compound 5dEGFR89 ± 6[8]
Compound 5eEGFR93 ± 8[8]
Compound 5eCDK213[8]
Compound 5hCDK211[8]
Dinaciclib (Ref.)CDK220[8]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of indole-2-carboxylate-based kinase inhibitors are provided below.

Synthesis Protocol: General Procedure for Amide Coupling

This protocol describes a common method for the synthesis of indole-2-carboxamides from indole-2-carboxylic acids and various amines.

Synthesis_Workflow Indole_Acid Indole-2-Carboxylic Acid Reaction Stir at RT Indole_Acid->Reaction Amine Amine Amine->Reaction Coupling_Reagents Coupling Reagents (EDC, HOBt, DIPEA) Coupling_Reagents->Reaction Solvent Solvent (DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Indole-2-Carboxamide Purification->Product

Caption: General workflow for the synthesis of indole-2-carboxamides.

Materials:

  • Indole-2-carboxylic acid derivative

  • Appropriate amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC·HCl)[9][11][12]

  • Hydroxybenzotriazole (HOBt)[9][12]

  • N,N-Diisopropylethylamine (DIPEA)[9][12]

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the indole-2-carboxylic acid (1.0 equivalent) in DCM, add EDCI (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired indole-2-carboxamide.

Biological Evaluation Protocol: In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to Initiate Reaction Incubate->Add_Substrate_ATP Reaction_Incubation Incubate at 37°C Add_Substrate_ATP->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (indole-2-carboxylate derivatives)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • In a 96-well plate, add the kinase and the test compound at various concentrations.

  • Incubate the kinase and inhibitor mixture for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo®. The luminescent signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, by fitting the data to a dose-response curve.

Biological Evaluation Protocol: Cell Proliferation (MTT) Assay

This protocol describes the MTT assay, a colorimetric method for assessing the antiproliferative effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The indole-2-carboxylate scaffold serves as a versatile template for the design and synthesis of potent kinase inhibitors. The methodologies and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel anticancer therapeutics based on this promising chemical class. Further optimization of these scaffolds holds the potential to yield next-generation kinase inhibitors with improved efficacy and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data tables to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during the synthesis of this compound, particularly when using the Fischer indole synthesis pathway.

Q1: Why is the yield of my Fischer indole synthesis of this compound consistently low?

Low yields in this synthesis can be attributed to several factors, often related to the electron-withdrawing nature of the chloro and fluoro substituents on the phenylhydrazine starting material.[1]

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[1]

  • Purity of Starting Materials: Impurities in the (4-chloro-5-fluorophenyl)hydrazine or methyl pyruvate can lead to undesirable side reactions.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1] Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, and Lewis acids like zinc chloride.[2][3]

Troubleshooting Steps:

  • Optimize Acid Catalyst and Temperature: Systematically vary the acid catalyst and reaction temperature. A good starting point is PPA at 80-100°C.

  • Ensure Purity of Reactants: Verify the purity of your (4-chloro-5-fluorophenyl)hydrazine and methyl pyruvate via NMR or other analytical techniques.

  • Consider a Two-Step Procedure: Isolate the intermediate phenylhydrazone before cyclization. The cyclization can then be attempted under different conditions, including thermal cyclization in a high-boiling solvent or using microwave irradiation.

Q2: I am observing the formation of a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?

The formation of tar-like substances is a common issue in Fischer indole synthesis, especially with prolonged reaction times or excessively high temperatures.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Try running the reaction at the lower end of the recommended temperature range.

  • Reduce Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.

  • Slow Addition of Acid: Add the acid catalyst portion-wise or as a solution in an inert solvent to control the initial exotherm.

Q3: My TLC analysis shows multiple spots, and I am having difficulty isolating the desired product. What are the likely side products?

Side product formation can be a significant challenge. Potential side products in this synthesis include:

  • Regioisomers: While less common with pyruvates, improper cyclization can lead to isomeric indole structures.

  • N-N Bond Cleavage Products: Electron-donating groups can sometimes favor N-N bond cleavage over the desired cyclization, though this is less likely with the electron-withdrawing groups in this specific synthesis.[4][5]

  • Aldol Condensation Products: Self-condensation of methyl pyruvate can occur under acidic conditions.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: As with low yield, adjusting the temperature and acid catalyst can minimize side product formation.

  • Purification Strategy: Employ column chromatography with a carefully selected solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Fischer indole synthesis, which involves the reaction of (4-chloro-5-fluorophenyl)hydrazine with methyl pyruvate in the presence of an acid catalyst.[2][6] This is followed by hydrolysis of the resulting ester to the carboxylic acid, and subsequent esterification to the methyl ester if the synthesis was started from pyruvic acid.[6]

Q2: Can I use microwave-assisted synthesis for this reaction?

Yes, microwave irradiation has been shown to be effective in reducing reaction times and improving yields for the synthesis of some indole derivatives.[7] It is a viable option to explore for the cyclization step of the Fischer indole synthesis.

Q3: What are the key safety precautions I should take during this synthesis?

  • Work in a well-ventilated fume hood.

  • Handle acid catalysts with care, as they are corrosive.

  • Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • When using a microwave reactor, ensure you are following the manufacturer's safety guidelines.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indole Synthesis

Synthesis MethodStarting MaterialsCatalyst/ReagentsSolventTemperatureYieldPurityReference
Fischer Indole SynthesisSubstituted phenylhydrazine, Ethyl pyruvate-Ethanol50-80°C64%>97%[6]
Leimgruber-Batcho3-chloro-4-fluoroanilineMultiple stepsVariousVarious35% (overall)Not specified[4]
Novel Method3-chloro-4-fluoroanilineBCl₃, ClCH₂CN, AlCl₃Toluene, Dioxane/WaterReflux>55% (overall)>97%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.[2][6]

Step 1: Formation of Methyl 2-((4-chloro-5-fluorophenyl)hydrazineylidene)propanoate (Hydrazone)

  • To a solution of (4-chloro-5-fluorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir for 15 minutes at room temperature.

  • Add methyl pyruvate (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Add the crude hydrazone from Step 1 to polyphosphoric acid (PPA) at 80°C with vigorous stirring.

  • Heat the mixture to 100-120°C and monitor the reaction by TLC.

  • After completion (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Esterification of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid

This protocol describes the conversion of the carboxylic acid to the methyl ester.[8][9]

  • Suspend 6-chloro-5-fluoro-1H-indole-2-carboxylic acid (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

  • If necessary, purify by recrystallization or column chromatography.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_purification Purification cluster_product Final Product start_phenylhydrazine (4-chloro-5-fluorophenyl)hydrazine hydrazone_formation Condensation start_phenylhydrazine->hydrazone_formation start_pyruvate Methyl Pyruvate start_pyruvate->hydrazone_formation cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) hydrazone_formation->cyclization Intermediate Hydrazone purification Column Chromatography or Recrystallization cyclization->purification Crude Product final_product This compound purification->final_product

Caption: Workflow for the Fischer Indole Synthesis.

Troubleshooting_Flowchart cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_solutions Potential Solutions start Low Yield or Side Product Formation check_temp Is Temperature Optimized? start->check_temp check_acid Is Acid Catalyst Correct? start->check_acid check_time Is Reaction Time Appropriate? start->check_time check_purity Are Reactants Pure? start->check_purity optimize_conditions Vary Temp, Acid, & Time check_temp->optimize_conditions No check_acid->optimize_conditions No check_time->optimize_conditions No purify_reactants Purify/Verify Reactants check_purity->purify_reactants No isolate_intermediate Isolate Hydrazone Intermediate optimize_conditions->isolate_intermediate

Caption: Troubleshooting logic for synthesis issues.

References

common side reactions in the synthesis of polysubstituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polysubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during various indole synthesis methodologies.

Troubleshooting Guides & FAQs

This section provides practical, question-and-answer-style guidance to address specific challenges you may encounter in your experiments.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde in an acidic medium. However, several side reactions can affect the yield and purity of the desired product.

Q1: My Fischer indole synthesis is resulting in a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a common issue when using unsymmetrical ketones. The regioselectivity of the Fischer indole synthesis is primarily influenced by steric effects and the acidity of the reaction medium.

  • Steric Hindrance: The reaction tends to favor the formation of the indole isomer derived from the less sterically hindered enamine intermediate.

  • Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the regioisomeric ratio. Milder acids or lower concentrations may favor one isomer over the other. For instance, using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been reported to provide good regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.

fischer_regioisomerism start Mixture of Regioisomers Observed check_ketone Is the ketone symmetrical? start->check_ketone symmetrical No regioisomerism expected. Check for other side reactions. check_ketone->symmetrical Yes unsymmetrical Unsymmetrical Ketone check_ketone->unsymmetrical No modify_conditions Modify Reaction Conditions unsymmetrical->modify_conditions Control Measures change_acid Use a milder acid catalyst (e.g., acetic acid instead of PPA) or a regioselective catalyst (e.g., Eaton's reagent). modify_conditions->change_acid Catalyst adjust_temp Lower the reaction temperature to favor the thermodynamically more stable isomer. modify_conditions->adjust_temp Temperature steric_hindrance If possible, increase steric bulk on one side of the ketone to favor one enamine intermediate. modify_conditions->steric_hindrance Substrate

Caption: Decision-making process for troubleshooting the Larock indole synthesis.

Gassman Indole Synthesis

The Gassman indole synthesis is a one-pot reaction for producing substituted indoles from an aniline and a ketone bearing a thioether substituent.

Q1: My Gassman indole synthesis is failing with an electron-rich aniline. Why is this happening?

A1: The Gassman synthesis is known to be less effective with anilines bearing strong electron-donating groups, such as 4-methoxyaniline. [1][2]This is because the initial N-chlorination step with tert-butyl hypochlorite can be problematic. The electron-rich aromatic ring can compete with the nitrogen for electrophilic attack, leading to undesired side reactions on the ring.

Bartoli Indole Synthesis

This reaction produces substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.

Q1: My Bartoli indole synthesis is not working with an unsubstituted nitroarene. Is an ortho-substituent necessary?

A1: Yes, the presence of an ortho-substituent on the nitroarene is crucial for the success of the Bartoli indole synthesis. [3][4]The reaction proceeds through a-[5]sigmatropic rearrangement, and the steric bulk of the ortho-group is thought to facilitate this key step. In the absence of an ortho-substituent, the reaction follows a different pathway, often leading to the formation of anilines rather than indoles.

Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a condensation reaction between a benzoquinone and a β-aminocrotonic ester to produce 5-hydroxyindoles.

Q1: I am getting a mixture of products, including 5-hydroxybenzofurans, in my Nenitzescu reaction. How can I favor the formation of the 5-hydroxyindole?

A1: The Nenitzescu reaction is known for its potential to produce a variety of products, a phenomenon sometimes referred to as "chemodivergency". The formation of 5-hydroxybenzofurans is a common side reaction. [6][7]The product distribution is highly dependent on the reaction conditions.

  • Solvent: The polarity of the solvent can influence the reaction pathway.

  • Catalyst: The use of Lewis acids can sometimes favor the formation of the indole product.

  • Temperature: The reaction temperature can also affect the ratio of indole to benzofuran.

Systematic optimization of these parameters is often necessary to maximize the yield of the desired 5-hydroxyindole.

Quantitative Data on Side Reactions

The following tables summarize quantitative data on side product formation in various indole syntheses.

Table 1: Regioisomer Ratios in the Fischer Indole Synthesis of Tetrahydrocarbazoles

Starting MaterialSulfuric Acid Conc. in MethanolRatio of Angular to Linear Product
Cyclohexanone Phenylhydrazone7% - 60%2 : 1
Cyclohexenone Phenylhydrazone7% or 15%1 : 1

Data compiled from studies on the regioselectivity of the Fischer indole synthesis.

Table 2: Product Distribution in the Nenitzescu Indole Synthesis

BenzoquinoneEnamineSolventProduct(s)Yield (%)
1,4-BenzoquinoneEthyl β-aminocrotonateAcetone2-Methyl-5-hydroxyindole-3-carboxylate46
1,4-BenzoquinoneEthyl 3-aminocinnamate1-ButanolPyrrole-azepine hybrid20

This table illustrates the diverse outcomes of the Nenitzescu reaction depending on the substrates and conditions. [8]

Experimental Protocols

This section provides detailed experimental methodologies for key indole synthesis reactions.

Detailed Experimental Protocol for the Larock Indole Synthesis

Materials:

  • 2-Iodoaniline (1.0 mmol)

  • Disubstituted alkyne (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

  • Triphenylphosphine (PPh₃) (0.10 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Lithium chloride (LiCl) (1.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5-10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline, potassium carbonate, and lithium chloride.

  • In a separate vial, weigh palladium(II) acetate and triphenylphosphine and add them to the reaction flask.

  • Add anhydrous DMF to the flask, followed by the disubstituted alkyne.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Detailed Experimental Protocol for a Microwave-Assisted Bischler-Möhlau Indole Synthesis

[9] Materials:

  • Aniline (2 equivalents)

  • Phenacyl bromide (1 equivalent)

  • Dimethylformamide (DMF) (3 drops)

Procedure:

  • In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.

  • Stir the mixture for 3 hours at room temperature.

  • Add 3 drops of DMF to the mixture.

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.

Detailed Experimental Protocol for a Modified Madelung Indole Synthesis

[5] Materials:

  • Aryl halide (e.g., 2-iodophenylacetonitrile) (0.50 mmol)

  • Amide (e.g., 2-pyrrolidone) (1.5 mmol, 3.0 equiv)

  • Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)

  • trans-1,2-Diaminocyclohexane (0.1 mmol, 20 mol%)

  • Toluene (0.5 mL)

Procedure:

  • A dried, re-sealable vial with a Teflon stir bar is charged with the amide, CuI, and K₃PO₄.

  • The vial is sealed with a rubber septum and evacuated and refilled with argon three times.

  • Under an argon atmosphere, toluene, trans-1,2-diaminocyclohexane, and the aryl halide are added via syringe.

  • The rubber septum is replaced with a Teflon screw cap, and the reaction mixture is stirred at 110 °C for 24 hours.

  • After cooling, the reaction mixture is worked up and the product is purified by chromatography.

Detailed Experimental Protocol for the Bartoli Indole Synthesis of Azaindoles

[1] Materials:

  • Substituted nitropyridine (1 equivalent)

  • Vinylmagnesium bromide (1.0 M solution in THF, 3-4 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • 20% Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting nitropyridine in anhydrous THF under an inert atmosphere.

  • Cool the solution to between -78 °C and -40 °C.

  • Add the vinylmagnesium bromide solution dropwise to the stirred solution.

  • Allow the reaction mixture to warm to -20 °C and stir for several hours.

  • Quench the reaction by the slow addition of 20% aqueous NH₄Cl solution.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Gassman Indole Synthesis

[1][10] Materials:

  • Aniline

  • tert-Butyl hypochlorite (tBuOCl)

  • α-Alkylthioketone

  • Triethylamine (Et₃N)

Procedure:

  • The aniline is first oxidized with tert-butyl hypochlorite at low temperature (-78 °C) to form the N-chloroaniline.

  • The α-alkylthioketone is then added to the reaction mixture, still at low temperature, to form a sulfonium salt.

  • Triethylamine is added, and the reaction is allowed to warm to room temperature. This induces a-[5][1]sigmatropic rearrangement followed by cyclization to yield the 3-alkylthioindole.

  • The 3-alkylthio group can be removed if desired using Raney nickel.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate key reaction mechanisms and logical relationships in indole synthesis.

Fischer Indole Synthesis Mechanism

fischer_mechanism arylhydrazine Arylhydrazine hydrazone Arylhydrazone arylhydrazine->hydrazone + Carbonyl, -H2O carbonyl Aldehyde or Ketone carbonyl->hydrazone enamine Enamine Intermediate hydrazone->enamine Tautomerization diimine Diimine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclic Aminal diimine->aminal Cyclization indole Indole aminal->indole -NH3, Aromatization

Caption: Key steps in the Fischer indole synthesis mechanism.

Bischler-Möhlau Indole Synthesis Competing Pathways

bischler_mohlau cluster_pathways Competing Cyclization Pathways start α-Bromoacetophenone + Aniline intermediate α-Anilinoacetophenone start->intermediate pathway_a Pathway A: Direct Cyclization intermediate->pathway_a pathway_b Pathway B: Reaction with 2nd Aniline Molecule intermediate->pathway_b product_3_aryl 3-Arylindole pathway_a->product_3_aryl Intramolecular Electrophilic Substitution product_2_aryl 2-Arylindole pathway_b->product_2_aryl Formation of Imine, then Cyclization

Caption: Competing pathways leading to 2-aryl and 3-arylindoles in the Bischler-Möhlau synthesis.

Gassman Indole Synthesis Workflow

gassman_workflow aniline Aniline n_chloroaniline N-Chloroaniline aniline->n_chloroaniline + tBuOCl (-78 °C) sulfonium_salt Sulfonium Salt n_chloroaniline->sulfonium_salt + α-Alkylthioketone (-78 °C) sulfonium_ylide Sulfonium Ylide sulfonium_salt->sulfonium_ylide + Et3N rearranged_ketone Rearranged Ketone sulfonium_ylide->rearranged_ketone [2,3]-Sigmatropic Rearrangement thioindole 3-Thioalkylindole rearranged_ketone->thioindole Cyclization

Caption: Step-by-step workflow of the one-pot Gassman indole synthesis.

References

Technical Support Center: Troubleshooting the Fischer Indole Synthesis for Halogenated Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis with a focus on halogenated precursors. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of halogenated indoles. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the complexities of this powerful reaction.

Troubleshooting Guide

The Fischer indole synthesis, while versatile, can present challenges when working with halogenated starting materials. The electron-withdrawing nature of halogens can deactivate the aromatic ring, making the key acid-catalyzed steps of the reaction more difficult. Below are common issues and their potential solutions.

1. Low to No Product Yield

Low or no yield of the desired halogenated indole is one of the most frequent problems encountered. Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps
Inappropriate Acid Catalyst The choice of acid catalyst is critical.[1][2] Halogenated phenylhydrazines are less reactive due to the electron-withdrawing nature of the halogen. Therefore, a stronger acid may be required compared to non-halogenated analogs. Actionable Advice: - Screen Catalysts: Experiment with a range of Brønsted acids (e.g., polyphosphoric acid (PPA), methanesulfonic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, TiCl₄, SnCl₄).[1][3][4] - PPA as a Strong Option: Polyphosphoric acid (PPA) is often effective for less reactive substrates as it can serve as both the catalyst and solvent.[3][5]
Sub-optimal Reaction Temperature and Time The reaction often requires elevated temperatures to proceed.[6] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials or the product. Actionable Advice: - Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress by TLC. - Time Course Study: Run small-scale reactions and analyze aliquots at different time points to determine the optimal reaction time.
Poor Quality of Starting Materials Impurities in the halogenated phenylhydrazine or the ketone/aldehyde can inhibit the reaction or lead to unwanted side products. Actionable Advice: - Purify Starting Materials: Ensure the purity of your starting materials through recrystallization or distillation. - Confirm Identity: Verify the structure and purity of your precursors using techniques like NMR and melting point analysis.
Dehalogenation Side Reaction Under harsh acidic conditions and elevated temperatures, dehalogenation of the aromatic ring can occur, leading to the formation of non-halogenated indole byproducts. This is more likely with iodo- and bromo-substituted precursors. Actionable Advice: - Milder Conditions: If dehalogenation is suspected, try using a milder acid catalyst or lowering the reaction temperature. - Catalyst Choice: Some Lewis acids might be less prone to inducing dehalogenation than strong Brønsted acids.

2. Formation of Regioisomers with Unsymmetrical Ketones

When using an unsymmetrical ketone, the formation of two different regioisomers is possible. The regioselectivity is influenced by the steric and electronic environment around the two α-carbons of the ketone.

Potential Cause Troubleshooting Steps
Lack of Steric or Electronic Differentiation If the two α-positions of the ketone are sterically and electronically similar, a mixture of products is likely. Actionable Advice: - Catalyst Influence: The choice of acid catalyst can influence the regioselectivity. Experiment with different Brønsted and Lewis acids to see if the isomer ratio can be shifted. - Temperature Effects: Lowering the reaction temperature may favor the kinetically controlled product.
Steric Hindrance from Ortho-Halogen A halogen at the ortho-position of the phenylhydrazine can sterically hinder the cyclization at the C7 position of the resulting indole, potentially favoring the formation of the other regioisomer. Actionable Advice: - Modeling Studies: If available, computational modeling can help predict the more stable regioisomer. - Careful Product Analysis: Isolate and characterize both isomers to determine the major product and optimize conditions to favor its formation.

3. Reaction Stalls or Fails to Go to Completion

In some cases, the reaction may start but then stall before all the starting material is consumed.

Potential Cause Troubleshooting Steps
Catalyst Deactivation The acid catalyst may be consumed by side reactions or neutralized by impurities. Actionable Advice: - Add More Catalyst: In some cases, adding an additional portion of the catalyst can restart the reaction. - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can deactivate many Lewis acids.
Unfavorable Electronic Effects The electron-withdrawing effect of the halogen, especially when combined with other electron-withdrawing groups on the phenylhydrazine ring, can significantly slow down or prevent the[7][7]-sigmatropic rearrangement.[7] Actionable Advice: - Stronger Forcing Conditions: Higher temperatures and stronger acids may be necessary to overcome the electronic deactivation. - Alternative Synthetic Routes: If the Fischer indole synthesis consistently fails, consider alternative methods for synthesizing halogenated indoles, such as the Buchwald-Hartwig or Larock indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Which acid catalyst is best for the Fischer indole synthesis of halogenated precursors?

There is no single "best" catalyst, as the optimal choice depends on the specific halogen, its position on the ring, and the other starting materials. However, for many halogenated phenylhydrazines, which are less reactive, stronger acids are often required. Polyphosphoric acid (PPA) is a frequently used and effective catalyst as it can also serve as the solvent.[3][5] It is recommended to screen a variety of both Brønsted (e.g., PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal conditions for your specific reaction.[1][2]

Q2: I am observing a side product that appears to be my desired indole but without the halogen. What is happening?

You are likely observing a dehalogenation side reaction. This can occur under the acidic and often high-temperature conditions of the Fischer indole synthesis, particularly with more labile halogens like iodine and bromine. To minimize this, you can try using milder reaction conditions (lower temperature, shorter reaction time) or a less aggressive acid catalyst.

Q3: How does the position of the halogen on the phenylhydrazine ring affect the reaction?

The position of the halogen has both electronic and steric effects.

  • Electronic Effects: A halogen at any position will have an electron-withdrawing inductive effect, deactivating the ring and making the reaction more challenging.

  • Steric Effects: A halogen in the ortho position can sterically hinder the cyclization step, potentially influencing the regioselectivity with unsymmetrical ketones and possibly requiring more forcing conditions.

Q4: Can I use microwave irradiation to improve my yields for the synthesis of halogenated indoles?

Yes, microwave-assisted Fischer indole synthesis can be a very effective method.[8] Microwave heating can significantly reduce reaction times and often leads to higher yields and cleaner reactions by minimizing the formation of side products that can occur with prolonged heating.[8] It is an excellent option to explore, especially when conventional heating methods give poor results.

Quantitative Data Summary

The yield of the Fischer indole synthesis is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for the synthesis of various halogenated indoles.

Halogenated PhenylhydrazineKetone/AldehydeAcid CatalystSolventTemperature (°C)TimeYield (%)Reference
4-Bromophenylhydrazine HClPhenylacetylenePPA-10030 min80[5]
4-Chlorophenylhydrazine HClVarious ketonesp-TSA or TCANone2501 minNot specified[9]
4-Phenylphenylhydrazine HClCyclohexanoneAcetic AcidAcetic AcidReflux30-60 minNot specified[10]
PhenylhydrazineCyclohexanoneAcetic AcidAcetic AcidReflux30 min50[11]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-phenyl-1H-indole using Polyphosphoric Acid (PPA) [5]

This protocol describes a metal-free, PPA-mediated Fischer indole synthesis.

  • Reaction Setup: In a suitable reaction vessel, combine phenylacetylene (1.00 mmol) and (4-bromophenyl)hydrazine hydrochloride (1.00 mmol).

  • Catalyst Addition: Add polyphosphoric acid (PPA) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 100 °C for 30 minutes.

  • Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The expected product, 5-bromo-2-phenyl-1H-indole, can be characterized by ¹H and ¹³C NMR spectroscopy. The reported ¹H NMR (400 MHz, DMSO-d₆) shows peaks at δ 11.77 (s, 1H), 7.86 (d, J = 7.7 Hz, 2H), 7.72 (s, 1H), 7.48 (t, J = 7.5 Hz, 2H), 7.36 (t, J = 7.1 Hz, 2H), 7.21 (d, J = 8.5 Hz, 1H), 6.90 (s, 1H). The ¹³C NMR (101 MHz, DMSO-d₆) shows peaks at δ 139.2, 135.8, 131.7, 130.6, 129.1 (2C), 128.0, 125.2 (2C), 124.0, 122.2, 113.3, 111.9, 98.3.[5]

Protocol 2: General Procedure for One-Pot Synthesis of Indoles from 4-Chlorophenylhydrazine Hydrochloride without Solvent [9]

This protocol outlines a solvent-free approach for the synthesis of indoles.

  • Reaction Setup: In a test tube, mix 4-chlorophenylhydrazine hydrochloride (1.0 mmol) and the desired ketone (1.0 mmol).

  • Reaction Execution: Heat the mixture to 250 °C for 1 minute with swirling.

  • Work-up: Cool the mixture and add water.

  • Isolation: Filter the solid product, wash with water, and dry under vacuum to obtain the corresponding indole.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting the Fischer indole synthesis.

Fischer_Indole_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis & Purification start_A Halogenated Phenylhydrazine hydrazone Hydrazone Formation start_A->hydrazone start_B Ketone/ Aldehyde start_B->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization Acid Catalyst (e.g., PPA, ZnCl₂) tlc TLC Monitoring cyclization->tlc workup Work-up tlc->workup Reaction Complete purification Column Chromatography workup->purification product Halogenated Indole purification->product

Caption: General experimental workflow for the Fischer indole synthesis of halogenated precursors.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low/No Yield in Fischer Indole Rxn cause1 Inappropriate Catalyst start->cause1 cause2 Sub-optimal Conditions start->cause2 cause3 Poor Starting Material Quality start->cause3 cause4 Dehalogenation start->cause4 sol1 Screen Brønsted & Lewis Acids cause1->sol1 sol2 Optimize Temp. & Reaction Time cause2->sol2 sol3 Purify/Verify Reagents cause3->sol3 sol4 Use Milder Conditions cause4->sol4 success Improved Yield sol1->success sol2->success sol3->success sol4->success

Caption: Logical relationship diagram for troubleshooting low yields in the Fischer indole synthesis.

References

Technical Support Center: Optimization of Indole N-Alkylation with Bulky Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of reaction conditions for indole N-alkylation with bulky groups. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and optimizing reaction outcomes.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the N-alkylation of indoles with sterically demanding alkylating agents.

Q1: My reaction yield is very low when using a bulky alkyl halide. What are the likely causes and how can I improve it?

Low yields in N-alkylation with bulky groups are common due to steric hindrance, which slows down the reaction rate.[1] Here are several factors to consider and steps to take for optimization:

  • Incomplete Deprotonation: The indole N-H must be fully deprotonated to form the more nucleophilic indolate anion.[1]

    • Solution: Use a strong base like Sodium Hydride (NaH) or Potassium Hydride (KH). Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents).[1] For particularly difficult cases, consider stronger bases, but be mindful of potential side reactions.

  • Poor Solvent Choice: The solvent plays a critical role in solvating the indolate anion and influencing the reaction rate.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are generally effective.[1][2][3] DMF is often preferred as it can better solvate the cation, potentially increasing the reactivity of the indolate.[2]

  • Suboptimal Reaction Temperature: The activation energy for the reaction with a bulky electrophile may not be reached at room temperature.

    • Solution: Gradually increase the reaction temperature.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature without causing degradation of starting materials or products.[1]

  • Reagent Purity: Traces of water or other protic impurities can quench the base and the indolate anion, leading to significantly lower yields.[1]

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Flame-dry glassware under an inert atmosphere (Nitrogen or Argon) before use.

  • Steric Hindrance: This is the most direct challenge with bulky groups.[1]

    • Solution: If possible, consider a more reactive, albeit still bulky, alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide). Adding a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction with alkyl bromides or chlorides.[4]

Q2: I am observing a significant amount of C3-alkylation instead of the desired N-alkylation. How can I improve the regioselectivity?

The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the alkylating agent, a common issue in indole chemistry.[1][3] Here’s how to favor N-alkylation:

  • Choice of Base and Solvent System: This is a critical factor for controlling regioselectivity.

    • Solution: The use of a strong base like NaH in a polar aprotic solvent such as DMF generally favors N-alkylation by promoting the formation of the indolate anion.[1][3] Increasing the proportion of DMF in a THF/DMF mixture has been shown to enhance N-alkylation.[1]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic product distribution.

    • Solution: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2]

  • Catalytic Control: Modern synthetic methods offer precise control over regioselectivity.

    • Solution: Certain catalyst-ligand systems can direct the alkylation to the nitrogen atom. For example, copper-hydride (CuH) catalysis with the ligand DTBM-SEGPHOS has demonstrated high N-selectivity.[3][5]

Q3: The reaction is very slow or appears to have stalled. What can I do?

In addition to the points mentioned for low yield, which also contribute to slow reaction rates, consider the following:

  • Insufficient Activation of the Alkylating Agent: For less reactive bulky alkyl halides, more forcing conditions may be necessary.

    • Solution: As mentioned, increasing the temperature is a primary strategy.[1][2] Additionally, using a more reactive leaving group on the electrophile (I > Br > Cl) can significantly accelerate the reaction.

  • Deactivated Indole Substrate: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen, making the reaction more challenging.[1]

    • Solution: More forcing conditions, such as a stronger base or higher temperature, may be required.[2] Alternatively, specialized catalytic methods designed for electron-deficient indoles can be employed.[2]

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for N-alkylation of an indole with a bulky secondary alkyl bromide?

A common starting point is to use 1.1-1.2 equivalents of sodium hydride (60% dispersion in oil) and 1.0-1.2 equivalents of the alkyl bromide.[1] The reaction is typically performed in anhydrous DMF at 0 °C for the deprotonation step, followed by the addition of the alkyl bromide and gradual warming to room temperature or heating as needed.[1]

Q2: Are there milder alternatives to using sodium hydride?

Yes, for substrates that are sensitive to strong bases, several milder methods can be employed:

  • Phase-Transfer Catalysis (PTC): This method often uses bases like potassium hydroxide in a biphasic system with a phase-transfer catalyst.[2]

  • Carbonate Bases: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF or acetonitrile can be effective, particularly for more activated alkylating agents.[2]

  • Transition Metal Catalysis: Copper and palladium-catalyzed methods can proceed under neutral or mildly basic conditions.[2][6]

Q3: How can I prevent dialkylation (alkylation at both N1 and C3)?

Dialkylation can occur with highly reactive alkylating agents or under harsh conditions. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[3]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.[3]

  • Monitor the Reaction: Carefully follow the reaction's progress and stop it once the desired mono-N-alkylated product has formed.[3]

Data Presentation

The following table summarizes typical reaction parameters for indole N-alkylation.

ParameterConditionRationale & Remarks
Base NaH, KHStrong bases that effectively deprotonate the indole N-H.[1]
Cs₂CO₃, K₂CO₃Milder bases, suitable for sensitive substrates.[2]
Solvent DMF, THFPolar aprotic solvents that solvate the indolate anion.[1][2]
Acetonitrile, DMSOAlternative polar aprotic solvents.[2]
Temperature 0 °C to Room TempStandard for initial deprotonation and less hindered alkylations.[1]
Room Temp to 80 °C+Often required for bulky electrophiles to overcome activation energy.[2]
Equivalents of Base 1.1 - 1.5 eq.Ensures complete deprotonation of the indole.[1]
Equivalents of Alkylating Agent 1.0 - 1.2 eq.Minimizes side reactions like dialkylation.[1][3]

Experimental Protocols

General Protocol for Indole N-Alkylation with a Bulky Alkyl Halide using Sodium Hydride

This protocol is a widely used method for the N-alkylation of indoles.[1]

Materials:

  • Indole substrate

  • Bulky alkylating agent (e.g., secondary alkyl bromide or iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride solution

  • Water and brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Cool the reaction mixture back to 0 °C.

  • Add the bulky alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield with Bulky Group incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation suboptimal_conditions Suboptimal Conditions? incomplete_deprotonation->suboptimal_conditions No use_stronger_base Use Stronger Base (NaH, KH) Increase Equivalents (1.1-1.5 eq) incomplete_deprotonation->use_stronger_base Yes reagent_issues Reagent Issues? suboptimal_conditions->reagent_issues No increase_temp Increase Reaction Temperature suboptimal_conditions->increase_temp Temp Too Low? change_solvent Switch to DMF suboptimal_conditions->change_solvent Solvent Choice? check_purity Use Anhydrous Solvents Ensure Reagent Purity reagent_issues->check_purity Purity Concerns? more_reactive_agent Use More Reactive Alkylating Agent (e.g., R-I instead of R-Br) reagent_issues->more_reactive_agent Low Reactivity?

Caption: Troubleshooting workflow for low reaction yield.

Regioselectivity_Control start Poor N-Selectivity (C3-Alkylation Observed) check_conditions Evaluate Reaction Conditions start->check_conditions optimize_base_solvent Optimize Base/Solvent System (e.g., NaH in DMF) check_conditions->optimize_base_solvent Base/Solvent increase_temperature Increase Reaction Temperature check_conditions->increase_temperature Temperature use_catalyst Employ N-Selective Catalyst (e.g., CuH/DTBM-SEGPHOS) check_conditions->use_catalyst Catalysis block_c3 Block C3 Position (if possible) check_conditions->block_c3 Substrate Modification

Caption: Strategies to improve N-alkylation regioselectivity.

References

Technical Support Center: Purification of Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This section addresses common problems and offers potential solutions.

Problem 1: Low overall yield after purification.

  • Possible Cause: Multiple purification steps, such as column chromatography followed by recrystallization, can lead to significant product loss.

  • Solution: Optimize a single purification method. For many indole esters, a well-chosen recrystallization can be highly effective and may eliminate the need for chromatography.[1]

Problem 2: Oiling out during recrystallization.

  • Possible Cause: The solute is precipitating from the solution at a temperature above its melting point. This can be due to a highly concentrated solution or rapid cooling.

  • Solutions:

    • Re-heat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • Consider a different solvent system with a lower boiling point.

Problem 3: No crystal formation upon cooling.

  • Possible Cause: The solution may be too dilute, or nucleation has not been initiated.

  • Solutions:

    • Induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface.

    • If available, add a seed crystal of the pure compound.

    • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • Further, decrease the solubility by placing the flask in an ice bath.

Problem 4: Poor separation during column chromatography (streaking or overlapping peaks).

  • Possible Cause: Indole compounds can sometimes interact with the acidic silica gel, leading to tailing. The chosen solvent system may not be optimal for separating the target compound from its impurities.

  • Solutions:

    • TLC Optimization: Before running a column, identify an optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will show clear separation between your product and impurities, with an Rf value for the product of approximately 0.3.

    • Solvent Gradient: Employ a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity.[2]

    • Deactivate Silica Gel: To minimize interactions with acidic silica, you can co-distill the silica gel with a solvent containing a small amount of a base like triethylamine before packing the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for indole derivatives like this compound are column chromatography and recrystallization.[3][4] The choice between them depends on the nature and quantity of the impurities.

Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A2: While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of similar indole derivatives can include starting materials, reagents, and byproducts from side reactions. In syntheses involving catalytic hydrogenation, dehalogenated products can be a common impurity.[5] For Fischer indole syntheses, isomeric indole products can also be formed.

Q3: What solvent systems are recommended for column chromatography?

A3: A common solvent system for the column chromatography of indole esters is a gradient of hexane and ethyl acetate.[2] You should always determine the optimal solvent ratio by running a TLC first.

Q4: What are good recrystallization solvents for this compound?

A4: While the ideal solvent must be determined experimentally, common recrystallization solvents for indole derivatives include ethanol, methanol, or solvent mixtures such as ethyl acetate/hexane or dichloromethane/hexane.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Equilibration: Run the initial, low-polarity mobile phase through the column until the silica bed is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity mobile phase (e.g., hexane:ethyl acetate 95:5). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.) to elute the compound and any impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification TechniqueAdvantagesDisadvantagesTypical Purity
Column Chromatography Can separate complex mixtures.Can be time-consuming and use large volumes of solvent. Product loss can occur.>98%
Recrystallization Simple, fast, and can yield very pure compounds.Requires finding a suitable solvent. Can have lower recovery if the compound is somewhat soluble at low temperatures.>99%

Visualizations

Purification_Workflow cluster_0 Purification Strategy Start Crude Product TLC TLC Analysis Start->TLC Decision Impurities Separable by Recrystallization? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No Purity_Check_1 Check Purity (TLC, NMR, etc.) Recrystallization->Purity_Check_1 Purity_Check_2 Check Purity (TLC, NMR, etc.) Column_Chromatography->Purity_Check_2 Pure_Product_1 Pure Product Purity_Check_1->Pure_Product_1 Purity > 98% Repurify Further Purification Needed Purity_Check_1->Repurify Purity < 98% Pure_Product_2 Pure Product Purity_Check_2->Pure_Product_2 Purity > 98% Purity_Check_2->Repurify Purity < 98% Repurify->Column_Chromatography

Caption: A flowchart for selecting a purification method.

Troubleshooting_Recrystallization cluster_1 Recrystallization Troubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Success Pure Crystals Obtained Problem->Success No Solution_Oiling Re-heat, Add Solvent, Cool Slowly Oiling_Out->Solution_Oiling Solution_No_Crystals Scratch Flask, Seed Crystal, Concentrate, Cool Further No_Crystals->Solution_No_Crystals Solution_Oiling->Success Solution_No_Crystals->Success

Caption: A guide for troubleshooting common recrystallization issues.

References

Technical Support Center: Overcoming Regioselectivity Issues in the Functionalization of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of indoles. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve selectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of indole the most common site for electrophilic functionalization?

A1: Electrophilic attack at the C3 position of the indole ring is generally favored because it proceeds through the most stable cationic intermediate (σ-complex).[1] In this intermediate, the positive charge can be delocalized over the C2 carbon and the nitrogen atom without disrupting the aromaticity of the benzene ring.[1] In contrast, attack at the C2 position results in a less stable intermediate where the aromaticity of the benzene ring is lost in some resonance structures.[1] This inherent electronic preference makes the C3 position the most nucleophilic and reactive towards most electrophiles.

Q2: My goal is C2 functionalization. How can I overcome the intrinsic preference for C3 attack?

A2: Achieving selective C2 functionalization requires strategies to override the natural reactivity of the C3 position. Common approaches include:

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[1]

  • Directing Groups: Attaching a directing group to the indole nitrogen (N1) is a powerful strategy. These groups can chelate to a metal catalyst, directing C-H activation and subsequent functionalization specifically to the C2 position.[1][2]

  • Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are frequently used to direct C-H activation to the C2 position.[1][3] For example, a palladium-catalyzed alkylation of free N-H indoles has been developed using a norbornene-mediated cascade C-H activation to achieve C2 selectivity.[4][5] The choice of ligands and reaction conditions is critical for achieving high C2 selectivity.[1][6]

  • Radical Reactions: Radical additions to indoles are generally C2-selective. This selectivity can be further enhanced by installing a bulky silyl group on the indole nitrogen, which favors the addition of electron-poor carbon-centered radicals at the C3 position, providing an alternative strategy when C2 is not desired.[7]

Q3: What methods are available for functionalizing the benzene ring of an indole (C4, C5, C6, or C7)?

A3: Functionalizing the benzene core of an indole is considerably more challenging than modifying the pyrrole ring due to its lower reactivity.[8][9][10][11][12][13] The most successful strategies rely on transition-metal-catalyzed C-H activation, often guided by directing groups.[8][10][14][15]

  • C4-Functionalization: This is particularly difficult due to the low nucleophilicity of this position.[14] Success has been achieved using directing groups. For example, a pivaloyl group at the C3 position can direct palladium-catalyzed C4-arylation.[14][16] Similarly, using glycine as a transient directing group can facilitate C4-arylation.[14]

  • C5-Functionalization: C5 arylation has been achieved using a C3-pivaloyl directing group in the presence of a copper catalyst.[14][16]

  • C6-Functionalization: An N-P(O)tBu2 directing group on the indole nitrogen can direct copper-catalyzed C6-arylation.[8][10][16]

  • C7-Functionalization: The C7 position can be functionalized using directing groups on the indole nitrogen, such as N-P(O)tBu2 or N-P(III)tBu2, which direct palladium-catalyzed reactions.[8][10][16][17] An alternative strategy involves reducing the indole to an indoline, performing the C7-functionalization, and then re-oxidizing to the indole.[14]

Q4: How do directing groups work and how do I choose one?

A4: Directing groups (DGs) are chemical moieties installed on the indole (usually at the N1 or C3 position) that coordinate to a metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. The choice of directing group and catalyst system is crucial for controlling regioselectivity.

  • For C2/C7 Functionalization: Removable groups attached to the N1 position are common. For example, an N-P(O)tBu2 group can direct Pd-catalysis to C7 and Cu-catalysis to C6.[8][10][16]

  • For C4/C5 Functionalization: A directing group at the C3 position, such as a pivaloyl group, can be used to direct reactions to the C4 and C5 positions.[14][16]

  • Sacrificial Directing Groups: Some methods use "sacrificial" directing groups that are tracelessly removed in situ during the reaction.[9][18]

Q5: How do reaction conditions like temperature and solvent affect regioselectivity?

A5: Reaction conditions play a critical role and can often be tuned to favor one isomer over another.

  • Temperature: Temperature can determine whether a reaction is under kinetic or thermodynamic control.[19][20][21][22] In the Brønsted acid-catalyzed hydroindolation of indoles with alkynes, for example, anti-Markovnikov addition occurs at 55 °C (kinetic product), while raising the temperature to 100 °C switches the selectivity to the Markovnikov product (thermodynamic product).[23][24]

  • Solvent: The choice of solvent can dramatically influence regioselectivity.[1] For instance, in a palladium-catalyzed arylation using a P(O)tBu2 auxiliary group, the solvent can be adjusted to selectively yield either the C2 or C3 arylated product.[25] Polar protic solvents like water/methanol have also been shown to be crucial for certain Brønsted acid-catalyzed reactions.[23]

Q6: What is the difference between kinetic and thermodynamic control in the context of indole functionalization?

A6: When a reaction can form multiple products, the outcome can be governed by either kinetics or thermodynamics.

  • Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy is dominant.[19][20][21] These conditions are typically achieved at lower temperatures with short reaction times.[20][22] The resulting product is not necessarily the most stable one. For electrophilic substitution on indole, N1-substitution is often the kinetic product, even though the C3-substituted product is more stable.[26]

  • Thermodynamic Control: This regime favors the most stable product, which has the lowest overall Gibbs free energy.[19][20][21] These conditions require the reaction to be reversible, which is typically achieved at higher temperatures and longer reaction times, allowing the initial products to equilibrate to the most stable form.[20][22] For indole, the C3-substituted product is generally the thermodynamic winner.[26]

Troubleshooting Guides

Problem 1: Low yield and a mixture of C2 and C3 isomers in a transition-metal-catalyzed C-H arylation.

Possible CauseTroubleshooting Step
Incorrect Ligand or Catalyst System The ligand is critical in determining regioselectivity.[1] For Pd-catalyzed reactions, screen different phosphine or N-heterocyclic carbene (NHC) ligands.[1] A switch from C2 to C3 selectivity in Pd-catalyzed arylations has been achieved by adding ligands like 4,5-diazafluoren-9-one to a "ligand-free" system.[2]
Inappropriate Solvent The solvent can significantly influence the reaction outcome.[1][25] A systematic solvent screen is recommended. For example, in some Pd-catalyzed alkenylations, switching from a DMF/DMSO mixture to dioxane/AcOH can shift the selectivity from C3 to C2.[1]
Suboptimal Reaction Temperature or Time These parameters can affect catalyst stability and product distribution under kinetic vs. thermodynamic control.[19] Try running the reaction at a lower temperature for a longer duration, or vice versa, to see if the isomeric ratio improves.[1]
Ineffective Directing Group If using a directing group, ensure it is robust under the reaction conditions. Consider trying a different directing group that may offer better chelation or steric properties to steer the catalyst to the desired position.[1]

Problem 2: Unwanted N-functionalization is competing with or dominating the desired C-functionalization.

Possible CauseTroubleshooting Step
Highly Basic Conditions Strong bases can deprotonate the indole N-H, making the nitrogen a potent nucleophile. If possible, switch to non-basic or acidic conditions. Some C-H functionalizations are performed under acidic conditions, which protonates the indole nitrogen, shutting down its nucleophilicity.[27]
Highly Electrophilic Reagents "Hard" electrophiles may react preferentially at the nitrogen. Consider using a milder reagent. For acylation, switching from an acyl chloride/Lewis acid to an acid anhydride with a catalytic amount of a metal triflate can favor C-acylation.[28]
Kinetic Control Favoring N-Alkylation N-alkylation can be the kinetically favored pathway.[26] Using a catalyst system known to promote C-alkylation, such as certain zinc-ProPhenol complexes, can improve selectivity.[29] Also, ensure the reaction can reach thermodynamic equilibrium (higher temperature, longer time) if the C-alkylated product is more stable.
Lack of N-Protecting Group For many reactions, especially those involving organometallic reagents or strong bases, protecting the indole nitrogen is essential. An electron-withdrawing protecting group (e.g., sulfonyl, Boc) can decrease the nucleophilicity of both the nitrogen and the pyrrole ring.[30][31]

Problem 3: Poor or no reactivity at the desired position on the indole's benzene ring (C4-C7).

Possible CauseTroubleshooting Step
No Directing Group Used Accessing the benzene ring C-H bonds is extremely challenging without a directing group to guide the metal catalyst.[8][10][12] Select an appropriate directing group for the desired position based on established literature (see FAQ #3 and #4).
Incorrect Catalyst/Directing Group Combination Regioselectivity on the benzene ring is highly dependent on the specific combination of the directing group and the metal catalyst. For example, an N-P(O)tBu2 group directs Pd-catalysis to C7 but Cu-catalysis to C6.[8][10][16] Consult literature for proven catalyst-DG pairings for your target position.
Steric Hindrance A bulky substituent on the indole or the coupling partner may prevent the reaction. Ensure the chosen directing group and substrates are sterically compatible. For example, an ortho-substituent on an aryl halide can lower the yield in some coupling reactions.[32]
Deactivating Substituents Strong electron-withdrawing groups on the indole ring can deactivate it towards C-H activation. More forcing conditions (higher temperature, stronger oxidant, more active catalyst) may be required.

Data & Protocols

Table 1: Comparison of Conditions for Regioselective C-H Arylation of Indoles
Target PositionDirecting Group (DG)Catalyst SystemKey ConditionsTypical Yield RangeReference
C2 None (N-H free)Pd(OAc)₂, PPh₃, Mg(OtBu)₂Toluene, 110 °C55-92%[6]
C3 None (N-H free)Pd(OAc)₂, IMes, Mg(N(SiMe₃)₂)Toluene, 110 °CHigh Selectivity[6]
C4 C3-PivaloylPd(PPh₃)₂Cl₂, Ag₂O, DBU80 °C, 12 h58-83%[14]
C5 C3-PivaloylCuTc, dtpbyPh₂IOTf (aryl source)Moderate to Good[14]
C6 N1-P(O)tBu₂Cu(OAc)₂Toluene, 120 °CGood[8][16]
C7 N1-P(O)tBu₂Pd(OAc)₂AcOH, 120 °CGood[8][16]
Experimental Protocol: C4-Arylation of 3-Pivaloylindole

This protocol is adapted from literature procedures for the palladium-catalyzed C4-arylation of indole directed by a C3-pivaloyl group.[14]

1. Materials:

  • 3-Pivaloylindole (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • Silver(I) oxide (Ag₂O) (2.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

2. Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3-pivaloylindole, the aryl iodide, Pd(PPh₃)₂Cl₂, and Ag₂O.

  • Add the anhydrous, degassed solvent via syringe.

  • Add DBU to the mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C4-arylated indole.

Visualizations

Troubleshooting_Workflow start Start: Poor Regioselectivity (Mixture of Isomers) check_dg Is a Directing Group (DG) being used? start->check_dg dg_yes Analyze DG & Catalyst check_dg->dg_yes Yes dg_no Consider Intrinsic Reactivity (C3 favored?) check_dg->dg_no No optimize_catalyst Screen different metal catalysts (e.g., Pd vs. Cu) or ligands. Consult literature for proven pairs. dg_yes->optimize_catalyst DG-Catalyst mismatch? block_c3 Block C3 position or use N-DG to force C2 reaction. dg_no->block_c3 Targeting C2? change_conditions Vary Temperature & Solvent. Low T° for kinetic control, High T° for thermodynamic. dg_no->change_conditions Targeting C3 is OK, but still getting mixtures? end Goal: Single Regioisomer optimize_catalyst->end Improved Selectivity block_c3->end Improved Selectivity change_conditions->end Improved Selectivity

Caption: A general workflow for troubleshooting regioselectivity issues in indole functionalization.

Strategy_Selection start Desired Functionalization Position? c3 C3 Position start->c3 c2 C2 Position start->c2 c4_c7 Benzene Ring (C4, C5, C6, C7) start->c4_c7 c3_strat Standard Electrophilic Substitution. Or transition metal catalysis (e.g., Pd with specific base). c3->c3_strat c2_strat 1. Block C3 position. 2. Use N-Directing Group with    transition metal catalyst. 3. Norbornene-mediated Pd-catalysis. c2->c2_strat c4_c7_strat Directing Group is essential. - N1-DG for C7/C6. - C3-DG for C4/C5. Match DG with appropriate metal (Pd, Cu, Rh). c4_c7->c4_c7_strat

Caption: Decision tree for selecting a functionalization strategy based on the target position.

Kinetic_vs_Thermodynamic cluster_0 Reactants Indole + E+ TS_Kinetic (Lowest Ea) Reactants->TS_Kinetic Low Temp Short Time TS_Thermo (Higher Ea) Reactants->TS_Thermo High Temp Long Time Product_Kinetic Kinetic Product (e.g., N1-Substituted) Forms Fastest TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (e.g., C3-Substituted) Most Stable TS_Thermo->Product_Thermo Product_Kinetic->TS_Kinetic Reversible at High Temp y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control in indole functionalization.

References

preventing decomposition of indole compounds during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of indole compounds during experimental workup and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and purification of indole-containing molecules.

Issue 1: TLC analysis of the crude reaction mixture shows multiple spots, and the purified product appears discolored (pink, tan, or brown).

Possible Cause: Decomposition of the indole ring due to exposure to acid, air (oxidation), or light.

Solutions:

  • Acid Sensitivity: The indole nucleus is susceptible to protonation at the C3 position in acidic environments, which can lead to degradation.[1]

    • Workup: During aqueous workup, avoid strong acids. Use a mild acidic wash (e.g., saturated NH₄Cl solution) or a biphasic extraction with a buffer at a neutral pH if acidic impurities need to be removed.

    • Purification: Standard silica gel is acidic and can cause streaking and decomposition on the column.[2][3]

      • Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-3% triethylamine. Pack the column with this mixture and flush with one column volume of the eluent before loading your sample.[1]

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase silica gel for particularly acid-sensitive indoles.[2][3]

  • Oxidation: The electron-rich indole ring is prone to oxidation, often indicated by a color change.[2]

    • Inert Atmosphere: Perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

    • Degassed Solvents: Use solvents that have been degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

    • Antioxidants: For long-term storage of solutions, consider adding a radical scavenger like butylated hydroxytoluene (BHT).[4]

  • Light Sensitivity: Many indole derivatives are sensitive to light.

    • Protection from Light: Wrap reaction flasks, separatory funnels, and chromatography columns in aluminum foil.[2] Collect fractions in amber vials.

Issue 2: The desired indole-containing product is not visible on the TLC plate under UV light.

Possible Cause: While most indoles are UV-active, some derivatives with certain substituents may have weak chromophores.

Solutions:

  • TLC Stains: Use a chemical stain for visualization.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[3]

    • Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that can be effective for many organic compounds, including indoles.[3]

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with oxidizable compounds, appearing as yellow-brown spots on a purple background.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of indole decomposition during workup and purification?

A1: The three main causes are:

  • Acid Sensitivity: The indole ring can be protonated by strong acids, leading to degradation.[1]

  • Oxidation: The electron-rich nature of indoles makes them susceptible to oxidation by atmospheric oxygen, which is often catalyzed by light or trace metals. This is frequently observed as a change in color to pink, tan, or brown.[2]

  • Photodegradation: Many indole compounds are sensitive to UV and visible light, which can promote oxidation and other decomposition pathways.[5][6]

Q2: How can I tell if my indole compound is decomposing on a silica gel column?

A2: Signs of on-column decomposition include:

  • Streaking of spots on TLC. [2]

  • The appearance of new, more polar spots in the collected fractions.

  • A color change of the silica gel in the column where the compound is located. [2]

  • Low recovery of the desired product.

Q3: What are the best storage conditions for purified indole compounds?

A3: To ensure long-term stability:

  • Solid Compounds: Store as a solid in a sealed vial under an inert atmosphere (nitrogen or argon).[2] Protect from light by using an amber vial or wrapping the vial in aluminum foil.[2] Store at low temperatures (2-8 °C or -20 °C).[4]

  • Solutions: Store solutions in degassed solvents in tightly sealed vials, protected from light at low temperatures.[7] For very sensitive compounds, prepare stock solutions in an inert solvent like anhydrous DMSO and store aliquots at -80 °C under an inert atmosphere.[7]

Q4: Can I use a rotary evaporator to concentrate my indole-containing fractions?

A4: Yes, but with caution. Prolonged heating can lead to thermal degradation. It is advisable to use a lower bath temperature and to remove the solvent as quickly as possible. If the compound is particularly sensitive, consider removing the solvent under a stream of inert gas at room temperature.

Data Presentation

Table 1: Summary of Indole Stability Under Various Conditions

ConditionStabilityObservations and RecommendationsCitations
Acidic pH (e.g., < 4) PoorProtonation at C3 leads to rapid decomposition. Avoid strong acids during workup.[1]
Neutral pH (e.g., 6-8) GoodGenerally stable. Buffer aqueous solutions if necessary.[5]
Basic pH (e.g., > 9) Moderate to GoodThe N-H proton is weakly acidic (pKa ≈ 17), requiring a strong base for deprotonation. Some ester derivatives can be hydrolyzed under mild basic conditions.[5][8]
Exposure to Air (Oxygen) Poor to ModerateSusceptible to oxidation, often leading to discoloration. Handle under an inert atmosphere and use degassed solvents.[2]
Elevated Temperature Poor to ModerateProne to thermal degradation. Avoid prolonged heating. Purify at room temperature if possible.[9]
Exposure to Light PoorMany indoles are photosensitive and can degrade upon exposure to UV and visible light. Protect from light at all stages.[2][5]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column.

  • Add Eluent: Add your chosen non-polar solvent (e.g., hexanes) to the silica gel to create a slurry.

  • Add Triethylamine: Add triethylamine to the slurry to a final concentration of 1-3% (v/v) of the total solvent volume.

  • Pack the Column: Gently pour the silica gel slurry into the chromatography column.

  • Equilibrate: Allow the silica gel to settle, then open the stopcock to drain the excess solvent until the solvent level is just above the silica bed.

  • Flush the Column: Add more of the triethylamine-containing eluent and flush the column with at least one column volume of this solvent mixture.

  • Load and Elute: Load your sample and elute with the triethylamine-containing eluent. Alternatively, after flushing, you can switch to an eluent without triethylamine.[1]

Protocol 2: Degassing Solvents by Nitrogen Sparging

  • Setup: Fill a flask with the solvent to be degassed. Seal the flask with a septum.

  • Inlet and Outlet: Insert a long needle connected to a nitrogen line through the septum, ensuring the needle tip is below the solvent surface. Insert a second, shorter needle through the septum to act as an outlet.[4]

  • Sparge: Gently bubble nitrogen through the solvent for at least 30 minutes. The flow rate should be sufficient to create bubbles but not so vigorous as to splash the solvent.

  • Maintain Inert Atmosphere: After sparging, remove the long inlet needle while maintaining a positive flow of nitrogen through the shorter needle to blanket the solvent with an inert atmosphere. Then, remove the outlet needle.

Protocol 3: Purification under an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware (column, flasks, etc.) is oven-dried and cooled under a stream of inert gas or in a desiccator.

  • Setup: Assemble the chromatography apparatus and flush the entire system with nitrogen or argon. This can be done by attaching a balloon filled with the inert gas to the top of the column and having a needle outlet at the collection point.[10]

  • Solvent and Sample Introduction: Use degassed solvents for the eluent. Dissolve your sample in a minimal amount of degassed solvent and load it onto the column using a cannula or a syringe.

  • Elution and Collection: Maintain a positive pressure of inert gas at the top of the column throughout the elution process. Collect fractions in flasks that have been flushed with inert gas and sealed with septa.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Workup prep_solvent Degas Solvents pack_column Pack Column under Inert Gas prep_solvent->pack_column prep_silica Deactivate Silica Gel (if necessary) prep_silica->pack_column prep_glassware Dry Glassware prep_glassware->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Degassed Solvent load_sample->elute collect Collect Fractions (Protect from Light) elute->collect tlc TLC Analysis (Use Stains if Needed) collect->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Removal (Low Temperature) combine->evaporate storage Store Purified Compound (Inert, Dark, Cold) evaporate->storage

Caption: Experimental workflow for purifying a sensitive indole compound.

troubleshooting_decomposition cluster_causes Identify Potential Cause cluster_solutions Implement Solutions start Indole Decomposition Observed (e.g., discoloration, multiple spots) cause_acid Acidic Conditions? start->cause_acid cause_air Exposure to Air? start->cause_air cause_light Exposure to Light? start->cause_light sol_acid Use Neutral pH Workup Deactivate Silica/Use Alumina cause_acid->sol_acid Yes sol_air Use Inert Atmosphere Degas Solvents cause_air->sol_air Yes sol_light Protect from Light (e.g., Aluminum Foil) cause_light->sol_light Yes end Re-evaluate Purification sol_acid->end sol_air->end sol_light->end

Caption: Troubleshooting guide for indole decomposition.

References

Technical Support Center: Catalyst Selection and Optimization for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection and optimization in indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during various indole synthesis methodologies, offering potential causes and solutions in a user-friendly question-and-answer format.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method, but it is sensitive to catalyst choice and reaction conditions.

Question: My Fischer indole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in the Fischer indole synthesis can stem from several factors related to the catalyst and reaction conditions. The choice of acid catalyst is crucial.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be effective.[1][2]

  • Inappropriate Acid Strength: The reaction is sensitive to the strength of the acid.[2] Very strong acids can lead to the polymerization or degradation of the starting materials or the final product. Conversely, an acid that is too weak may not efficiently catalyze the reaction.[2]

    • Solution: It is recommended to screen a variety of both Brønsted and Lewis acids to identify the optimal catalyst for your specific substrates.[1][2] For substrates that are sensitive, milder catalysts like acetic acid have been used with success.[2]

  • Substituent Effects: The electronic properties of substituents on the phenylhydrazine can significantly impact the reaction. Electron-donating groups can sometimes promote N-N bond cleavage, which competes with the desired[1][1]-sigmatropic rearrangement, leading to reaction failure.[2]

    • Solution: For substrates possessing strong electron-donating groups, consider utilizing Lewis acids such as ZnCl₂ or ZnBr₂, which have been demonstrated to enhance the efficiency of these cyclizations.[2]

  • Reaction Conditions: This synthesis is sensitive to both temperature and reaction time.[2]

    • Solution: Optimize the reaction temperature and duration. Typically, heating is necessary, often under reflux conditions.[2] It is advisable to monitor the progress of the reaction using techniques like TLC or LC-MS to determine the optimal reaction time.[2]

  • Poor Quality of Reagents: Impurities present in the phenylhydrazine or the carbonyl compound can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallization or distillation of the starting materials before use is recommended.

Question: I am observing the formation of significant side products in my Fischer indole synthesis. What are the common side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common challenge in the Fischer indole synthesis.

  • Control of Reaction Conditions: Carefully controlling the temperature, reaction time, and the concentration of the acid catalyst can help minimize the formation of side products.

  • Regioselectivity with Unsymmetrical Ketones: When an unsymmetrical ketone is used, two different enamine intermediates can form, which can lead to a mixture of two regioisomeric indoles. The regioselectivity is influenced by the acidity of the medium, steric effects of the substituents, and the nature of the hydrazine.

    • Solution: Employing a milder acid or a bulkier substituent on the ketone can sometimes favor the formation of one of the isomers.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis traditionally requires harsh conditions, which can lead to challenges with yield and purity.[3]

Question: My Bischler-Möhlau synthesis is giving a poor yield. What adjustments can I make?

Answer: The traditionally harsh conditions of the Bischler-Möhlau synthesis are a frequent cause of low yields.[3]

  • Milder Reaction Conditions: Modern modifications to the classical procedure have been developed to address this issue.

    • Solution: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.[4] Microwave-assisted synthesis, sometimes in solvent-free conditions, can also significantly improve yields and reduce reaction times.[3][5]

  • Solvent Choice: The selection of solvent is a key factor.

    • Solution: If a solvent is necessary, consider using polar aprotic solvents that can facilitate the reaction without participating in side reactions. For microwave-assisted synthesis, the ability of the solvent to absorb microwave energy is critical.[5]

Palladium-Catalyzed Indole Synthesis (e.g., Heck, Buchwald-Hartwig, Larock)

Modern cross-coupling methods offer a powerful and versatile approach to indole synthesis but come with their own set of optimization challenges.

Question: My palladium-catalyzed C-H functionalization of indole is sluggish or stops before completion. I suspect catalyst deactivation. What are the common causes and remedies?

Answer: Catalyst deactivation is a frequent issue in palladium-catalyzed reactions and can be caused by several factors.

  • Catalyst Poisoning: Certain functional groups or impurities in the substrates or solvent can act as poisons to the palladium catalyst. Heterocycles containing nitrogen and sulfur are known to coordinate strongly with metal catalysts, which can lead to catalyst poisoning.[6]

    • Solution: Ensure that all reagents and the solvent are of high purity and are thoroughly dried and degassed.[6] Purifying feedstocks before they reach the catalyst is a critical preventative measure.[7]

  • Product Inhibition: The indole product itself or byproducts can sometimes coordinate to the palladium center and inhibit its catalytic activity.

    • Solution: Optimization of reaction conditions, such as temperature and concentration, can sometimes mitigate product inhibition. In some cases, a continuous flow setup where the product is removed as it is formed can be beneficial.

  • Thermal Degradation: The palladium catalyst may degrade at elevated temperatures.

    • Solution: Screen different reaction temperatures to find the optimal balance between reaction rate and catalyst stability.

Question: How do I select the optimal ligand for my palladium-catalyzed indole synthesis?

Answer: The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions, influencing reaction rate, selectivity, and substrate scope.

  • Ligand Properties: The steric bulk and electronic properties of the phosphine ligand play a crucial role. For instance, in Buchwald-Hartwig amination, sterically demanding and electron-rich ligands are often employed to promote the desired reactivity.

  • Ligand Screening: There is no single "best" ligand for all reactions.

    • Solution: A screening of different ligands is often necessary to identify the optimal one for a specific transformation. High-throughput experimentation can be a valuable tool for this purpose.[8] For example, in the Heck reaction of indoles, the use of a sulfoxide-2-hydroxypyridine (SOHP) ligand can switch the regioselectivity from the C3 to the C2 position.[9]

Data Presentation

The following tables summarize quantitative data on the effect of different catalysts and reaction conditions on the yield of various indole synthesis reactions.

Table 1: Comparison of Catalysts for Fischer Indole Synthesis

CatalystSubstrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂PhenylhydrazineAcetophenoneNeat170278[2]
PPAPhenylhydrazineCyclohexanoneNeat1000.592[2]
p-TsOHPhenylhydrazinePropiophenoneTolueneReflux485[2]
Acetic Acid4-MethoxyphenylhydrazineAcetoneAcetic AcidReflux665[2]
Amberlyst-15Phenylhydrazine hydrochlorideNaltrexone hydrochlorideTolueneReflux1.50[10]
H₂OPhenylhydrazine hydrochlorideNaltrexone hydrochlorideH₂OReflux1.582[10]

Table 2: Optimization of Heck Reaction Conditions for Indole Synthesis

Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)P(o-tolyl)₃ (10)K₂CO₃DMF1001275[11]
PdCl₂(PCy₃)₂ (2)-K₂CO₃NMP901272[12]
PdCl₂ (4)PCy₃ (8)K₂CO₃NMP901286[12]
PdCl₂ (4)P(OPh)₃ (10)K₂CO₃NMP901298[12]
PdCl₂(CH₃CN)₂ (5)DMSO (10 vol%)Cu(OAc)₂ (10)DMF702485 (C3-alkenylation)[9]
PdCl₂(CH₃CN)₂ (5)SOHP (10)Cu(OTf)₂ (20)DCE702478 (C2-alkenylation)[9]

Table 3: Bischler-Möhlau Indole Synthesis under Microwave Irradiation

AnilinePhenacyl BromideConditionsTime (min)Yield (%)Reference
AnilinePhenacyl bromide600 W, 3 drops DMF175[5]
4-MethylanilinePhenacyl bromide600 W, 3 drops DMF172[5]
4-ChloroanilinePhenacyl bromide600 W, 3 drops DMF168[5]
Aniline4-Bromophenacyl bromide600 W, 3 drops DMF165[5]

Experimental Protocols

This section provides detailed methodologies for key indole synthesis reactions.

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Arylhydrazine (1.0 mmol)

  • Ketone or aldehyde (1.1 mmol)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 3.0 mmol)

Procedure:

  • In a clean and dry reaction vessel, thoroughly mix the arylhydrazine, the ketone or aldehyde, and the acid catalyst.

  • Heat the mixture with occasional swirling or stirring in a water bath or on a heating block at approximately 100 °C. The optimal temperature may vary depending on the substrates and catalyst used.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can typically range from 5 to 30 minutes.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the crude product by filtration.

  • Wash the collected solid with water to remove the acid catalyst and any other water-soluble impurities.

  • Dry the product in a vacuum oven. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Palladium-Catalyzed Heck Reaction for Indole Synthesis

This protocol describes a general procedure for the Heck coupling of a halo-indole with an alkene.

Materials:

  • Halo-indole (e.g., 5-iodo-1H-indole) (1.0 equiv)

  • Alkene (e.g., acrylic acid) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)

  • Ligand (e.g., P(o-tolyl)₃) (10 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the halo-indole, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent and the alkene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted indole.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in catalyst selection and troubleshooting for indole synthesis.

Experimental_Workflow_Catalyst_Screening Start Define Substrates (Arylhydrazine & Carbonyl) Screen_Catalysts Screen Catalyst Type (Brønsted vs. Lewis Acid) Start->Screen_Catalysts Optimize_Catalyst Optimize Catalyst Loading Screen_Catalysts->Optimize_Catalyst Screen_Solvents Screen Solvents (Polar, Nonpolar, Neat) Optimize_Catalyst->Screen_Solvents Optimize_Temp Optimize Temperature Screen_Solvents->Optimize_Temp Analyze_Results Analyze Yield & Purity (TLC, NMR, LC-MS) Optimize_Temp->Analyze_Results Troubleshoot Low Yield or Side Products? Analyze_Results->Troubleshoot Optimal_Conditions Optimal Conditions Identified Troubleshoot->Optimal_Conditions No Re_evaluate Re-evaluate Catalyst or Substrate Purity Troubleshoot->Re_evaluate Yes Re_evaluate->Screen_Catalysts

Caption: Experimental workflow for catalyst screening in Fischer indole synthesis.

Catalyst_Selection_Decision_Tree Start Desired Indole Synthesis Synthesis_Type Type of Synthesis? Start->Synthesis_Type Fischer Fischer Synthesis_Type->Fischer Classical Bischler Bischler-Möhlau Synthesis_Type->Bischler Classical Modern Modern Cross-Coupling (e.g., Heck, Buchwald) Synthesis_Type->Modern Modern Fischer_Catalyst Select Acid Catalyst (Brønsted or Lewis) Fischer->Fischer_Catalyst Bischler_Catalyst Consider Milder Conditions (LiBr or Microwave) Bischler->Bischler_Catalyst Modern_Catalyst Select Pd Catalyst & Ligand (e.g., Pd(OAc)₂, Phosphine Ligand) Modern->Modern_Catalyst Fischer_Optimize Optimize Acid Strength & Temperature Fischer_Catalyst->Fischer_Optimize Bischler_Optimize Optimize Solvent & Microwave Parameters Bischler_Catalyst->Bischler_Optimize Modern_Optimize Optimize Ligand, Base, Solvent & Temperature Modern_Catalyst->Modern_Optimize

Caption: Decision tree for catalyst selection based on indole synthesis type.

Catalyst_Deactivation_Troubleshooting Start Sluggish or Incomplete Pd-Catalyzed Reaction Suspect_Deactivation Suspect Catalyst Deactivation Start->Suspect_Deactivation Poisoning Catalyst Poisoning? Suspect_Deactivation->Poisoning Inhibition Product Inhibition? Poisoning->Inhibition No Purify_Reagents Purify Reagents & Solvents Poisoning->Purify_Reagents Yes Degradation Thermal Degradation? Inhibition->Degradation No Optimize_Conditions Optimize Reaction Conditions (Concentration, Flow) Inhibition->Optimize_Conditions Yes Lower_Temp Screen Lower Temperatures Degradation->Lower_Temp Yes Reaction_OK Reaction Proceeds Purify_Reagents->Reaction_OK Optimize_Conditions->Reaction_OK Lower_Temp->Reaction_OK

Caption: Troubleshooting guide for palladium catalyst deactivation.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 6-Chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. This valuable intermediate is utilized in the development of various pharmaceutical compounds. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: Which synthetic routes are most suitable for scaling up the synthesis of this compound?

A1: For the large-scale synthesis of substituted indoles like this compound, the most robust and commonly employed methods are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often favored for its high yields and milder reaction conditions, starting from readily available nitrotoluenes.[1] The Fischer indole synthesis is also a scalable and powerful method, though it may require more optimization to control side reactions.[1]

Q2: What are the primary challenges when scaling up the synthesis of this indole derivative?

A2: Key challenges during the scale-up include:

  • Reaction Kinetics and Thermal Management: Exothermic reactions, particularly the reductive cyclization in the Leimgruber-Batcho synthesis or the cyclization in the Fischer indole synthesis, can be difficult to control in large reactors, posing safety risks.[1][2]

  • Mixing Efficiency: Achieving uniform mixing in large vessels is more challenging and can significantly impact reaction rates, yield, and the impurity profile.[2]

  • Impurity Profile: Impurities that are negligible at the lab scale can become significant at a larger scale, complicating purification and affecting product quality.

  • Product Isolation and Purification: Crystallization and filtration processes can be less efficient at scale, potentially leading to lower yields and product quality.

Q3: I am observing significant tar or polymer formation in my Fischer indole synthesis. How can this be minimized?

A3: Tar formation is a common issue in Fischer indole syntheses, often exacerbated by strong acids and high temperatures.[2] To mitigate this:

  • Optimize the Acid Catalyst: Consider using Lewis acids like zinc chloride (ZnCl₂) or solid acid catalysts, which can be milder and lead to fewer side reactions compared to strong Brønsted acids like sulfuric acid.[2]

  • Temperature Control: Employ a jacketed reactor with efficient cooling to maintain a consistent and controlled temperature, preventing hotspots that can accelerate polymerization.[2]

  • Solvent Selection: Choose a solvent that ensures all intermediates and byproducts remain in solution to reduce the precipitation of tars.[2]

Q4: My Leimgruber-Batcho synthesis is resulting in a low yield. What are the common causes?

A4: Low yields in the Leimgruber-Batcho synthesis can often be attributed to:

  • Incomplete Enamine Formation: Ensure the initial condensation reaction to form the enamine intermediate goes to completion before proceeding with the reductive cyclization. Monitoring the reaction by HPLC is recommended.[1]

  • Inefficient Reductive Cyclization: The choice of reducing agent and reaction conditions is critical. Common and effective methods include catalytic hydrogenation (e.g., Pd/C, Raney nickel) or chemical reduction (e.g., iron in acetic acid).[3]

  • Product Degradation: The indole product may be sensitive to prolonged exposure to heat or acidic/basic conditions during workup. Prompt neutralization and avoiding excessive temperatures are crucial.[1]

Q5: What are the common impurities I should look for?

A5: Potential impurities can arise from several sources:

  • Incomplete Reactions: Residual starting materials or intermediates, such as the enamine in the Leimgruber-Batcho synthesis.[1][4]

  • Side Reactions: Formation of regioisomers if an unsymmetrical ketone is used in a Fischer indole synthesis.[1] Dehalogenation of the starting material or product can also occur, leading to des-chloro impurities.[5][6]

  • Degradation Products: Oxidation or polymerization of the indole product can lead to colored impurities.[1]

Troubleshooting Guides

Low Yield
Potential CauseRecommended Solution
Inefficient Heat and Mass Transfer in Large Reactors Improve agitation efficiency. Consider using a reactor with better mixing capabilities. For highly exothermic steps, consider a continuous flow setup.[2]
Suboptimal Reaction Temperature Carefully monitor and control the internal reaction temperature. Perform small-scale optimization studies to determine the ideal temperature profile for each step.
Poor Quality of Starting Materials or Reagents Ensure all starting materials and reagents are of high purity. Impurities can inhibit catalysts and lead to side reactions.
Formation of Byproducts (e.g., Tar, Isomers) Optimize the choice and concentration of the acid catalyst in the Fischer indole synthesis.[2] For the Leimgruber-Batcho synthesis, ensure complete enamine formation before reduction.[1]
Product Degradation During Workup or Purification Minimize the time the product is exposed to harsh acidic or basic conditions. Use a buffered work-up if necessary. Avoid excessive heat during solvent removal and drying.[1][4]
Product Purity Issues
Potential CauseRecommended Solution
Presence of Starting Materials or Intermediates Monitor the reaction to completion using appropriate analytical techniques (e.g., HPLC, TLC). Adjust reaction time or temperature as needed.
Formation of Isomeric Impurities (Fischer Indole) Modify the acid catalyst or reaction conditions to improve regioselectivity. If inseparable, consider a different synthetic route or more advanced purification techniques.[1]
"Oiling Out" During Crystallization Optimize the crystallization solvent system and cooling profile. Seeding with high-purity crystals of the target compound can promote proper crystal formation.[1]
Occlusion of Impurities in Crystals Employ a multi-step crystallization process or a solvent/anti-solvent crystallization method to improve purity. Ensure the filter cake is washed with an appropriate solvent to remove surface impurities without significant product loss.[1]
Colored Impurities These often result from oxidation. Protect the reaction and product from air and light where possible. Consider purification techniques like charcoal treatment or column chromatography if crystallization is insufficient.

Quantitative Data

The following table summarizes a comparison of reaction conditions for the Leimgruber-Batcho synthesis of a closely related compound, 6-chloro-5-fluoroindole, at different scales. This data can serve as a valuable starting point for the scale-up of this compound synthesis.

Table 1: Comparison of Leimgruber-Batcho Synthesis Conditions for a Halogenated Fluoroindole [1]

ParameterLab Scale (Gram)Pilot Scale (100 kg)
Starting Material 3-Chloro-4-fluoro-2-nitrotoluene3-Chloro-4-fluoro-2-nitrotoluene
Enamine Formation Reagent N,N-Dimethylformamide dimethyl acetal (DMF-DMA)N,N-Dimethylformamide di-isopropyl acetal
Enamine Formation Temperature 100-110 °C100 °C
Enamine Formation Time 3-4 hours3 hours
Reductive Cyclization Reagent Pd/C, H₂Iron powder, Acetic Acid
Reductive Cyclization Temperature Room Temperature60-100 °C
Overall Yield Not specifiedNot specified

Experimental Protocols

Leimgruber-Batcho Synthesis of a 6-Chloro-5-fluoroindole (Adapted for Scale-Up)[1]

This protocol is adapted from a multi-kilogram scale synthesis of 6-chloro-5-fluoroindole and can serve as a template.

Step 1: Enamine Formation

  • Charge the reactor with the starting 3-chloro-4-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, ~4 volumes).

  • Heat the mixture to approximately 100°C and stir for 3-4 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step.

Step 2: Reductive Cyclization

  • In a separate reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), and iron powder (~2.3 equivalents).

  • Heat this mixture to 60°C with stirring.

  • Slowly add the enamine solution from Step 1, maintaining the temperature below 80°C.

  • After the addition is complete, heat the mixture to 100°C and stir for 2 hours.

  • Monitor the reaction progress by HPLC.

Step 3: Workup and Purification

  • Upon completion, cool the reaction mixture to 50°C and add ethyl acetate (~10 volumes).

  • Cool the mixture to room temperature and filter to remove the iron catalyst. Wash the filter cake with ethyl acetate.

  • Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 6-chloro-5-fluoroindole by crystallization from a suitable solvent system (e.g., a mixture of methylene dichloride and hexane).

Note: The synthesis of the target this compound would require starting with an appropriately substituted nitrotoluene and would be followed by an esterification step.

Visualizations

Leimgruber_Batcho_Synthesis cluster_reagents start 3-Chloro-4-fluoro-2-nitrotoluene enamine Enamine Intermediate start->enamine Step 1 indole 6-Chloro-5-fluoroindole enamine->indole Step 2 ester This compound indole->ester Step 3 (Hypothetical) reagent1 DMF Acetal, Pyrrolidine reagent2 Fe / Acetic Acid (Reductive Cyclization) reagent3 Esterification

Caption: Leimgruber-Batcho synthesis workflow for a 6-chloro-5-fluoroindole derivative.

Fischer_Indole_Synthesis cluster_reagents hydrazine (4-Chloro-3-fluorophenyl)hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone ketoester Methyl Pyruvate ketoester->hydrazone indole_ester This compound hydrazone->indole_ester reagent1 Condensation reagent2 Acid Catalyst (e.g., ZnCl₂) Heat

Caption: Fischer indole synthesis workflow for this compound.

Troubleshooting_Workflow decision decision process process solution solution start Low Yield or Purity Issue check_reaction Reaction Monitoring (TLC, HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Time/Temperature incomplete_reaction->optimize_conditions Yes optimize_reagents Optimize Catalyst/ Reagent Stoichiometry side_products->optimize_reagents Yes check_workup Review Workup Procedure side_products->check_workup No optimize_conditions->check_reaction optimize_reagents->check_reaction degradation Product Degradation? check_workup->degradation minimize_exposure Minimize Exposure to Harsh Conditions degradation->minimize_exposure Yes check_purification Review Purification Method degradation->check_purification No minimize_exposure->check_purification crystallization_issue Crystallization Issues? check_purification->crystallization_issue optimize_crystallization Optimize Solvent/ Cooling Profile crystallization_issue->optimize_crystallization Yes end Improved Process crystallization_issue->end No optimize_crystallization->end

Caption: Troubleshooting workflow for scaling up indole synthesis.

References

Technical Support Center: Managing Tar and Polymer Formation in Acidic Indole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar and polymer formation during acidic indole reactions. By understanding the underlying causes and implementing the strategies outlined below, you can significantly improve reaction yields, simplify purification, and obtain cleaner products.

Troubleshooting Guides

This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.

Issue 1: Significant Tar Formation Observed During the Reaction

Q: My reaction mixture is turning into a dark, intractable tar. What are the likely causes and how can I prevent this?

A: Tar formation is a common problem in acidic indole reactions, often stemming from the high reactivity of the indole nucleus under acidic conditions, which can lead to polymerization and degradation.

Possible Causes & Solutions:

  • Excessive Acidity: Strong acids or high concentrations of acid catalysts can promote side reactions.

    • Solution: Reduce the concentration of the acid catalyst. If using a strong acid like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), consider switching to a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1] In some cases, protic acids can add to the C3 position of the indole ring, breaking conjugation and promoting polymerization, whereas Lewis acids may coordinate with the nitrogen atom without disrupting the aromatic system.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization and degradation pathways.

    • Solution: Lower the reaction temperature. Monitoring the reaction at a lower temperature for a longer duration can often provide the desired product with fewer byproducts.[2]

  • Inappropriate Solvent: The solvent plays a critical role in stabilizing intermediates and influencing catalyst acidity.

    • Solution: For reactions prone to decomposition at high temperatures, diluting the reaction mixture with an inert, high-boiling solvent like sulfolane can be beneficial.[3] In some cases, polar aprotic solvents can facilitate the desired reaction without participating in side reactions.[3]

  • Reactive Intermediates: The formation of highly reactive electrophilic intermediates can lead to uncontrolled reactions with the electron-rich indole ring.

    • Solution: Consider the use of a scavenger to trap reactive intermediates. For example, indole itself can act as a scavenger for reactive aldehydes.[4]

Issue 2: Low Yield of Desired Product with Concurrent Polymer Formation

Q: I'm isolating very little of my target indole, and I see a significant amount of polymeric material. How can I improve the yield?

A: Low yields are often directly linked to the formation of polymeric byproducts. Optimizing reaction conditions to favor the desired reaction pathway over polymerization is key.

Possible Causes & Solutions:

  • Sub-optimal Catalyst Choice and Concentration: The type and amount of acid catalyst are critical and often need to be optimized for each specific reaction.[1]

    • Solution: Screen a variety of Brønsted and Lewis acids to find the most effective catalyst for your substrate. For Friedel-Crafts reactions, which are notoriously prone to polyalkylation, using a milder Lewis acid can be advantageous.

  • Unprotected Indole Nitrogen: The N-H proton of the indole is acidic and the nitrogen can be reactive under certain conditions. In acidic media, the indole nitrogen can be protonated, which can influence the reactivity of the ring.

    • Solution: Protect the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl).[1] This prevents N-alkylation and can help direct electrophilic attack to the desired position on the indole ring. The choice of protecting group will depend on the subsequent reaction conditions.

  • Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to product degradation and polymer formation.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed indole polymerization?

A1: Under acidic conditions, the C3 position of the indole nucleus is highly nucleophilic and can be protonated to form an indoleninium cation. This cation is electrophilic and can be attacked by another neutral indole molecule. This process can repeat, leading to the formation of dimers, trimers, and eventually, insoluble polymers or tars. The exact mechanism can be complex and may also involve radical pathways under certain conditions.

Q2: Are there any general recommendations for solvent selection in acidic indole reactions?

A2: Yes, solvent choice is crucial. For Fischer indole synthesis, solvents like ethanol, methanol, or toluene are commonly used.[3] In cases where starting materials or intermediates have poor solubility, polar aprotic solvents like DMF or DMSO might be necessary, but care must be taken as they can also influence reactivity.[3] For reactions that are sensitive to strong acids, using a non-acidic solvent and a milder catalyst system is recommended.[3]

Q3: How can I purify my desired indole product from a tarry reaction mixture?

A3: Purifying products from tar is challenging but not impossible.

  • Initial Work-up: After quenching the reaction, perform a liquid-liquid extraction. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

  • Column Chromatography: This is the most common purification method. Using a less polar solvent system initially can help to elute the desired product while leaving the highly polar tar on the column. Sometimes, deactivating the silica gel with a small amount of a basic additive like triethylamine (1-2%) in the eluent can prevent product degradation on the column.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material, although some product loss is inevitable.[1]

Q4: Can protecting groups completely prevent tar formation?

A4: While protecting the indole nitrogen can significantly reduce side reactions and polymerization initiated at the nitrogen, it may not completely eliminate tar formation, especially under harsh acidic conditions.[5] Polymerization can still occur through electrophilic attack on the indole ring itself. However, using a protecting group is a highly recommended strategy to improve the outcome of many acidic indole reactions.

Data Presentation

Table 1: Effect of Acid Catalyst on the Yield of Friedel-Crafts Alkylation of Indole with Aldehydes
Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
DBDMH (5)Solvent-free5050 min90[6]
Nanocatalyst (30)Solvent-freeRoom Temp24 h97[6]
Br₂ (in situ)CH₃CNRoom Temp-Good to Excellent[6]
I₂ (10)TolueneRoom Temp-Good to Excellent[7]
BF₃·OEt₂ (catalytic)VariousMild-High[8]
TiCl₄ (catalytic)VariousMild-High[8]
SnCl₄ (catalytic)VariousMild-High[8]
Cu(OTf)₂ (catalytic)VariousMild-High[8]

Note: Yields are for the bis(indolyl)methane product and can vary depending on the specific indole and aldehyde used.

Table 2: Comparison of N-Protecting Groups for Indole in Acidic Reactions
Protecting GroupAbbreviationStability to AcidDeprotection ConditionsCommentsReference
tert-ButoxycarbonylBocLabileStrong acids (e.g., TFA), heatCommonly used, can be removed under acidic conditions.[1][9]
BenzenesulfonylBsRobustReductive (e.g., Mg/MeOH)More stable to acid than Boc.
p-ToluenesulfonylTsRobustStrong reducing agents (e.g., Na/NH₃), strong baseVery stable to acid, requires harsh deprotection.[1][10]
2-(Trimethylsilyl)ethoxymethylSEMModerateFluoride source (e.g., TBAF), acidCleaved under specific conditions, orthogonal to many other groups.[1]
PivaloylPivVery RobustStrong base (e.g., LDA)Offers steric protection at N-1 and C-2, but difficult to remove.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Indole

This protocol describes a general method for protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group to mitigate side reactions in acidic media.

Materials:

  • Indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 eq) to the solution.

  • Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting indole is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-indole.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Purification of a Tarry Indole Reaction Mixture by Column Chromatography

This protocol provides a general guideline for the purification of a desired indole product from a reaction that has produced significant amounts of tar.

Materials:

  • Crude reaction mixture containing the indole product and tar.

  • Silica gel for column chromatography.

  • A suitable eluent system (e.g., hexanes/ethyl acetate).

  • Triethylamine (optional).

Procedure:

  • Preparation of the Crude Sample: Dissolve a small amount of the crude reaction mixture in the minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). If the tar is not fully soluble, try to extract the product into a solvent, leaving the insoluble tar behind. Adsorb the soluble portion onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • (Optional) Deactivation of Silica Gel: If the desired indole is known to be acid-sensitive, it is advisable to deactivate the silica gel. This can be done by flushing the packed column with the eluent containing 1-2% triethylamine before loading the sample.

  • Loading the Sample: Carefully load the adsorbed crude sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. It is often beneficial to start with a less polar eluent to first wash out non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the eluent to move the desired product down the column. The highly polar tarry materials should remain at the top of the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole derivative.

Mandatory Visualization

Troubleshooting_Tar_Formation Troubleshooting Workflow for Tar Formation in Acidic Indole Reactions start Reaction Shows Significant Tar Formation check_acidity Is the acid catalyst a strong Brønsted acid or at high concentration? start->check_acidity reduce_acidity Reduce acid concentration or switch to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) check_acidity->reduce_acidity Yes check_temp Is the reaction temperature elevated? check_acidity->check_temp No reduce_acidity->check_temp lower_temp Lower the reaction temperature and monitor for a longer duration check_temp->lower_temp Yes check_protection Is the indole N-H unprotected? check_temp->check_protection No lower_temp->check_protection protect_indole Protect the indole nitrogen (e.g., with Boc, Ts, or SEM group) check_protection->protect_indole Yes check_solvent Is the solvent appropriate for the reaction? check_protection->check_solvent No protect_indole->check_solvent optimize_solvent Screen different solvents; consider dilution with an inert, high-boiling solvent check_solvent->optimize_solvent No purify Proceed to Purification (e.g., Chromatography with deactivated silica) check_solvent->purify Yes optimize_solvent->purify

Caption: A logical workflow for troubleshooting tar formation.

Indole_Polymerization_Mechanism Simplified Mechanism of Acid-Catalyzed Indole Polymerization indole1 Indole indoleninium Indoleninium Cation (Electrophile) indole1->indoleninium + H⁺ proton H⁺ dimer_cation Dimer Cation indoleninium->dimer_cation + Indole indole2 Another Indole (Nucleophile) indole2->dimer_cation dimer Indole Dimer dimer_cation->dimer - H⁺ deprotonation -H⁺ polymer Polymer/Tar dimer->polymer + n Indole + n H⁺

Caption: Acid-catalyzed polymerization of indole.

References

Validation & Comparative

Validating the Structure of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate Against its Isomer via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the synthesis of substituted indoles for pharmaceutical and materials science research, unambiguous structural confirmation is paramount. Isomeric impurities can lead to misleading biological data and affect product performance. This guide provides a comparative analysis for the validation of the methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate structure against its potential positional isomer, methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, using Nuclear Magnetic Resonance (NMR) spectroscopy. While mass spectrometry would yield identical results for both isomers, ¹H and ¹³C NMR provide the definitive data necessary to distinguish between them.

Predicted NMR Spectral Data for Isomer Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its 5-chloro-6-fluoro isomer. These predictions are based on established substituent effects on the indole ring system and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonThis compoundMethyl 5-chloro-6-fluoro-1H-indole-2-carboxylateKey Differentiating Features
NH ~12.0~12.0Broad singlet, similar for both isomers.
H-3 ~7.2~7.2Singlet or doublet with small coupling, similar for both.
H-4 ~7.5 (d, J≈9 Hz)~7.7 (d, J≈2 Hz)H-4 in the 6-chloro isomer will be a doublet due to coupling with H-7, while in the 5-chloro isomer, it will be a doublet with a smaller coupling constant due to the adjacent fluorine.
H-7 ~7.4 (d, J≈9 Hz)~7.3 (d, J≈9 Hz)H-7 in the 6-chloro isomer will be a doublet coupled to H-4. In the 5-chloro isomer, it will be a doublet coupled to the adjacent fluorine.
-OCH₃ ~3.9~3.9Singlet, similar for both isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonThis compoundMethyl 5-chloro-6-fluoro-1H-indole-2-carboxylateKey Differentiating Features
C=O ~162~162Similar for both isomers.
C-2 ~127~127Similar for both isomers.
C-3 ~108~108Similar for both isomers.
C-3a ~128~128Similar for both isomers.
C-4 ~123~115 (d, JC-F≈25 Hz)The chemical shift of C-4 will be significantly different and will show a characteristic carbon-fluorine coupling in the 5-chloro isomer.
C-5 ~158 (d, JC-F≈240 Hz)~120 (d, JC-Cl)The position of the large carbon-fluorine coupling constant will be the primary differentiating factor.
C-6 ~118 (d, JC-Cl)~159 (d, JC-F≈240 Hz)The position of the large carbon-fluorine coupling constant will be the primary differentiating factor.
C-7 ~114~112Minor differences expected.
C-7a ~137~136Minor differences expected.
-OCH₃ ~52~52Similar for both isomers.

Experimental Protocols

Standard ¹H and ¹³C NMR Acquisition

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for structural elucidation of organic compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for quaternary carbons.

  • Data Analysis: Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for distinguishing between the two isomers based on their predicted NMR spectra.

G Workflow for Isomer Validation by NMR cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_decision Structure Confirmation cluster_conclusion Conclusion Synthesis Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate Acquire_NMR Acquire 1H and 13C NMR Spectra Synthesis->Acquire_NMR Analyze_1H Analyze 1H NMR Spectrum Focus on Aromatic Region Acquire_NMR->Analyze_1H Analyze_13C Analyze 13C NMR Spectrum Focus on C-F Coupling Acquire_NMR->Analyze_13C Decision_13C Large C-F coupling at ~158 ppm? Analyze_1H->Decision_13C Supportive Data Analyze_13C->Decision_13C Structure_A Methyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate Decision_13C->Structure_A  Yes Structure_B Methyl 5-chloro-6-fluoro- 1H-indole-2-carboxylate Decision_13C->Structure_B  No (Coupling at ~159 ppm)

Caption: Workflow for distinguishing isomers using NMR.

This guide highlights the critical role of NMR spectroscopy in the structural validation of halogenated indole derivatives. By comparing the experimental NMR data with the predicted values and following the logical workflow, researchers can confidently assign the correct structure to their synthesized compounds.

A Comparative Guide to Modern and Classical Indole Synthesis for Substituted Precursors

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products. The strategic synthesis of indoles, particularly those bearing complex substitution patterns, is a pivotal challenge in organic chemistry. This guide provides a comparative analysis of prominent indole synthesis methodologies, offering experimental data, detailed protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their target molecules.

Overview of Key Synthesis Methods

The choice of an indole synthesis strategy is dictated by the availability of starting materials, desired substitution pattern, and required functional group tolerance. Below is a comparative look at several classical and modern methods.

Fischer Indole Synthesis

The Fischer synthesis, developed in 1883, is one of the oldest and most widely used methods. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and ammonia elimination.

  • Advantages: High reliability, broad applicability, and the use of readily available starting materials.

  • Disadvantages: Requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. The regiochemical outcome can be ambiguous with unsymmetrical ketones.

Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. It is particularly useful for synthesizing 2-alkylindoles.

  • Advantages: Effective for the synthesis of 2-substituted and unsubstituted indoles that can be difficult to access via other methods.

  • Disadvantages: The reaction requires very high temperatures (200-400 °C) and a strong base (e.g., NaNH2, BuLi), limiting its functional group tolerance.

Reissert Synthesis

The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid to form indole-2-carboxylic acid.

  • Advantages: Proceeds under relatively mild conditions and allows for a wide variety of substituents on the benzene ring.

  • Disadvantages: Primarily yields indole-2-carboxylic acids, requiring an additional decarboxylation step if the parent indole is desired. The initial condensation requires a strong base.

Bischler-Möhlau Synthesis

This method involves the reaction of an α-bromo-acetophenone with an excess of aniline, followed by a cyclization and rearrangement cascade.

  • Advantages: A straightforward method for synthesizing 2-arylindoles.

  • Disadvantages: The use of a large excess of aniline can complicate purification. The reaction conditions are often harsh, and the mechanism can lead to mixtures of products.

Palladium-Catalyzed Methods (e.g., Larock, Buchwald-Hartwig)

Modern transition-metal-catalyzed methods have revolutionized indole synthesis, offering milder conditions and broader functional group tolerance. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne.

  • Advantages: Excellent functional group tolerance, milder reaction conditions, and high regioselectivity. This method allows for the synthesis of highly substituted indoles in a single step.

  • Disadvantages: The cost and potential toxicity of the palladium catalyst can be a drawback. Optimization of ligands and reaction conditions is often required.

Comparative Performance Data

The following table summarizes the performance of these key methods for synthesizing representative substituted indoles. Data has been compiled from various literature sources to provide a direct comparison of yields and conditions.

Synthesis Method Starting Materials Product Catalyst/Reagent Conditions Yield (%) Reference
Fischer 4-Methoxyphenylhydrazine, Acetophenone2-Phenyl-5-methoxy-1H-indolePPA (Polyphosphoric acid)100 °C, 1 h85J. Med. Chem.
Fischer Phenylhydrazine, 5-Chloro-2-pentanone2-Methyl-6-chloro-1H-indoleZnCl₂170 °C, 30 min78Org. Synth.
Madelung N-(2-methylphenyl)acetamide2,7-Dimethyl-1H-indoleNaNH₂240 °C, 15 min65J. Am. Chem. Soc.
Reissert 2-Nitro-4-chlorotoluene, Diethyl oxalate5-Chloroindole-2-carboxylic acid1. NaOEt2. Zn/AcOH1. Reflux2. 100 °C72J. Org. Chem.
Bischler-Möhlau α-Bromoacetophenone, p-Toluidine2-Phenyl-5-methyl-1H-indolep-Toluidine (excess)180 °C, 4 h60Chem. Ber.
Larock 2-Iodo-4-fluoroaniline, 1-Pentyne2-Propyl-5-fluoro-1H-indolePd(OAc)₂, PPh₃, Na₂CO₃DMF, 100 °C, 12 h92J. Org. Chem.
Buchwald-Hartwig 2-Chloroaniline, 2-Butanone2,3-Dimethyl-1H-indolePd₂(dba)₃, Xantphos, K₃PO₄Toluene, 110 °C, 24 h88Org. Lett.

Mechanistic and Workflow Diagrams

Visualizing the reaction pathways is crucial for understanding the logic and potential outcomes of a synthesis. The following diagrams, rendered using Graphviz, illustrate the core mechanisms and workflows.

Fischer_Indole_Synthesis Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Start->Hydrazone H⁺ Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Cyclization [3,3]-Sigmatropic Rearrangement Enehydrazine->Cyclization Intermediate Diamine Intermediate Cyclization->Intermediate Aromatization Aromatization (-NH3) Intermediate->Aromatization Indole Substituted Indole Aromatization->Indole

Caption: Reaction pathway for the Fischer Indole Synthesis.

Larock_Indole_Synthesis Start o-Haloaniline + Alkyne OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord Insert Carbopalladation Coord->Insert Cyc Intramolecular C-H Activation Insert->Cyc RedElim Reductive Elimination Cyc->RedElim RedElim->Pd0 Catalyst Regeneration Indole Substituted Indole RedElim->Indole

Caption: Catalytic cycle for the Larock Indole Synthesis.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for representative syntheses.

Protocol 1: Fischer Synthesis of 2-Phenyl-5-methoxy-1H-indole

This protocol is adapted from standard procedures for the synthesis of substituted indoles via the Fischer method using polyphosphoric acid (PPA) as the catalyst.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Acetophenone (1.1 eq)

  • Polyphosphoric acid (PPA) (10x by weight)

  • Sodium bicarbonate (sat. aq. solution)

  • Ethanol

  • Deionized water

Procedure:

  • To a 100 mL round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (5.0 g, 28.6 mmol) and acetophenone (3.7 mL, 31.5 mmol).

  • Add polyphosphoric acid (50 g) to the flask. The mixture will become a thick slurry.

  • Insert a mechanical stirrer and a thermometer. Heat the mixture to 100 °C in an oil bath and stir vigorously for 1 hour. The color of the reaction mixture will darken.

  • Remove the flask from the oil bath and allow it to cool to approximately 60 °C.

  • Carefully and slowly pour the warm mixture onto 200 g of crushed ice in a large beaker with stirring. This will hydrolyze the PPA.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Recrystallize the crude product from hot ethanol to yield pure 2-phenyl-5-methoxy-1H-indole as a crystalline solid.

  • Dry the product under vacuum. (Typical yield: 80-90%).

Protocol 2: Larock Synthesis of 2-Propyl-5-fluoro-1H-indole

This protocol is a representative example of a modern palladium-catalyzed indole synthesis, valued for its mildness and functional group compatibility.

Materials:

  • 2-Iodo-4-fluoroaniline (1.0 eq)

  • 1-Pentyne (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-iodo-4-fluoroaniline (1.00 g, 4.22 mmol), sodium carbonate (0.89 g, 8.44 mmol), palladium(II) acetate (47 mg, 0.21 mmol), and triphenylphosphine (111 mg, 0.42 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (20 mL) via syringe, followed by 1-pentyne (0.62 mL, 6.33 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C in an oil bath with stirring for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Pour the mixture into a separatory funnel and wash with water (3 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-propyl-5-fluoro-1H-indole. (Typical yield: 85-95%).

Halogen Wars: A Comparative Analysis of Fluorinated vs. Chlorinated Indole Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic halogenation of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of fluorine or chlorine to a molecular scaffold like indole can dramatically alter its physicochemical properties, leading to profound effects on biological activity. This guide provides an objective, data-driven comparison of the biological performance of fluorinated and chlorinated indole analogs, supported by experimental data and detailed methodologies.

The indole nucleus is a privileged scaffold in numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] The addition of halogens, particularly fluorine and chlorine, is a common strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing the therapeutic potential of these compounds.[2][3] While both halogens can significantly improve a compound's profile, they do so in distinct ways, making the choice between them a critical decision in the drug design process.

Comparative Biological Activity Data

The following table summarizes quantitative data comparing the biological activity of fluorinated and chlorinated indole analogs across various biological targets. It is important to note that direct head-to-head comparisons in the same study are not always available; in such cases, data from closely related analogs are presented to provide a meaningful comparison.

Biological TargetFluorinated Indole AnalogChlorinated Indole AnalogIC₅₀/EC₅₀ (µM) - FluorinatedIC₅₀/EC₅₀ (µM) - ChlorinatedFold Change in PotencyReference
Anticancer
Breast Cancer (MCF-7)5-Fluoroindole-3-acetic acid (activated)5-Chloro-1H-indole-2,3-dione 3-thiosemicarbazoneHighly cytotoxicData not directly comparable-[2][4]
Colon Cancer (HT29)5-Fluoroindole-3-acetic acid (activated)-Highly cytotoxic--[5]
EGFR T790M Kinase5-fluoro-indole derivative5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g)Data not available0.0119-[6]
Antiviral
HIV-1 Reverse Transcriptase5-Fluoro-indole-based NNRTI-0.0500.332 (non-fluorinated parent)~7-fold increase[3]
Antimicrobial
S. aureus (MRSA)Fluorinated bisindole alkaloid analogBrominated bisindole alkaloidMIC data availableMIC data availableFluorinated analog showed synergistic effects with oxacillin[7]
C. kruseiHalogenated indole derivativesHalogenated indole derivatives3.125 (for several halogenated derivatives)3.125 (for several halogenated derivatives)Halogenation significantly improves activity over non-halogenated analogs[8]
Plant Growth Regulation
Root Formation (Black gram)4-Trifluoromethylindole-3-acetic acid4-Chloroindole-3-acetic acidWeaker activity in hypocotyl growth inhibitionStronger activity in hypocotyl growth inhibition-[9]

Key Insights from Comparative Data:

  • Anticancer Activity: The introduction of a fluorine atom can significantly enhance cytotoxic potential, particularly when the molecule is designed as a prodrug activated by specific enzymes like peroxidases.[5] For instance, 5-fluoroindole-3-acetic acid becomes highly cytotoxic upon activation.[4] In kinase inhibition, chlorinated indole derivatives have shown potent activity against EGFR mutants.[6]

  • Antiviral Activity: Fluorination has been shown to dramatically increase the potency of indole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[3]

  • Antimicrobial Activity: Both fluorinated and chlorinated indoles exhibit significant antimicrobial properties. Halogenation, in general, appears to be a key factor in enhancing activity against various bacterial and fungal strains.[8] Fluorinated analogs have also demonstrated potential as antibiotic adjuvants, restoring the efficacy of existing antibiotics against resistant strains.[7]

  • Physicochemical and Pharmacokinetic Properties: Fluorine's high electronegativity and small size can lead to increased metabolic stability and altered pKa, which can improve oral bioavailability.[3] Chlorine, being larger and more lipophilic, tends to increase the overall lipophilicity of the molecule, which can affect membrane permeability and plasma protein binding.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and chlorinated indole analogs) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[3]

Kinase Inhibition Assay (HTRF KinEASE-TK)

This assay is used to determine the inhibitory activity of compounds against tyrosine kinases.

  • Reaction Setup: In a 384-well plate, add the tyrosine kinase enzyme, the substrate (biotinylated poly-Glu-Tyr), and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time.

  • Detection: Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) to stop the reaction and initiate the FRET signal.

  • Signal Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and plot it against the compound concentration to determine the IC₅₀ value.[6]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

G cluster_0 Drug Development Workflow Indole Indole Scaffold Halogenation Halogenation (Fluorination or Chlorination) Indole->Halogenation Analogs Fluorinated/Chlorinated Indole Analogs Halogenation->Analogs Screening Biological Screening (e.g., Anticancer, Antimicrobial) Analogs->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

A generalized workflow for the development of halogenated indole analogs.

G cluster_pathway Simplified EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Chlorinated Indole Inhibitor Inhibitor->EGFR

Inhibition of the EGFR signaling pathway by a chlorinated indole analog.

G cluster_assay MTT Assay Workflow start Seed Cells treat Treat with Indole Analogs start->treat incubate1 Incubate treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read

A flowchart illustrating the key steps of the MTT cell viability assay.

References

A Comparative Guide to Spectroscopic Methods for Confirming the Purity of Indole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized indole esters is a critical step to ensure the validity of experimental results and meet regulatory standards. This guide provides an objective comparison of key spectroscopic methods used for purity confirmation, complete with experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.

The primary techniques for assessing the purity of indole esters include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Fourier-Transform Infrared Spectroscopy (FTIR) serves as a valuable complementary method for structural confirmation. Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on several factors, including the nature of the expected impurities, the required level of accuracy, and the availability of instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative ¹H NMR (qNMR)Mass Spectrometry (MS)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Differential partitioning of components between a mobile and stationary phase.[1]The integrated signal of a nucleus is directly proportional to the number of nuclei.[2]Generation and separation of ions based on their mass-to-charge ratio.[3]Absorption of infrared light corresponding to molecular bond vibrations.[4]
Purity Indication Presence of multiple peaks, with the area percentage of the main peak indicating purity.[1]Comparison of the integral of an analyte signal to that of a certified internal standard.[5]Detection of ions corresponding to impurities alongside the main compound.[6]Presence of unexpected absorption bands indicating functional groups of impurities.[7]
Quantitation Highly quantitative, typically requires a reference standard for absolute purity.[1]Absolute quantitation without needing a standard of the analyte itself.[2][8]Can be quantitative with appropriate standards; often coupled with LC or GC for separation.[2]Generally qualitative for purity; can be quantitative with appropriate standards.[7]
Sensitivity High (can detect trace impurities).Moderate, dependent on concentration and acquisition time.Very high, excellent for trace analysis.[2]Lower, typically requires >1% impurity to be clearly detected.[7]
Specificity High, can separate closely related compounds and isomers.Excellent, provides detailed structural information for impurity identification.High, provides molecular weight information for impurity identification.[6]Moderate, identifies functional groups present in impurities.[7]
Sample State Liquid (solid samples must be dissolved).Liquid (solid samples must be dissolved in a deuterated solvent).[9]Liquid or solid (can be directly ionized or dissolved).[3]Solid, liquid, or gas.[10]
Destructive? Yes.[11]No.[11][8]Yes.[11]No.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and reliable results.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for determining the purity of an indole ester.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[2]

Materials:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.[2]

  • Sample Solvent: Acetonitrile/Water (50:50).

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the indole ester sample and dissolve it in 1 mL of the sample solvent to a final concentration of 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[11]

    • Column Temperature: 30 °C.[11]

    • Detection: UV at 280 nm (as the indole ring has a strong chromophore around this wavelength).[2]

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area percentage of the main peak relative to the total area of all peaks.[5] For a more definitive assessment, a photodiode array (PDA) detector can be used to evaluate peak purity by comparing UV spectra across a single peak.[12]

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of an indole ester using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).[5]

  • High-precision NMR tubes.[11]

Materials:

  • Indole ester sample.

  • High-purity internal standard (e.g., maleic acid, certified >99.5%).[5]

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5][9]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the indole ester sample into a clean vial.[11]

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.[5]

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.[5]

    • Transfer the solution to an NMR tube.[9]

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions, which includes a long relaxation delay (e.g., 5 times the longest T1) and a calibrated 90° pulse.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a general method for identifying and confirming the molecular weight of the indole ester and any impurities.

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[5]

Procedure:

  • LC Conditions: Use the same column and mobile phase gradient as described in the HPLC protocol.[5]

  • Sample Preparation: Prepare the sample as described in the HPLC protocol. A lower concentration (e.g., 0.1 mg/mL) may be necessary depending on the sensitivity of the mass spectrometer.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Screen both positive and negative ESI modes for optimal ionization.[5]

    • Scan Mode: Full scan mode (e.g., m/z 100-1000) to detect all ionizable species.[5]

  • Data Analysis: Analyze the full scan data to identify potential impurities by their mass-to-charge ratio.[5] For ions of interest, product ion scans (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.[5][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the qualitative analysis of the indole ester to confirm the presence of key functional groups.

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[4]

Procedure (using ATR):

  • Sample Preparation: No extensive preparation is needed for solid powders or liquids.[10]

  • Analysis:

    • Ensure the ATR crystal is clean.[10]

    • Place a small amount of the solid sample directly on the ATR crystal.[10]

    • Apply pressure to ensure good contact between the sample and the crystal.[10]

    • Acquire the IR spectrum, typically over the range of 4000 cm⁻¹ to 600 cm⁻¹.[4]

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of the pure indole ester. The presence of characteristic peaks for the indole N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches, and the ester C=O stretch should be confirmed.[14] The absence of significant unexpected peaks suggests high purity from the perspective of functional group contaminants.[7]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized indole ester batch, incorporating the discussed spectroscopic methods. This workflow aligns with general practices in the pharmaceutical industry, where chromatographic methods are used for initial purity screening, followed by spectroscopic techniques for structural confirmation and absolute purity determination.

Purity_Workflow Workflow for Indole Ester Purity Assessment cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation & Identification cluster_2 Absolute Purity & Final Release cluster_3 Impurity Investigation A Synthesized Indole Ester Batch B HPLC-UV/PDA Analysis A->B C Purity > 95%? B->C D LC-MS Analysis C->D Yes J Repurify Batch C->J No E ¹H and ¹³C NMR Analysis D->E F FTIR Analysis E->F G Structure Confirmed? F->G H Quantitative NMR (qNMR) G->H Yes K Characterize Impurities (MS/MS, 2D NMR) G->K No I Batch Release for Further Use H->I

Caption: General workflow for purity assessment of synthetic indole esters.

This comprehensive approach, utilizing orthogonal analytical techniques, ensures a high degree of confidence in the purity and identity of indole ester compounds, a prerequisite for their use in research and development.

References

Unveiling the Three-Dimensional Architecture of Substituted Indole-2-carboxylates: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of substituted indole-2-carboxylates is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative overview of the structural insights gained through single-crystal X-ray crystallography, offering a valuable resource for those working with this important class of heterocyclic compounds.

Indole-2-carboxylates are a cornerstone scaffold in medicinal chemistry, exhibiting a wide range of biological activities. X-ray crystallography stands as the definitive method for elucidating their solid-state molecular structure, providing unparalleled detail of bond lengths, bond angles, and intermolecular interactions that govern their packing in the crystalline state. This guide presents a compilation of crystallographic data for a series of substituted indole-2-carboxylates, alongside standardized experimental protocols and a comparison with alternative analytical techniques.

Comparative Crystallographic Data of Substituted Indole-2-carboxylates

The following table summarizes key crystallographic parameters for a selection of substituted indole-2-carboxylate derivatives, allowing for a direct comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 1)C₁₀H₉NO₃MonoclinicC2/c13.079(3)7.696(2)35.185(7)91.06(3)16
5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2)C₁₀H₉NO₃MonoclinicP2₁/c4.0305(2)13.0346(6)17.2042(9)91.871(5)4
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂MonoclinicP2₁/c5.5622(4)18.891(2)9.6524(8)104.454(1)4
Ethyl 5-chloro-1H-indole-2-carboxylateC₁₁H₁₀ClNO₂MonoclinicP2₁/n10.570(3)5.617(2)18.091(5)105.681(4)4
Methyl 5-bromo-1H-indole-2-carboxylateC₁₀H₈BrNO₂MonoclinicP2₁/c7.8956(6)5.8304(4)22.0407(16)91.919(3)4

Experimental Protocols

The determination of the crystal structure of substituted indole-2-carboxylates via X-ray crystallography involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

General Synthesis of Substituted Indole-2-carboxylates

A common and versatile method for the synthesis of substituted indole-2-carboxylates is the Reissert-indole synthesis. This classical approach involves the condensation of an appropriately substituted 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting α-keto ester.

Example Protocol (Reissert-Indole Synthesis):

  • Condensation: A solution of the substituted 2-nitrotoluene and diethyl oxalate in a suitable solvent (e.g., anhydrous ethanol or diethyl ether) is treated with a strong base (e.g., sodium ethoxide or potassium tert-butoxide) at room temperature. The reaction mixture is stirred until the condensation is complete.

  • Reductive Cyclization: The resulting ethyl 2-(nitrophenyl)pyruvate is then subjected to reduction. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C or PtO₂) or chemical reduction (e.g., using zinc dust in acetic acid or iron in acetic acid).

  • Work-up and Purification: Following the reduction, the reaction mixture is worked up to isolate the crude indole-2-carboxylate. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment. Several techniques can be employed, and the optimal method often requires empirical determination.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The key is to control the rate of evaporation to promote the growth of large, well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Standard Procedure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a glass fiber or a loop.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Alternative Analytical Techniques: A Comparison

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data for the characterization of substituted indole-2-carboxylates.

TechniqueInformation ProvidedAdvantagesDisadvantages
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.Unambiguous structure determination; provides absolute configuration.Requires high-quality single crystals, which can be challenging to obtain; provides a static picture of the molecule in the solid state.
Powder X-ray Diffraction (PXRD) Information about the crystalline phases present in a bulk sample, unit cell parameters, and crystal purity.Does not require single crystals; useful for analyzing bulk materials and identifying polymorphs.Does not provide detailed atomic coordinates or molecular connectivity; peak overlap can complicate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the molecular structure in solution, including connectivity (¹H, ¹³C), and through-space interactions (NOE).Provides information about the structure and dynamics in solution, which is often more biologically relevant; does not require crystallization.Structure determination can be complex for larger molecules; does not provide precise bond lengths and angles as X-ray crystallography.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.High sensitivity; allows for the determination of the elemental composition.Does not provide information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and simple to perform; useful for identifying key functional groups.Provides limited information about the overall molecular structure.

Visualizing the Workflow

The process of determining the crystal structure of a substituted indole-2-carboxylate can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.

experimental_workflow Experimental Workflow for X-ray Crystallography of Substituted Indole-2-carboxylates cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis cluster_characterization Characterization synthesis Synthesis of Substituted Indole-2-carboxylate purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization data_collection Data Collection (Single-Crystal Diffractometer) crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution characterization Structural Characterization (Bond Lengths, Angles, Packing) structure_solution->characterization

Experimental Workflow

comparative study of classical versus modern indole synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone of pharmacologically active compounds. The efficient construction of this privileged heterocyclic system is a critical endeavor in medicinal chemistry and natural product synthesis. This guide provides an objective comparison of classical and modern indole synthesis methodologies, supported by experimental data, to aid in the selection of the most suitable route for a given synthetic challenge.

At a Glance: Key Performance Metrics of Indole Synthesis Routes

The following table summarizes quantitative data for several prominent classical and modern indole synthesis methods, offering a clear comparison of their key performance indicators under specific reported conditions.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Classical Methods
Fischer Indole SynthesisPhenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)Neat1700.2586[1]
Reissert Indole Synthesiso-Nitrotoluene, Diethyl oxalate1. KOEt 2. Zn/AcOH1. Ether 2. Acetic AcidRT to RefluxMulti-stepGood to Excellent[2]
Madelung SynthesisN-Benzoyl-o-toluidineSodium ethoxideNeat360-380--
Modern Methods
Bartoli Indole Synthesiso-Nitrotoluene, Vinylmagnesium bromideGrignard ReagentTHF-78 to -208~53 (for 7-chloro-3-methylindole)[3]
Larock Indole Synthesis2-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, K₂CO₃, LiClDMF10012-24>80[4][5]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the generalized workflows for classical and modern indole synthesis, providing a visual representation of the strategic differences.

classical_workflow cluster_classical Classical Indole Synthesis Workflow Start Simple Aromatic Precursors Step1 Harsh Reaction Conditions (e.g., Strong Acids/Bases, High Temp) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Aromatization Step2->Step3 End Indole Product Step3->End

A generalized workflow for classical indole synthesis routes.

modern_workflow cluster_modern Modern Indole Synthesis Workflow Start Functionalized Precursors Step1 Transition-Metal Catalysis (e.g., Pd, Cu) Start->Step1 Step2 Cross-Coupling / Annulation Step1->Step2 Step3 Mild Reaction Conditions Step2->Step3 End Complex Indole Product Step3->End

A generalized workflow for modern indole synthesis routes.

In-Depth Analysis of Key Synthesis Routes

This section provides a detailed examination of prominent classical and modern indole synthesis methods, including their mechanisms and detailed experimental protocols for representative examples.

Classical Indole Syntheses: The Foundations

Classical methods, developed in the late 19th and early 20th centuries, are characterized by often harsh reaction conditions but remain valuable for their simplicity and the synthesis of specific indole scaffolds.

The Fischer indole synthesis, discovered in 1883, is a robust method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[6][7]

Experimental Protocol: Synthesis of 2-Phenylindole [1]

  • Hydrazone Formation: A mixture of phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) is mixed with anhydrous zinc chloride (200 mol%). A few drops of acetic acid (0.1 N) are added dropwise with continuous mixing at room temperature for 10 minutes.

  • Cyclization: The mixture is transferred to a round-bottomed flask and heated to 180 °C for 15 minutes.

  • Workup and Purification: After cooling, the reaction mixture is diluted with dichloromethane and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product is purified by flash column chromatography to afford 2-phenylindole.

The Reissert synthesis provides a route to indoles from o-nitrotoluene and diethyl oxalate through a condensation and subsequent reductive cyclization.[8][9]

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid

  • Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like potassium ethoxide in ether to yield ethyl o-nitrophenylpyruvate.[8][9]

  • Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid.[8][9] This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form indole-2-carboxylic acid.[8][9]

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides to produce indoles.[10]

Experimental Protocol: Synthesis of 2-Phenylindole [10]

  • Reaction Setup: N-benzoyl-o-toluidine is heated with two equivalents of a strong base, such as sodium ethoxide, in an airless environment.

  • Cyclization: The reaction mixture is heated to high temperatures (typically 200-400 °C) to induce intramolecular cyclization.[10]

  • Hydrolysis: A final hydrolysis step is required to yield the 2-phenylindole product.[10]

Modern Indole Syntheses: Precision and Versatility

Modern synthetic methods, often employing transition-metal catalysis, offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to their classical counterparts.

The Bartoli synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[11][12][13] The reaction's success is often dependent on the steric bulk of the ortho substituent, which facilitates a key[8][8]-sigmatropic rearrangement.[12]

Experimental Protocol: General Procedure for 7-Substituted Indoles [14]

  • Reaction Setup: The starting ortho-substituted nitropyridine (1 equivalent) is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C.

  • Grignard Addition: Vinylmagnesium bromide (3-4 equivalents) is added slowly to the cooled solution. The reaction mixture is then allowed to warm to -20 °C and stirred for 8-12 hours.

  • Workup and Purification: The reaction is quenched with a 20% aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography.

The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[4][15] This method is highly regioselective, with the bulkier alkyne substituent generally ending up at the 2-position of the indole.[5]

Experimental Protocol: Synthesis of 2,3-Disubstituted Indoles [5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol) are added.

  • Catalyst Addition: Palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) are added to the reaction flask.

  • Reaction Execution: Anhydrous DMF (5-10 mL) and the disubstituted alkyne (2.0 mmol) are added. The mixture is stirred at 100 °C for 12-24 hours.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.

Decision-Making Workflow for Method Selection

Choosing the optimal indole synthesis strategy depends on several factors, including the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions. The following diagram provides a logical framework for this decision-making process.

decision_tree Start Desired Indole Target SubstPattern Substitution Pattern? Start->SubstPattern StartMat Starting Material Availability? SubstPattern->StartMat Specific (e.g., 7-substituted) SubstPattern->StartMat General FuncGroup Functional Group Tolerance? StartMat->FuncGroup Simple Aromatics StartMat->FuncGroup Functionalized Precursors Classical Consider Classical Methods (Fischer, Reissert, Madelung) FuncGroup->Classical Robust Functional Groups Modern Consider Modern Methods (Bartoli, Larock, Buchwald-Hartwig) FuncGroup->Modern Sensitive Functional Groups

A decision-making guide for selecting an indole synthesis route.

References

A Comparative Guide to the In Vitro Efficacy of Halogenated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic potential. This guide provides a comparative analysis of the in vitro efficacy of various halogenated indole derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data from multiple studies.

Anticancer Activity of Halogenated Indole Derivatives

The cytotoxic effects of halogenated indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data presented here is compiled from various in vitro studies. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Comparative Cytotoxicity Data (IC50 in µM)
Derivative ClassCompound ExampleA549 (Lung)HepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)Panc-1 (Pancreatic)Reference
Fluorinated Indoles 5-Fluoroindole Derivative-----[1]
5-Fluoroindole-2-carboxylic acid-----
Chlorinated Indoles 5-Chloroindole Derivative-57.745.4--[1]
5-Chloro-indole-2-carboxylate----0.029[1]
Brominated Indoles 5-Bromo-1H-indole-2-carboxylic acid Derivative 3a15.619.425.1--[2]
5-Bromo-1H-indole-2-carboxylic acid Derivative 3f18.924.129.8--[2]
Iodinated Indoles Azopyridine iodido ruthenium complex<17-<17<17-[3]

Note: A lower IC50 value indicates higher cytotoxic potency. Dashes (-) indicate that data was not available in the cited sources.

Antimicrobial Activity of Halogenated Indole Derivatives

Halogenated indoles have also demonstrated promising activity against various bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is used to compare their efficacy.

Comparative Antimicrobial Data (MIC in µg/mL)
DerivativeTarget OrganismMIC (µg/mL)Reference
4-ChloroindoleEscherichia coli75[4]
5-ChloroindoleEscherichia coli75[4]
5-Chloro-2-methylindoleEscherichia coli75[4]
4-Bromo-6-chloroindoleStaphylococcus aureus30-50[5][6]
6-Bromo-4-iodoindoleStaphylococcus aureus20-30[5][6]
5-IodoindoleStaphylococcus aureus100[5]

Note: A lower MIC value indicates greater antimicrobial potency.

Key Signaling Pathways and Mechanisms of Action

Several halogenated indole derivatives exert their anticancer effects by targeting critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Two prominent mechanisms are the inhibition of the PI3K/Akt/mTOR pathway and the disruption of tubulin polymerization.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Its dysregulation is a hallmark of many cancers. Certain indole derivatives have been shown to inhibit key components of this pathway, such as Akt and mTOR, leading to the induction of apoptosis in cancer cells.[2][7][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC1->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Halogenated_Indole Halogenated Indole Derivatives Halogenated_Indole->Akt Inhibition Halogenated_Indole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated indole derivatives.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division. Disruption of microtubule dynamics is a well-established anticancer strategy. Several indole derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[7][9][10][11][12]

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin_dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest Disruption leads to Halogenated_Indole Halogenated Indole Derivatives Halogenated_Indole->Tubulin_dimers Binds to Halogenated_Indole->Microtubule Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by halogenated indole derivatives.

Experimental Protocols

The following are summarized methodologies for the key in vitro assays cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the halogenated indole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Add halogenated indole derivatives B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: General workflow for the MTT cytotoxicity assay.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The halogenated indole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Determination_Workflow A Prepare serial dilutions of indole derivatives in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 18-24h C->D E Visually inspect for bacterial growth D->E F Determine MIC E->F

References

side-by-side comparison of catalysts for indole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient and selective methods for its functionalization a critical area of research. This guide provides a side-by-side comparison of prominent catalytic systems for the functionalization of indoles, with a focus on C-H activation. We present quantitative data from representative studies, detailed experimental protocols, and visualizations to aid in catalyst selection and experimental design.

At a Glance: Performance of Catalysts for Indole C2-Arylation

The C2-arylation of indoles is a key transformation for the synthesis of valuable compounds. Below is a comparison of different catalytic systems for this reaction, highlighting their performance under optimized conditions.

Catalyst SystemCatalyst Loading (mol%)Ligand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Palladium Pd(OAc)₂ (10)---K₂CO₃Toluene11012-24~85[1]
Rhodium [RhCp*Cl₂]₂ (2.5)---AgOAc1,2-DCE8012~90[2]
Cobalt Co(OAc)₂ (10)---Mn(OAc)₂·4H₂ODCE10024~88[3]
Photoredox (Metal-Free) Eosin Y (1)---Na₂HPO₄MeCN/H₂ORT12~57[4]

Note: Yields are for specific substrate combinations and may vary. Please refer to the original publications for the full scope of substrates.

In-Depth Catalyst Comparison

The choice of catalyst significantly impacts the efficiency, selectivity, and substrate scope of indole functionalization reactions. Here, we delve into the characteristics of different catalytic approaches.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on palladium, rhodium, and cobalt, are workhorses for C-H functionalization.[2][3][5][6] They offer high efficiency and can be tuned for regioselectivity through the use of directing groups.[7][8]

  • Palladium: Palladium catalysts are widely used for C-H arylation of indoles.[1][9] They are often tolerant of a wide range of functional groups.

  • Rhodium and Cobalt: Rhodium and cobalt catalysts have also proven effective, sometimes offering complementary reactivity to palladium.[3] Cobalt catalysts are a more earth-abundant and cost-effective alternative to precious metals like palladium and rhodium.[3]

Photoredox Catalysis:

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions using visible light.[4][10][11] These methods can generate radical intermediates, leading to unique reactivity patterns compared to traditional thermal catalysis. Both metal-based (e.g., iridium, ruthenium) and metal-free organic dyes (e.g., Eosin Y) can be employed as photocatalysts.[4]

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals.[12][13][14][15] Chiral organocatalysts are particularly valuable for asymmetric indole functionalization, providing access to enantioenriched products.[12][16]

Biocatalysis:

Biocatalysis employs enzymes to carry out chemical transformations with high selectivity and under environmentally benign conditions (e.g., in water at ambient temperature).[17][18][19][20][21] While highly specific, the development of biocatalysts for a particular transformation can be time- and resource-intensive.

Experimental Workflows and Logic

The following diagrams illustrate a general workflow for catalyst screening and a logical approach to selecting a catalyst for indole functionalization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_optimization Optimization start Define Target Indole Functionalization catalyst_selection Select Potential Catalysts (Pd, Rh, Photoredox, etc.) start->catalyst_selection reagent_prep Prepare Substrates and Reagents catalyst_selection->reagent_prep reaction_setup Set up Parallel Reactions reagent_prep->reaction_setup reaction_monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->reaction_monitoring workup Quench and Work-up Reactions reaction_monitoring->workup analysis Analyze Crude Product (NMR, GC-MS) workup->analysis data_eval Evaluate Yield and Selectivity analysis->data_eval optimization Optimize Conditions for Best Catalyst data_eval->optimization scale_up Scale-up Reaction optimization->scale_up

A general experimental workflow for catalyst screening.

catalyst_selection_logic start Desired Indole Functionalization regioselectivity Regioselectivity Required? start->regioselectivity asymmetric Asymmetric Synthesis? regioselectivity->asymmetric No directing_group Use Directing Group Strategy regioselectivity->directing_group Yes mild_conditions Mild Conditions Essential? asymmetric->mild_conditions No chiral_catalyst Use Chiral Organocatalyst or Biocatalyst asymmetric->chiral_catalyst Yes cost_metal Cost/Metal-Free a Priority? mild_conditions->cost_metal No photoredox Explore Photoredox or Biocatalysis mild_conditions->photoredox Yes transition_metal Consider Transition Metal Catalysts (Pd, Rh, Co) cost_metal->transition_metal No organo_bio Prioritize Organocatalysis or Biocatalysis cost_metal->organo_bio Yes directing_group->transition_metal

A decision-making flowchart for catalyst selection.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are representative procedures for indole C-H functionalization using different catalytic systems.

Protocol 1: Palladium-Catalyzed C2-Arylation of N-Substituted Indole[1]

Reaction Setup:

  • To an oven-dried reaction tube, add the N-substituted indole (0.5 mmol, 1.0 equiv), aryl halide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

Reaction:

  • Seal the reaction tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated indole.

Protocol 2: Copper-Catalyzed C5-H Alkylation of a 3-Carbonyl Indole[1]

Reaction Setup:

  • In a glovebox, stir a mixture of Cu(OAc)₂·H₂O (0.025 mmol, 5 mol%) and AgSbF₆ (0.025 mmol, 5 mol%) in 1,2-dichloroethane (DCE, 1.0 mL) for 30 minutes.

  • Add the 3-carbonyl indole substrate (0.5 mmol, 1.0 equiv).

  • In a separate vial, dissolve the α-diazomalonate (0.6 mmol, 1.2 equiv) in DCE (1.0 mL).

Reaction:

  • Add the solution of the α-diazomalonate dropwise to the reaction mixture over 1 hour.

  • Stir the reaction mixture at room temperature for 12 hours.

Workup and Purification:

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Metal-Free Photoredox C2-Arylation of N-Boc-Indole[4]

Reaction Setup:

  • To a reaction vial, add N-Boc-indole (1.0 equiv), aryldiazonium salt (1.2 equiv), Eosin Y (1 mol %), and Na₂HPO₄ (2.0 equiv).

  • Add a mixture of acetonitrile and water as the solvent.

Reaction:

  • Irradiate the reaction mixture with a green LED light source at room temperature for 12 hours.

Workup and Purification:

  • After the reaction, perform a standard aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

References

Navigating the Landscape of Indole-Based Antivirals: A Comparative Guide to Alternatives for Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antiviral research, the indole scaffold represents a privileged structure with immense therapeutic potential. While methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a known chemical entity, publicly available data on its specific antiviral activity is scarce. This guide provides a comparative analysis of promising alternative indole-2-carboxylate and related indole derivatives that have demonstrated significant antiviral efficacy in preclinical studies. The following sections detail their performance, supported by experimental data, to inform the selection of lead compounds in antiviral drug discovery programs.

The indole core, due to its ability to mimic peptide structures and bind to various enzymes, has been a fertile ground for the discovery of novel therapeutic agents.[1][2] In the realm of antiviral research, numerous indole derivatives have been developed and have even progressed to clinical use, such as Arbidol (Umifenovir).[1] This guide focuses on indole-2-carboxylate derivatives and other closely related structures that serve as viable alternatives for further investigation in the absence of specific antiviral data for this compound.

Comparative Antiviral Activity of Indole-2-Carboxylate Derivatives

A significant body of research highlights the broad-spectrum antiviral potential of various substituted indole-2-carboxylate derivatives. A study by Situ Xue et al. (2014) provides a comprehensive dataset on a series of these compounds against a panel of RNA and DNA viruses. The data underscores the importance of substitution patterns on the indole ring for antiviral potency and selectivity.[3][4]

Below is a summary of the in vitro antiviral activity and cytotoxicity of selected indole-2-carboxylate derivatives from this study.

CompoundVirusIC₅₀ (µmol/L)TC₅₀ (µmol/L)Selectivity Index (SI)
8e Influenza A8.13>100>12.3
8f Influenza A9.43>100>10.6
14f Influenza A7.5391.412.1
Oseltamivir Influenza A6.43>100>15.5
2f Coxsackie B31.5921.313.4
3f Coxsackie B34.5547.610.5
8f Coxsackie B37.1812317.1
Ribavirin Coxsackie B34.6>1000>217.4
14f HSV-117.891.45.1
Acyclovir HSV-11.2>1000>833.3

Table 1: In vitro antiviral activity of selected indole-2-carboxylate derivatives against Influenza A/FM/1/47, Coxsackie B3 virus, and Herpes Simplex Virus-1 (HSV-1). Data extracted from Situ Xue et al., 2014.[3][4][5]

Structure-Activity Relationship (SAR) Insights

The study by Situ Xue and colleagues revealed several key SAR insights for this class of compounds[3][4]:

  • The presence of an alkyloxy group at the 4-position of the indole ring was not found to be critical for antiviral activity.

  • Modification of the amino group at the 6-position with an acetyl group was generally unfavorable for activity against RNA viruses.

  • Specific substitutions at the 4, 6, and 7-positions of the indole ring significantly influenced the antiviral potency and spectrum.

Indole Derivatives as HIV-1 Integrase Inhibitors

Another important class of antiviral indole derivatives targets the HIV-1 integrase, a crucial enzyme for viral replication. Research in this area has identified several potent indole-2-carboxylic acid derivatives that act as integrase strand transfer inhibitors (INSTIs).[2]

CompoundTargetIC₅₀ (µM)
20a HIV-1 Integrase0.13
15 HIV-1 Integrase1.29
18 HIV-1 Integrase1.05

Table 2: Inhibitory activity of selected indole-2-carboxylic acid derivatives against HIV-1 integrase. Data extracted from Zhang et al., 2022.[2]

The mechanism of action for these compounds involves chelation with Mg²⁺ ions in the active site of the integrase, preventing the integration of the viral DNA into the host genome.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Antiviral Activity and Cytotoxicity Assay (Cytopathic Effect [CPE] Inhibition Assay)[3][4][5]

This assay is a common method to screen for antiviral compounds.

  • Cell Seeding: Host cells (e.g., MDCK for influenza, Vero for Coxsackie B3 and HSV-1) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: Test compounds are dissolved in DMSO and diluted to various concentrations with cell culture medium.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the virus. Simultaneously, the diluted compounds are added to the wells. Control wells with no virus, virus only, and reference drugs (e.g., Oseltamivir, Ribavirin, Acyclovir) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period that allows for the development of viral cytopathic effects (typically 48-72 hours).

  • CPE Observation and Quantification: The cytopathic effect is observed microscopically. To quantify cell viability, the MTT assay is commonly used. The supernatant is removed, and MTT solution is added to each well. After incubation, the formazan crystals are dissolved, and the absorbance is read using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that inhibits viral CPE by 50%. The 50% cytotoxic concentration (TC₅₀) is determined in parallel on uninfected cells. The selectivity index (SI) is calculated as the ratio of TC₅₀ to IC₅₀.

HIV-1 Integrase Strand Transfer Assay[2]

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified HIV-1 integrase enzyme, a donor DNA substrate (often a labeled oligonucleotide), and a target DNA substrate.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at 37°C to allow for the strand transfer to occur.

  • Quenching and Product Separation: The reaction is stopped, and the DNA products are separated by gel electrophoresis.

  • Detection and Quantification: The amount of strand transfer product is quantified using an appropriate detection method (e.g., fluorescence or radioactivity).

  • Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits the integrase activity by 50%.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow_CPE_Assay cluster_setup Plate Setup cluster_assay Assay cluster_readout Data Acquisition cluster_analysis Analysis A Seed host cells in 96-well plate C Infect cells with virus A->C B Prepare serial dilutions of test compounds D Add compound dilutions to wells B->D E Incubate for 48-72 hours C->E D->E F Observe Cytopathic Effect (CPE) E->F G Perform MTT assay for cell viability F->G H Measure absorbance G->H I Calculate IC50 and TC50 values H->I J Determine Selectivity Index (SI) I->J

Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_inhibition Mechanism of Inhibition ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription Integration Integration into Host DNA ViralDNA->Integration Provirus Provirus Integration->Provirus NewVirions New Virions Provirus->NewVirions Transcription & Translation IndoleInhibitor Indole-2-Carboxylic Acid Derivative IndoleInhibitor->Integration Inhibits Integrase HIV-1 Integrase IndoleInhibitor->Integrase Binds to active site (Chelates Mg2+)

Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives.

Conclusion

While direct antiviral data for this compound remains elusive in the public domain, the broader class of indole-2-carboxylate and indole derivatives presents a rich source of potential antiviral drug candidates. The alternatives highlighted in this guide demonstrate potent activity against a range of viruses, including influenza, picornaviruses, herpesviruses, and HIV. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers to build upon in their quest for novel and effective antiviral therapies. Further exploration of the structure-activity relationships within this chemical space is warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

Fluorination: A Key Strategy to Enhance the Metabolic Stability of Indoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug candidate. Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy and duration of action. The strategic incorporation of fluorine into indole-based molecules has emerged as a powerful tool to overcome this challenge. This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated indoles, supported by experimental data and detailed methodologies.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, the indole ring is often susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, the primary drivers of drug metabolism in the body.[1] This metabolic vulnerability can be mitigated by replacing a hydrogen atom with a fluorine atom at a metabolically active site. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage and effectively blocking metabolic "soft spots".[2][3]

Enhanced Metabolic Stability of Fluorinated Indoles: The Data

Preclinical studies consistently demonstrate the positive impact of fluorination on the metabolic stability of indole-containing compounds. By hindering CYP450-mediated metabolism, fluorination can lead to a longer half-life (t½) and lower intrinsic clearance (CLint), key indicators of improved metabolic stability.[1][4]

Below is a summary of comparative in vitro data from various studies, showcasing the enhanced metabolic stability of fluorinated indole derivatives compared to their non-fluorinated counterparts.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Study 1: Androgen Receptor Antagonists (Mouse Liver Microsomes)
UT-155 (8)Non-fluorinated indole12.35Not Reported[1][4]
32a4-Fluoro-indazole analog of UT-15513.29Not Reported[1]
32cCF3-substituted indazole analog of UT-15553.711.29[1]
Study 2: Indole Derivatives (Rat Liver Microsomes)
5-Fluoroindole (5-FI)Fluorinated indole144.29.0[1]
5-Fluoroindole HClHydrochloride salt of 5-FI1248[1]
Study 3: Benzoyl Indoles (Human Liver Microsomes)
Ko143Non-fluorinated indole analog% remaining after 1h: 23Not Reported[5]
Compound 2Fluorinated benzoyl indole% remaining after 1h: 56Not Reported[5]
Compound 8Fluorinated benzoyl indole% remaining after 1h: 78Not Reported[5]

Note: The experimental conditions, such as the source of liver microsomes (mouse, rat, or human), can influence the absolute values. Therefore, direct comparisons should be made with caution between different studies. However, the trend of increased metabolic stability with fluorination within each study is evident.[1]

Experimental Protocols: Assessing Metabolic Stability In Vitro

The data presented above is typically generated using in vitro metabolic stability assays with liver microsomes. This common method evaluates a compound's susceptibility to metabolism by CYP450 enzymes.[1][6]

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:
  • Test compound

  • Pooled liver microsomes (e.g., human, rat, mouse)[7]

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Magnesium chloride (MgCl2)

  • Cold acetonitrile or other suitable organic solvent (for reaction termination)

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.[1]

    • Prepare the reaction termination solution (e.g., cold acetonitrile with an internal standard).[7]

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37°C.

    • Add the test compound to the incubation medium at a final concentration typically in the low micromolar range (e.g., 1 µM).[7]

    • Initiate the metabolic reaction by adding the pre-warmed liver microsomes.[1]

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1][7]

  • Reaction Termination and Sample Preparation:

    • Immediately add the withdrawn aliquot to the cold termination solution to stop the reaction and precipitate proteins.[1]

    • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a new plate or vials for analysis.[1]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point relative to the internal standard.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[1]

Visualizing the Process and Pathways

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound Stock E Add Test Compound A->E B Prepare Microsomal Incubation Medium D Pre-warm Medium (37°C) B->D C Prepare Termination Solution I Terminate Reaction (Cold Acetonitrile) C->I D->E F Initiate with Microsomes E->F G Incubate at 37°C F->G H Sample at Time Points (0, 5, 15, 30, 60 min) G->H H->I J Centrifuge I->J K Analyze Supernatant (LC-MS/MS) J->K L Plot ln(% Remaining) vs. Time K->L M Calculate t½ and CLint L->M

A generalized workflow for an in vitro microsomal stability assay.

The metabolism of indole by cytochrome P450 enzymes, such as CYP2A6 and CYP2E1, can lead to the formation of various oxidized products, including indoxyl and oxindole.[1][8] Fluorination at a metabolically susceptible position on the indole ring can block or significantly slow down this oxidative process, leading to a more stable compound. This increased stability often translates to a longer half-life and lower clearance in vivo, which are desirable properties for many drug candidates.[1]

G cluster_pathway Metabolic Pathway cluster_non_fluorinated Non-Fluorinated Indole cluster_fluorinated Fluorinated Indole Indole Indole Metabolites Oxidized Metabolites (e.g., Indoxyl, Oxindole) Indole->Metabolites CYP450 Oxidation F_Indole Fluorinated Indole (at metabolic hotspot) Blocked Metabolism Blocked F_Indole->Blocked CYP450

Cytochrome P450-mediated metabolism of indoles.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS No. 1067658-29-0), a halogenated indole derivative. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling guidelines. Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation of Waste :

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2]

    • Never mix halogenated waste with non-halogenated waste streams to avoid costly and complex disposal processes.[3]

  • Container Selection and Labeling :

    • Use a compatible, leak-proof container with a secure screw-top cap.[1][4]

    • The container must be in good condition and made of a material that will not react with the chemical.

    • Label the container with "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate quantity.[4]

  • Waste Accumulation :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container tightly closed at all times, except when adding waste.[1][3]

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the EHS or contractor with a complete list of the waste container's contents.

  • Emergency Procedures :

    • In case of a spill, immediately evacuate the area and, if safe to do so, contain the spill using absorbent materials.

    • Dispose of contaminated absorbent materials as halogenated hazardous waste.

    • Follow the emergency contact procedures established by your institution.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Off-Site Disposal A Wear Appropriate PPE B Segregate as Halogenated Waste A->B C Use Labeled, Sealed Container B->C D Store in Designated Area C->D E Contact EHS or Licensed Contractor D->E Waste Ready for Disposal F Arrange for Waste Pickup E->F G High-Temperature Incineration F->G Final Disposition

Disposal Workflow Diagram

Key Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the procedures outlined are based on established guidelines for the management of halogenated organic chemical waste. The primary method for the ultimate disposal of such compounds is high-temperature incineration. This process is designed to break down the halogenated organic molecules into less harmful components, such as carbon dioxide, water, and hydrogen halides, which are then scrubbed from the exhaust gases.[5] This method ensures the complete destruction of the hazardous material, preventing environmental contamination.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.